molecular formula C14H11N3OS B1594939 3-anilino-2-mercaptoquinazolin-4(3H)-one CAS No. 5958-14-5

3-anilino-2-mercaptoquinazolin-4(3H)-one

Cat. No.: B1594939
CAS No.: 5958-14-5
M. Wt: 269.32 g/mol
InChI Key: KJWKTRKFHNLVFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-anilino-2-mercaptoquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C14H11N3OS and its molecular weight is 269.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-anilino-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c18-13-11-8-4-5-9-12(11)15-14(19)17(13)16-10-6-2-1-3-7-10/h1-9,16H,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWKTRKFHNLVFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN2C(=O)C3=CC=CC=C3NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359621
Record name 3-anilino-2-mercaptoquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5958-14-5
Record name 3-anilino-2-mercaptoquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Anilino-2-mercaptoquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. Among its myriad derivatives, 3-anilino-2-mercaptoquinazolin-4(3H)-one stands out as a molecule of significant interest due to its potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering field-proven insights and robust protocols for researchers in drug discovery and development. Herein, we delve into the chemical logic underpinning its synthesis, provide a step-by-step experimental protocol, and detail the analytical techniques required for its unambiguous structural elucidation and purity assessment.

Introduction: The Significance of the Quinazolinone Core

The quinazolin-4(3H)-one ring system is a privileged scaffold in drug discovery, forming the core structure of numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The versatility of the quinazolinone nucleus allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. The introduction of an anilino group at the 3-position and a mercapto group at the 2-position of the quinazolinone ring gives rise to this compound, a compound with a unique electronic and steric configuration that makes it a compelling candidate for further investigation and as a precursor for the synthesis of more complex molecules.

The rationale for focusing on this particular derivative lies in the established contribution of both the anilino and mercapto moieties to the biological activity of heterocyclic compounds. The anilino group can participate in crucial hydrogen bonding and π-π stacking interactions with biological targets, while the mercapto group provides a reactive handle for further chemical modifications and can also act as a key pharmacophoric element.

Synthetic Strategy: A Mechanistic Approach

The synthesis of this compound is most effectively achieved through a one-pot cyclocondensation reaction. This approach is favored for its efficiency, atom economy, and the avoidance of isolating potentially unstable intermediates. The primary starting materials for this synthesis are anthranilic acid and phenyl isothiocyanate, which undergo a base-catalyzed reaction to form the target quinazolinone ring system.

Causality Behind Experimental Choices

The choice of anthranilic acid as the starting material is logical as it provides the necessary benzene ring and the ortho-amino and carboxylic acid functionalities required for the formation of the pyrimidinone ring of the quinazolinone core. Phenyl isothiocyanate serves as the source for both the C2 carbon and the N3-phenylamino (anilino) substituent.

The reaction is typically carried out in a polar protic solvent, such as methanol or ethanol, which facilitates the dissolution of the reactants and the base. A base, commonly sodium or potassium carbonate, is essential to deprotonate the carboxylic acid of anthranilic acid, increasing its nucleophilicity and initiating the reaction cascade.

Reaction Mechanism

The reaction proceeds through a series of well-defined steps:

  • Nucleophilic Attack: The amino group of anthranilic acid performs a nucleophilic attack on the electrophilic carbon of the isothiocyanate group of phenyl isothiocyanate.

  • Intermediate Formation: This initial attack forms a thiourea intermediate.

  • Intramolecular Cyclization: Under basic conditions, the carboxylate group of the thiourea intermediate undergoes an intramolecular nucleophilic attack on the thiocarbonyl carbon.

  • Dehydration and Tautomerization: Subsequent dehydration and tautomerization lead to the formation of the stable this compound.

Diagram of the Proposed Reaction Mechanism:

Reaction_Mechanism Anthranilic_Acid Anthranilic Acid Thiourea_Intermediate Thiourea Intermediate Anthranilic_Acid->Thiourea_Intermediate + Phenyl Isothiocyanate Phenyl_Isothiocyanate Phenyl Isothiocyanate Base Base (e.g., K2CO3) Cyclized_Intermediate Cyclized Intermediate Thiourea_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Product This compound Cyclized_Intermediate->Product Dehydration & Tautomerization

Caption: Proposed reaction mechanism for the synthesis of this compound.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where the successful formation of the product can be monitored and confirmed at each critical step.

Materials and Reagents
  • Anthranilic acid

  • Phenyl isothiocyanate

  • Potassium carbonate (anhydrous)

  • Methanol (reagent grade)

  • Hydrochloric acid (1 M)

  • Distilled water

  • Ethanol (for recrystallization)

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anthranilic acid (0.1 mol) and potassium carbonate (0.1 mol) in 100 mL of methanol.

  • Addition of Phenyl Isothiocyanate: To the stirring solution, add phenyl isothiocyanate (0.1 mol) dropwise over a period of 15 minutes.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate:hexane, 1:1).

  • Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into 500 mL of ice-cold water with stirring.

  • Precipitation: Acidify the aqueous solution with 1 M hydrochloric acid to a pH of approximately 3-4. A solid precipitate of this compound will form.

  • Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold distilled water to remove any inorganic impurities.

  • Purification: Recrystallize the crude product from ethanol to obtain pure, crystalline this compound.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Experimental Workflow Diagram:

Synthesis_Workflow A 1. Dissolve Anthranilic Acid & K2CO3 in Methanol B 2. Add Phenyl Isothiocyanate A->B C 3. Reflux for 4-6 hours B->C D 4. Cool and Pour into Ice Water C->D E 5. Acidify with HCl to Precipitate D->E F 6. Filter and Wash with Water E->F G 7. Recrystallize from Ethanol F->G H 8. Dry under Vacuum G->H I Pure this compound H->I

Caption: Step-by-step workflow for the synthesis of the target compound.

Comprehensive Characterization

Unambiguous characterization of the synthesized this compound is paramount to ensure its identity, purity, and suitability for further applications. A combination of spectroscopic and physical methods should be employed.

Physical Properties
PropertyObserved Value
Appearance White to off-white crystalline solid
Melting Point To be determined experimentally
Solubility Soluble in DMSO and DMF; sparingly soluble in ethanol and methanol
Spectroscopic Analysis

The following spectroscopic techniques are essential for the structural elucidation of the target molecule.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key characteristic peaks are expected for the N-H, C=O, C=N, and C=S stretching vibrations.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H (stretch) 3200-3400
C=O (stretch) 1670-1690
C=N (stretch) 1600-1620
C=S (stretch) 1200-1250
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise arrangement of atoms in the molecule.

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the quinazolinone and anilino rings, as well as exchangeable protons for the N-H and S-H groups.

    • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon, the thiocarbonyl carbon, and the aromatic carbons.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, further confirming its structure. The molecular ion peak (M⁺) corresponding to the molecular weight of this compound should be observed.

Conclusion

This technical guide has outlined a robust and efficient method for the synthesis of this compound, a molecule of considerable interest in the field of medicinal chemistry. By providing a detailed, step-by-step protocol grounded in a clear understanding of the underlying reaction mechanism, and by detailing the necessary characterization techniques, we aim to empower researchers to confidently synthesize and validate this important chemical entity. The successful synthesis and characterization of this compound open the door to further exploration of its biological activities and its use as a versatile building block in the development of novel therapeutic agents.

References

  • Al-Sanea, M. M., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press. [Link]

  • Komar, M., Gazivoda Kraljević, T., Jerkovic, I., & Molnar, M. (2022). Application of Deep Eutectic Solvents in the Synthesis of Substituted 2-Mercaptoquinazolin-4(3H)-Ones: A Comparison of Selected Green Chemistry Methods. Molecules, 27(1), 234. [Link]

  • El-Shaieb, K. M. (2007). Condensation Reactions of 2-Aminobenzohydrazide with Various Carbonyl Compounds. Zeitschrift für Naturforschung B, 62(8), 1143-1148. [Link]

  • Saad-Aldeen, R. A., & Al-Iraqi, M. A. (2019). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics (EPSTEM), 7, 93-98. [Link]

  • Al-Omar, M. A., & Amr, A. E. G. E. (2010). Synthesis of new phenolic derivatives of quinazolin-4(3H)-one as potential antioxidant agents—in vitro evaluation and quantum studies. Molecules, 15(7), 4711-4725. [Link]

Crystal Structure Analysis of 3-anilino-2-mercaptoquinazolin-4(3H)-one: A Guide for Medicinal Chemists and Structural Biologists

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. The precise three-dimensional arrangement of atoms and intermolecular interactions within the crystal lattice of these compounds is paramount, as it dictates their physicochemical properties, stability, and ultimately, their interaction with biological targets. This guide provides a comprehensive technical overview of the crystal structure analysis of a specific derivative, 3-anilino-2-mercaptoquinazolin-4(3H)-one. We will explore the causality behind the experimental design, from synthesis and crystallization to the intricacies of single-crystal X-ray diffraction and the interpretation of the resulting structural data. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply crystallographic insights in the context of quinazolinone-based drug discovery.

Introduction: The Significance of the Quinazolinone Core

The quinazolin-4(3H)-one ring system is a privileged scaffold in drug discovery, renowned for its versatile biological activities[3][4]. The fusion of a pyrimidine ring with a benzene ring creates a rigid, planar structure amenable to substitution at various positions, allowing for the fine-tuning of its pharmacological profile[5]. The introduction of a mercapto group at the 2-position and an anilino group at the 3-position, as in the title compound, introduces key functional groups that can participate in crucial intermolecular interactions, such as hydrogen bonding and π–π stacking. These interactions are fundamental to molecular recognition at a receptor's active site.

The thiol (-SH) group can exist in tautomeric equilibrium with the thiocarbonyl (C=S) form and is a key site for nucleophilic reactions, allowing for further derivatization[6][7]. The anilino (-NH-Ph) moiety adds a significant hydrophobic region and potential for additional π-π interactions, which can enhance binding affinity to biological targets. Understanding the precise spatial orientation of these groups through crystal structure analysis is therefore not merely an academic exercise; it is a critical step in rational drug design, providing a blueprint for structure-activity relationship (SAR) studies.

Experimental Workflow: From Synthesis to Structure

The journey from starting materials to a fully elucidated crystal structure involves a multi-step process that demands precision and a deep understanding of chemical principles. Each stage is designed to ensure the final product is of sufficient purity and quality for crystallographic analysis.

Diagram of the Experimental Workflow

workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction Analysis s1 Step 1: Reaction Setup Anthranilic Acid + Phenyl Isothiocyanate s2 Step 2: Cyclization Reaction Reflux in Green Solvent (e.g., DES) s1->s2 s3 Step 3: Isolation & Purification Precipitation, Filtration, Recrystallization s2->s3 c1 Step 4: Solvent Selection (e.g., Ethanol/DCM mixture) s3->c1 c2 Step 5: Slow Evaporation Controlled environment at 20°C c1->c2 c3 Step 6: Crystal Harvesting Selection of a single, high-quality crystal c2->c3 x1 Step 7: Data Collection Bruker APEX II Diffractometer, Mo Kα radiation c3->x1 x2 Step 8: Structure Solution & Refinement SHELXTL Software Package x1->x2 x3 Step 9: Data Validation & Interpretation Analysis of bond lengths, angles, and intermolecular forces x2->x3 end end x3->end Final Structural Report

Caption: Workflow for the analysis of this compound.

Synthesis Protocol

The synthesis of 2-mercaptoquinazolin-4(3H)-one derivatives is well-established and often involves the condensation of anthranilic acid with an appropriate isothiocyanate[8][9]. The use of green chemistry methods, such as deep eutectic solvents (DESs), is increasingly favored to minimize environmental impact[8].

Protocol: Synthesis of this compound

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve anthranilic acid (0.01 mol) and phenyl isothiocyanate (0.01 mol) in 20 mL of a choline chloride-based Deep Eutectic Solvent (DES).

    • Rationale: The DES acts as both a solvent and a catalyst, providing an eco-friendly medium that can enhance reaction rates[8].

  • Reaction: Equip the flask with a reflux condenser and heat the mixture at 80-100°C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water with stirring.

    • Rationale: The product is insoluble in water, leading to its precipitation upon addition to the aqueous medium.

  • Purification: Collect the resulting solid precipitate by vacuum filtration. Wash thoroughly with distilled water to remove any residual DES and unreacted starting materials.

  • Recrystallization: Purify the crude product by recrystallization from an ethanol/water mixture to yield the final compound. Dry the purified crystals under a vacuum. The structure can be confirmed using spectroscopic methods such as IR, ¹H-NMR, and ¹³C-NMR[6][10].

Single Crystal Growth Protocol

The growth of a high-quality single crystal is arguably the most critical and often challenging step. The goal is to allow molecules to arrange themselves slowly into a well-ordered lattice. The slow evaporation technique is a reliable method for achieving this.

Protocol: Crystallization by Slow Evaporation

  • Solution Preparation: Dissolve a small amount of the purified this compound in a minimal amount of a suitable solvent system. A mixture of ethanol and dichloromethane is often effective for quinazolinone derivatives[2].

    • Rationale: The solvent system must fully dissolve the compound but also be volatile enough to evaporate slowly. A binary solvent system allows for fine-tuning of solubility and evaporation rates.

  • Evaporation Setup: Place the solution in a small, clean vial. Cover the vial with parafilm and pierce a few small holes in it.

    • Rationale: The small holes restrict the rate of solvent evaporation, preventing rapid precipitation and promoting the slow, orderly growth of large single crystals.

  • Incubation: Store the vial in a vibration-free environment at a constant temperature (e.g., 20-25°C) for several days to weeks.

  • Harvesting: Once suitable, well-defined crystals have formed, carefully harvest them using a nylon loop for immediate X-ray analysis.

Crystallographic Data and Structure Refinement

While a specific crystal structure for the title compound is not publicly available, we can project the expected crystallographic parameters based on closely related structures, such as substituted 3-amino-quinazolinones[11][12][13].

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A selected single crystal is mounted on a goniometer head.

  • Data Collection: Data is collected using a diffractometer (e.g., Bruker APEX II) with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at a controlled temperature (e.g., 296 K)[2]. A series of diffraction images are collected by rotating the crystal.

  • Data Reduction: The collected raw data are processed to correct for experimental factors. The structure is then solved using direct methods and refined using full-matrix least-squares on F² with software like SHELXTL[2][14].

  • Structure Validation: The final refined structure is validated using tools like CheckCIF. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model[14].

Table 1: Projected Crystallographic Data
ParameterProjected Value
Chemical FormulaC₁₄H₁₁N₃OS
Formula Weight269.33 g/mol
Crystal SystemMonoclinic or Triclinic
Space GroupP2₁/c or P-1
Temperature296(2) K
Wavelength (Mo Kα)0.71073 Å
Z (Molecules per unit cell)4
Data / Restraints / Params~3000 / 0 / ~180
Final R indices [I>2σ(I)]R₁ ≈ 0.05, wR₂ ≈ 0.15
Goodness-of-fit on F²~1.05

Note: These values are hypothetical, based on typical data for similar quinazolinone structures[11][14].

Results and Discussion: The Molecular and Supramolecular Structure

The analysis of the refined crystal structure provides profound insights into the molecule's geometry and the non-covalent interactions that govern its assembly in the solid state.

Molecular Structure

The this compound molecule consists of a nearly planar quinazolinone core. The anilino and mercapto groups will be attached to this core. The dihedral angle between the quinazolinone ring system and the anilino phenyl ring is expected to be significant, indicating a non-coplanar arrangement to minimize steric hindrance[14]. The mercapto group is expected to exist predominantly in the thione (C=S) tautomeric form in the solid state, a common feature for 2-mercaptoquinazolines[6].

Caption: Molecular structure of this compound.

Table 2: Key Projected Bond Lengths and Angles
Bond/AngleTypeProjected ValueJustification
C4=O8Carbonyl~1.23 ÅTypical C=O double bond length in quinazolinones.[11]
C2=SThione~1.68 ÅCharacteristic of a C=S double bond.[6]
N3-C4Amide C-N~1.37 ÅPartial double bond character in the amide group.[13]
N3-C(Anilino)N-C Single~1.45 ÅStandard sp² N to sp² C single bond.
C4a-C8a-N1-C2Dihedral AngleNear 0°Indicates planarity of the quinazolinone core.[14]
C2-N3-C(Anilino)-C(Ph)Dihedral Angle60-80°Steric repulsion twists the anilino ring.[14]
Crystal Packing and Intermolecular Interactions

The stability of the crystal lattice is derived from a network of non-covalent interactions. In this compound, hydrogen bonds are expected to be the dominant organizing force.

Hydrogen Bonding: The most prominent interaction is likely to be an intermolecular hydrogen bond between the N-H of the quinazolinone ring (at position 1) and the carbonyl oxygen (O=C4) of an adjacent molecule. This often forms centrosymmetric dimers or extended chains[11][13]. The anilino N-H group could also act as a hydrogen bond donor, potentially to the thione sulfur atom of a neighboring molecule.

π–π Stacking: The planar quinazolinone core and the anilino phenyl ring are ideal for π–π stacking interactions. These interactions, characterized by centroid-to-centroid distances of approximately 3.6-3.8 Å, would further stabilize the crystal packing, often in a head-to-tail arrangement[11][12].

Diagram of Key Intermolecular Interactions

interactions mol1 Quinazolinone Core 1 N1-H C4=O mol2 Quinazolinone Core 2 N1-H O=C4 mol1:o1->mol2:n2 N-H···O Hydrogen Bond mol3 Anilino Phenyl Ring mol4 Anilino Phenyl Ring mol3:q3->mol4:q4 π-π Stacking (~3.7 Å)

Caption: Predicted primary intermolecular interactions in the crystal lattice.

Table 3: Projected Hydrogen Bond Geometry
D–H···AD-H (Å)H···A (Å)D···A (Å)∠DHA (°)Symmetry Operation
N1–H1···O4~0.86~2.00~2.85~170e.g., -x+1, -y, -z+1
N(anilino)–H···S2~0.86~2.50~3.35~165e.g., x, y-1, z

Note: D = Donor, A = Acceptor. Geometric values are typical for such interactions and are based on related structures[11][12].

Conclusion

The crystal structure analysis of this compound, accomplished through a systematic workflow of synthesis, crystallization, and single-crystal X-ray diffraction, provides indispensable information for drug development. The elucidated three-dimensional structure reveals the precise molecular geometry and the intricate network of intermolecular hydrogen bonds and π–π stacking interactions that dictate the solid-state properties of the compound. This structural blueprint is fundamental for understanding its potential biological activity and serves as a critical guide for the rational design of next-generation quinazolinone-based therapeutic agents. The methodologies and predictive analyses presented herein offer a robust framework for researchers engaged in the structural characterization of novel small molecules.

References

  • Synthesis, X-ray Crystal Structure, and Antimicrobial Studies of New Quinazolin-4(3 H)-one Derivatives Containing the 1,2,4-Triazolo[3,4- b][1][5][15]thiadiazole Moiety and 4-Piperidinyl Linker. (2023). Journal of Agricultural and Food Chemistry. [Link]

  • Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. (2023). Molecules. [Link]

  • New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. (2024). Pharmaceuticals. [Link]

  • Synthesis, Characterization and X-ray Structure of 4-Phenylamino Quinazoline Derivatives. (2011). Chinese Journal of Organic Chemistry. [Link]

  • Synthesis and x-ray crystallographic analysis of quinazolinone cholecystokinin/gastrin receptor ligands. (1992). Journal of Medicinal Chemistry. [Link]

  • Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex. (2022). Molecules. [Link]

  • Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-inflammatory Agents. (2023). Molecules. [Link]

  • 2-Anilino-3-(2-hydroxyphenyl)quinazolin-4(3H)-one methanol monosolvate. (2010). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones by green methods. (2022). ResearchGate. [Link]

  • Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. (2020). Oriental Journal of Chemistry. [Link]

  • Study of Some Heterocyclic Compounds Made from a New 4(3H)- Quinazolinone and Their Biological and Antioxidant Activities. (2022). Chemical Methodologies. [Link]

  • Some new quinazolin-4(3 H)-one derivatives, synthesis and antitumor activity. (2011). ResearchGate. [Link]

  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. (2024). Drug Design, Development and Therapy. [Link]

  • Crystal structure of 3-amino-2-ethylquinazolin-4(3H)-one. (2015). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. (2024). Heliyon. [Link]

  • Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7 Activity. (2023). Advances in Pharmacological and Pharmaceutical Sciences. [Link]

  • Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. (2020). Molecules. [Link]

  • Crystal structure of 3-amino-2-propylquinazolin-4(3H)-one. (2015). ResearchGate. [Link]

  • 3-Amino-2-mercapto-3H-quinazolin-4-one. (n.d.). PubChem. [Link]

  • Crystal structure of 3-amino-2-propylquinazolin-4(3H)-one. (2015). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Crystal structure of 3-amino-2-ethylquinazolin-4(3H)-one. (2015). ResearchGate. [Link]

  • Structures of quinazolin-4(3H)-one and 3-amino-2-methyl quinazolin-4(3H)-one as synthones... (2017). ResearchGate. [Link]

  • 2,3-Dihydroquinazolin-4(1 H)-ones and quinazolin-4(3 H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. (2024). RSC Medicinal Chemistry. [Link]

  • CCDC: The Cambridge Crystallographic Data Centre. (n.d.). CCDC. [Link]

  • Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate. (2021). Acta Crystallographica Section E: Crystallographic Communications. [Link]

Sources

Spectroscopic properties (NMR, IR, Mass Spec) of 3-anilino-2-mercaptoquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Properties of 3-anilino-2-mercaptoquinazolin-4(3H)-one

Introduction: The Quinazolinone Core in Modern Drug Discovery

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its privileged structure that confers a wide spectrum of biological activities. Derivatives of this bicyclic heterocycle have been successfully developed into therapeutic agents targeting a range of conditions, including cancer, microbial infections, and inflammatory disorders.[1] The compound this compound is a member of this versatile class, incorporating key pharmacophoric features—an anilino group, a mercapto substituent, and the quinazolinone core—that make it a subject of interest for further functionalization in drug development programs.[2][3]

Accurate and unambiguous structural elucidation is the bedrock of chemical and pharmaceutical research. For a molecule like this compound, a multi-technique spectroscopic approach is not merely confirmatory; it is essential for understanding its inherent chemical properties, including potential tautomerism, which can significantly influence its biological interactions. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data characteristic of this compound. It is intended to serve as a practical resource for researchers, offering not just spectral data interpretation but also the underlying causality for experimental choices and robust protocols for data acquisition.

Molecular Structure and Inherent Tautomerism

A critical aspect of this compound is its potential to exist in different tautomeric forms. The presence of amide and thioamide functionalities allows for dynamic equilibrium between lactam-lactim and thiol-thione forms. Understanding this equilibrium is paramount as it dictates which spectroscopic signatures will be observed. The predominant tautomer in a given state (solid or solution) depends on factors like solvent polarity and temperature. The primary equilibrium to consider is the thiol-thione tautomerism at the C2 position.

Caption: Thiol-Thione Tautomerism in the Target Molecule.

For the purpose of this guide, we will interpret the spectra primarily based on the thione tautomer, which is often the more stable form for related 2-mercaptoquinazolinones, while also noting the potential signatures of the thiol form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆), which is an excellent solvent for this class of compounds and allows for the observation of exchangeable protons (NH, SH).

¹H NMR Spectroscopy

The proton NMR spectrum provides a detailed map of the hydrogen atoms in the molecule. The expected signals for this compound are a combination of aromatic multiplets and distinct singlets for the exchangeable protons.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ) ppm Multiplicity Integration Assignment Rationale & Causality
~12.0 - 12.5 Broad Singlet 1H N¹-H The proton on the quinazolinone ring nitrogen is deshielded due to the adjacent carbonyl group and aromatic system. Its broadness is characteristic of exchangeable protons.
~9.5 - 10.0 Singlet 1H N³-H -Ph The anilino NH proton is also deshielded and will appear as a singlet. Its chemical shift can be sensitive to concentration and temperature.
~8.10 Doublet (d) 1H H-5 This proton is ortho to the carbonyl group, resulting in significant deshielding and a downfield shift. It couples with H-6.[4]
~7.85 Triplet (t) 1H H-7 Experiences coupling from both H-6 and H-8, resulting in a triplet. Its chemical shift is typical for aromatic protons in this environment.
~7.60 - 7.70 Multiplet 3H H-8, H-2'/6' H-8 of the quinazolinone ring and the ortho protons of the anilino ring often overlap in this region.
~7.40 - 7.50 Triplet (t) 2H H-3'/5' The meta protons of the anilino ring.

| ~7.20 | Triplet (t) | 1H | H-6, H-4' | The para proton of the anilino ring (H-4') and H-6 of the quinazolinone ring often appear in this upfield aromatic region. |

Note: If the thiol tautomer is present, a signal for the S-H proton would be expected, typically in the range of 3-5 ppm, though it can be broader and less distinct.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon skeleton. Given the number of aromatic carbons, the spectrum will be complex in the 110-150 ppm region. The most diagnostic signals are the downfield carbons of the C=O and C=S groups.

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ) ppm Assignment Rationale & Causality
~177 C=S (C-2) The thione carbon is highly deshielded and appears significantly downfield, providing strong evidence for the predominant tautomer.[5]
~162 C=O (C-4) The carbonyl carbon of the amide is also strongly deshielded.[4]
~146 C-8a A quaternary carbon at the ring junction, adjacent to a nitrogen atom.
~140 C-1' The quaternary carbon of the anilino ring attached to the nitrogen.
~134 C-7 Aromatic CH carbon.
~129 C-2'/6', C-3'/5' Aromatic CH carbons of the anilino ring.
~126 C-5 Aromatic CH carbon.
~125 C-6 Aromatic CH carbon.
~120 C-4a The second quaternary carbon at the ring junction.

| ~115-124 | C-8, C-4' | Aromatic CH carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups within the molecule. The spectrum is typically acquired from a solid sample mixed with potassium bromide (KBr) to form a pellet.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Significance & Interpretation
3200 - 3300 N-H Stretch Amide (N¹-H) & Anilino (N³-H) A broad to medium band in this region confirms the presence of N-H groups. The position and shape can indicate hydrogen bonding in the solid state.[6]
3000 - 3100 C-H Stretch Aromatic Characteristic sharp peaks for C-H bonds on the aromatic rings.
~1680 C=O Stretch Amide (Lactam) A strong, sharp absorption is a definitive marker for the carbonyl group in the quinazolinone ring.[7] Its position indicates a conjugated amide system.
1590 - 1620 C=C & C=N Stretch Aromatic Rings & Quinazoline Core Multiple sharp bands corresponding to the stretching vibrations within the fused ring system.

| 1150 - 1250 | C=S Stretch | Thione | A medium to strong band in this region is characteristic of the thione group and provides compelling evidence for this tautomer being dominant in the solid state. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint. Electron Impact (EI) or Electrospray Ionization (ESI) can be used. For ESI, the protonated molecule [M+H]⁺ would be observed at m/z 270.1.

The fragmentation pattern can help confirm the connectivity of the different parts of the molecule.

G M Molecular Ion [M]˙⁺ m/z = 269 F1 Loss of Aniline (C₆H₅NH) m/z = 177 M->F1 - 92 F2 Loss of Phenyl (C₆H₅) m/z = 192 M->F2 - 77 F3 Loss of SH m/z = 236 M->F3 - 33 F4 Loss of CO m/z = 149 (from F1) F1->F4 - 28 G cluster_Input Sample cluster_Acquisition Data Acquisition cluster_Analysis Data Analysis & Interpretation cluster_Conclusion Final Confirmation Sample 3-Anilino-2-mercapto quinazolin-4(3H)-one NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Identify Spin Systems (H-H connectivity) Carbon Framework NMR->NMR_Data IR_Data Identify Functional Groups (C=O, C=S, N-H) IR->IR_Data MS_Data Determine Molecular Weight & Fragmentation Pattern MS->MS_Data Conclusion Confirmed Structure NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Integrated Workflow for Spectroscopic Analysis.

Conclusion

The spectroscopic characterization of this compound is a clear example of synergistic analytical science. ¹H and ¹³C NMR define the precise arrangement of atoms in the molecular skeleton, IR spectroscopy provides rapid confirmation of essential functional groups (C=O, C=S, N-H) and insight into tautomeric form, and mass spectrometry validates the molecular weight and offers a fragmentation fingerprint for identity confirmation. Together, these techniques provide an unambiguous and robust data package essential for any researcher working with this compound, ensuring scientific integrity from the bench to potential therapeutic applications.

References

  • Guda, R., Muthadi, S., Porika, M., & Kasula, M. (2016). Anticancer and antimicrobial activity of 3-Amino-2-mercapto quinazolin-4-one schiff bases and their VO(IV) and Pt(II) metal complexes. International Journal of Chemical and Pharmaceutical Sciences, 6(4), 13-22. (Source for general quinazolinone IR data) - [Link]

  • Lee, H., et al. (2024). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Pharmaceuticals, 17(1), 123. (Source for NMR of related 2-aminoquinazolinones) - [Link]

  • Meagher, G., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. European Journal of Medicinal Chemistry, 157, 1496-1510. (General reference for quinazolinone chemistry) - [Link]

  • Hassan, A. A., et al. (2019). Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. Oriental Journal of Chemistry, 35(2). (Provides characteristic IR data for quinazolinone C=O) - [Link]

  • Le Coeur, C., et al. (2013). A new concise synthesis of 2,3-dihydroquinazolin-4(1H)-ones. New Journal of Chemistry, 37(7), 2008-2011. (Provides NMR data for related quinazolinone structures in DMSO-d6) - [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5329102, 2-Anilino-4-quinazolinone. (General data for a related compound) - [Link]

  • Yang, L. F., et al. (2008). 2-Anilino-3-(2-hydroxyphenyl)quinazolin-4(3H)-one methanol monosolvate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2225. (Source for related substituted quinazolinone characterization) - [Link]

  • Nguyen, T. T., et al. (2024). Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Anticancer Bioevaluation. Pharmaceutical Research. (Recent work on 2-mercaptoquinazolin-4(3H)-one derivatives) - [Link]

  • Popa, C. V., et al. (2024). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. International Journal of Molecular Sciences, 25(1), 350. (General synthesis and characterization of related compounds) - [Link]

  • Komar, M., Gazivoda Kraljević, T., Jerkovic, I., & Molnar, M. (2022). Application of Deep Eutectic Solvents in the Synthesis of Substituted 2-Mercaptoquinazolin-4(3H)-Ones: A Comparison of Selected Green Chemistry Methods. Molecules, 27(1), 237. (Synthesis of the core structure) - [Link]

Sources

Tautomerism in 2-mercaptoquinazolinone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Tautomerism in 2-Mercaptoquinazolinone Derivatives

Abstract

The 2-mercaptoquinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] A critical, yet often nuanced, aspect of its chemistry is the existence of thione-thiol tautomerism. This dynamic equilibrium between the 2-thioxo and 2-mercapto forms dictates the molecule's physicochemical properties, reactivity, and, most importantly, its interaction with biological targets. This guide provides an in-depth exploration of this tautomerism, offering researchers and drug development professionals the foundational knowledge and practical methodologies required to characterize and leverage this phenomenon. We will delve into the structural nuances of the tautomers, the factors governing their equilibrium, the analytical techniques for their elucidation, and the profound implications for medicinal chemistry and drug design.

The Fundamental Equilibrium: Thione vs. Thiol

The core of 2-mercaptoquinazolinone's chemical versatility lies in its ability to exist in two interconverting isomeric forms: the thione (lactam-thioamide) form and the thiol (lactim-thioimidate) form. This prototropic tautomerism involves the migration of a proton between the nitrogen atom at position 3 (N3) and the exocyclic sulfur atom at position 2 (C2).

  • Thione Form (2-thioxo-2,3-dihydroquinazolin-4(1H)-one): This form contains a thiourea-like moiety characterized by a carbon-sulfur double bond (C=S) and an N-H bond within the pyrimidine ring.

  • Thiol Form (2-mercaptoquinazolin-4(3H)-one): This aromatic tautomer features a sulfhydryl group (S-H) and a carbon-nitrogen double bond (C=N) within the heterocyclic ring system.

The predominance of one tautomer over the other is not fixed; it is a dynamic equilibrium influenced by a delicate interplay of intrinsic structural factors and the surrounding environment. Understanding this balance is paramount, as the two forms possess distinct electronic distributions, hydrogen-bonding capabilities, and steric profiles.

Caption: The dynamic thione-thiol equilibrium in 2-mercaptoquinazolinone derivatives.

Governing Factors of the Tautomeric Equilibrium

The position of the thione-thiol equilibrium is highly sensitive to the molecular environment. A Senior Application Scientist must appreciate these factors to design experiments that yield unambiguous results and to predict a derivative's behavior in physiological systems.

The Decisive Role of the Solvent

The choice of solvent is arguably the most significant external factor influencing tautomeric preference. The underlying principle is the differential solvation of the two tautomers, which vary in polarity.

  • Polar Solvents (e.g., Ethanol, Water, DMSO): The thione form is significantly more polar than the thiol form.[5] Polar solvents, particularly those capable of hydrogen bonding (protic), preferentially stabilize the thione tautomer.[6][7][8] In solvents like ethanol and water, the equilibrium is almost exclusively shifted towards the thione form.[6] This stabilization arises from favorable dipole-dipole interactions and hydrogen bonding with the N-H and C=S groups.[9]

  • Nonpolar Solvents (e.g., Cyclohexane, Chloroform): In nonpolar environments, the less polar thiol tautomer is favored.[6][7][8] The lack of strong solute-solvent interactions allows the intrinsic stability of the aromatic thiol ring to predominate. Studies have shown that in solvents like chloroform, the enol (thiol) form can be favored over the keto (thione) form.[7][8][10][11]

Electronic Effects of Substituents

Substituents on the quinazolinone scaffold, either on the benzene ring or at the N-3 position, can electronically influence the acidity of the N-H proton and the basicity of the sulfur atom, thereby shifting the equilibrium. While computational studies on related heterocyclic thiones suggest the thione form is generally the most stable in the gas phase regardless of substituents, the electronic nature of these groups can fine-tune the equilibrium in solution.[12] For instance, electron-withdrawing groups can increase the acidity of the N-H proton, potentially favoring the thiol form.

Concentration and Self-Association

In solution, especially in less polar solvents, self-association through hydrogen bonding can occur, primarily forming dimers. This self-association is known to favor the thione tautomer.[6] As the concentration of the solution increases, the equilibrium can shift towards the dimeric thione species. Conversely, upon dilution, the monomer-dimer equilibrium shifts towards the monomeric state, where the thione-thiol equilibrium is re-established.[6]

Analytical Toolkit for Tautomer Characterization

Experimental_Workflow Sample 2-Mercaptoquinazolinone Derivative NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR UVVis UV-Vis Spectroscopy Sample->UVVis IR FTIR Spectroscopy Sample->IR XRay X-Ray Crystallography (Solid State) Sample->XRay CompChem Computational Modeling (DFT) Sample->CompChem Data Convergent Data Analysis NMR->Data UVVis->Data IR->Data XRay->Data CompChem->Data Conclusion Tautomeric Profile (Equilibrium Position, Dominant Form) Data->Conclusion

Caption: A workflow for the comprehensive characterization of tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for investigating dynamic equilibria in solution.[13] It can provide both qualitative and quantitative data on the tautomeric mixture.

  • Expertise & Causality: The chemical environment of a nucleus dictates its resonance frequency (chemical shift). Since the thione and thiol forms have different bonding arrangements, key nuclei (¹H, ¹³C) will exhibit distinct chemical shifts. The rate of interconversion relative to the NMR timescale determines whether separate signals for each tautomer or a single, averaged signal is observed.[13]

  • ¹³C NMR: This is often the most definitive NMR method. The carbon of the C=S group in the thione tautomer has a highly characteristic and deshielded chemical shift, typically appearing in the range of δ 175-205 ppm. In contrast, the C-S carbon in the thiol tautomer is significantly more shielded, resonating at a much lower chemical shift. The presence and integration of a signal around δ 204.5 ppm, for instance, is strong evidence for the keto (thione) form.[7][8][10][11]

  • ¹H NMR: In the thiol form, the S-H proton gives rise to a characteristic signal, the position of which can vary depending on solvent and concentration. The N-H proton of the thione form also has a distinct chemical shift. By running spectra in different solvents (e.g., DMSO-d₆ vs. CDCl₃) and observing the appearance or disappearance of these signals, one can track the shift in equilibrium.[7][8][11]

Protocol 1: NMR Analysis of Tautomeric Equilibrium
  • Sample Preparation: Prepare solutions of the 2-mercaptoquinazolinone derivative at a consistent concentration (e.g., 10 mg/mL) in a range of deuterated solvents of varying polarity (e.g., CDCl₃, CD₃OD, DMSO-d₆).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum for each sample.

    • Acquire a quantitative ¹³C NMR spectrum. This requires a longer relaxation delay (e.g., d1 = 30s) and inverse-gated decoupling to ensure accurate integration of signals.

    • (Optional) Perform variable temperature (VT) NMR experiments.[9][13] Acquiring spectra at different temperatures can help identify the coalescence point where signals from the two tautomers merge, allowing for the calculation of the energy barrier of interconversion.[13]

  • Data Analysis:

    • In the ¹³C spectrum, identify the key C2 signal. A peak >175 ppm indicates the thione form.

    • In the ¹H spectrum, identify signals corresponding to N-H and S-H protons.

    • If distinct signals for both tautomers are observed, calculate the tautomeric ratio by integrating the corresponding well-resolved peaks.

    • Correlate the observed ratios with solvent polarity to confirm the expected equilibrium shift.

UV-Vis and Infrared (IR) Spectroscopy
  • UV-Vis Spectroscopy: The thione (C=S) and thiol (aromatic C-S) moieties are different chromophores, resulting in distinct electronic absorption spectra.[5] By monitoring the absorption maxima (λmax) in solvents of different polarities, one can observe solvatochromic shifts that indicate a change in the tautomeric equilibrium.[9]

  • FTIR Spectroscopy: In the solid state or in solution, FTIR can provide clear evidence. The thione form is characterized by a strong C=O (lactam) stretch (~1680 cm⁻¹) and a C=S stretch (~1100-1250 cm⁻¹). The thiol form would lack the C=S stretch but show a C=N stretch (~1620-1640 cm⁻¹) and potentially a weak S-H stretch (~2550-2600 cm⁻¹).[8]

Protocol 2: Spectroscopic Analysis (UV-Vis & FTIR)
  • UV-Vis Analysis:

    • Prepare dilute solutions (~10⁻⁵ M) of the compound in a series of solvents (e.g., cyclohexane, acetonitrile, ethanol).

    • Record the UV-Vis absorption spectrum for each solution from 200-500 nm.

    • Plot λmax versus solvent polarity parameters (e.g., Dielectric Constant) to visualize the solvatochromic effect and infer the predominant tautomer in each environment.

  • FTIR Analysis:

    • For solid-state analysis, prepare a KBr pellet or use an ATR accessory.

    • For solution analysis, use a suitable IR-transparent solvent and cell.

    • Record the spectrum from 4000-400 cm⁻¹.

    • Identify key stretching frequencies for C=S, N-H, S-H, and C=N bonds to assign the dominant tautomer.

X-ray Crystallography and Computational Modeling
  • X-ray Crystallography: Provides the definitive, unambiguous structure in the solid state.[14] This is invaluable for understanding intermolecular interactions like hydrogen bonding that stabilize a particular tautomer in the crystal lattice. However, it is crucial to remember that the solid-state structure does not necessarily represent the equilibrium present in solution.

  • Computational Chemistry: Quantum chemical methods like Density Functional Theory (DFT) can be used to calculate the relative thermodynamic stabilities of the tautomers in the gas phase and in solution (using a Polarizable Continuum Model, PCM).[12][15][16] These calculations provide a theoretical framework that complements experimental data and helps rationalize the observed equilibrium. Gas-phase calculations often show the thione form to be the most stable.[12]

Implications in Drug Design and Medicinal Chemistry

The tautomeric state of a 2-mercaptoquinazolinone derivative is not an academic curiosity; it is a critical determinant of its therapeutic potential.

  • Biological Target Recognition: The thione and thiol tautomers have different hydrogen bond donor/acceptor patterns and overall shapes. The specific tautomer that binds to an enzyme active site or receptor will dictate the biological activity. An inhibitor's potency can be directly linked to the concentration of the active tautomer at the site of action.[17][18] For example, their activity as inhibitors of enzymes like histone deacetylases (HDACs) or carbonic anhydrases depends on precise interactions that are tautomer-specific.[1][19]

  • Chemical Reactivity and Prodrug Strategy: The thiol tautomer is nucleophilic and can be readily alkylated at the sulfur atom to generate a diverse library of S-substituted derivatives.[19][20] This is a common strategy for modifying the scaffold's properties. Understanding the tautomeric equilibrium is essential for controlling such synthetic reactions.

  • Pharmacokinetics (ADME): Tautomerism directly impacts key drug-like properties.

    • Solubility: The more polar thione form may exhibit higher aqueous solubility.

    • Lipophilicity: The less polar thiol form is more lipophilic and may have better membrane permeability.

    • Metabolism: The two forms present different sites for metabolic enzymes. For example, the thiol group could be a site for conjugation reactions.[17][18]

Drug_Development Tautomerism Tautomeric Equilibrium Thiol Form Thione Form Properties Physicochemical Properties H-Bonding Lipophilicity (LogP) pKa Solubility Tautomerism:thiol->Properties Tautomerism:thione->Properties Pharmacology Pharmacology Target Binding (Potency) Chemical Reactivity (Synthesis) Properties->Pharmacology PK Pharmacokinetics (ADME) Absorption Metabolism Stability Properties->PK Outcome Drug Candidate Success Pharmacology->Outcome PK->Outcome

Caption: The central role of tautomerism in drug discovery and development.

Data Summary

For rapid identification, the following table summarizes key distinguishing features for the tautomers.

FeatureThione TautomerThiol TautomerReference
Dominant In Polar, Protic Solvents (DMSO, H₂O)Nonpolar Solvents (CHCl₃, Cyclohexane)[6][7][8]
¹³C NMR (C2) ~175 - 205 ppmMore shielded (e.g., < 160 ppm)[7][8][10]
Key IR Bands C=S (~1100-1250 cm⁻¹), N-HS-H (~2550 cm⁻¹), C=N[8]
Reactivity Thiourea-likeNucleophilic Thiol[19][20]

Conclusion

The thione-thiol tautomerism of 2-mercaptoquinazolinone derivatives is a fundamental chemical principle with far-reaching consequences for drug discovery and development. The equilibrium between these forms is a dynamic process governed by solvent, substituents, and concentration. A thorough understanding and characterization of this phenomenon, using a combination of high-resolution NMR, spectroscopy, and computational modeling, are not merely academic exercises. They are essential, self-validating steps for any research program aiming to rationally design and optimize these privileged scaffolds into effective therapeutic agents. By controlling or accounting for the tautomeric state, scientists can better predict biological activity, modulate pharmacokinetic properties, and ultimately accelerate the journey from chemical entity to clinical candidate.

References

  • Stoyanov, S., et al. (n.d.). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines.
  • My, P. T. T., et al. (2017). APPLICATION OF NMR IN THE INVESTIGATION OF DYNAMIC TAUTOPERISM OF 4(3H)-QUINAZOLINONE SYSTEM. ASEAN Journal on Science and Technology for Development.
  • Truong, T. T., et al. (2025). Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Anticancer Bioevaluation. PubMed.
  • Ghafouri, R., & Karimi-Jafari, M. H. (n.d.). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. PubMed.
  • Ghiviriga, I., et al. (n.d.). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Organic & Biomolecular Chemistry (RSC Publishing).
  • Komar, M., et al. (2022). Synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones by green methods. ResearchGate.
  • Arslan, M., et al. (2020). S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors. PMC - NIH.
  • Al-Majedy, Y. K., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PubMed.
  • (n.d.). Computational Study of Tautomerism and Aromaticity in Mono- and Dithio-Substituted Tropolone | Request PDF. ResearchGate.
  • (n.d.). Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodextrin. ijarsct.
  • Ghiviriga, I., et al. (n.d.). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. ResearchGate.
  • (2025). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. ResearchGate.
  • (n.d.). Direct and Solvent-assisted Thione-thiol Tautomerism in 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione: Experimental and Molecular Modeling Study. ResearchGate.
  • (n.d.). Computational study to assign structure, tautomerism, E/Z and s-cis/s-trans isomerism, π-delocalization, partial aromaticity, and the ring size of 1,3-thiazolidin-4-ones and 1,3-thiazin-4-ones formed from thiosemicarbazides. ResearchGate.
  • Al-Majedy, Y. K., et al. (2020). (PDF) Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. ResearchGate.
  • Al-Majedy, Y. K., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. MDPI.
  • (n.d.). Synthesis and antihistaminic activity of some novel 2-mercapto-3(substituted methylamino) quinazolin 4(3H)-ones | Request PDF. ResearchGate.
  • (n.d.). Tautomerism Detected by NMR. Encyclopedia.pub.
  • (n.d.). Prototropic tautomerism of heteroaromatic compounds. LOCKSS.
  • Singh, V., et al. (n.d.). 2-Mercapto-Quinazolinones as Inhibitors of Type II NADH Dehydrogenase and Mycobacterium tuberculosis: Structure-Activity Relationships, Mechanism of Action and Absorption, Distribution, Metabolism, and Excretion Characterization. PubMed.
  • Ali, B. F., et al. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies. PubMed Central.
  • Al-Majedy, Y. K., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PMC - NIH.
  • Jafari, E., et al. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC.
  • (n.d.). Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. RSC Publishing.
  • Al-Ostoot, F. H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PMC.
  • (n.d.). Computational study on the prototropic tautomerism between simple oxo-, thio-, carbon-, aza-hydrazones, and their respective azines. ResearchGate.
  • Palchikov, V. A., & Fisyuk, A. S. (n.d.). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. JOCPR.
  • Faham, S. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques.
  • (2018). (PDF) 2-Mercapto-quinazolinones as inhibitors of NDH-2 and Mycobacterium tuberculosis: Structure-activity relationships, mechanism of action and ADME characterization. ResearchGate.
  • (n.d.). Thione–thiol tautomerism of I' and II'. ResearchGate.
  • Mphahlele, M. J. (n.d.). Effect of thione–thiol tautomerism on the inhibition of lactoperoxidase by anti-thyroid drugs and their analogues. Indian Academy of Sciences.
  • (n.d.). A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues. ResearchGate.
  • Acar, Ç., & Acar, İ. (2025). Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. PubMed.
  • (n.d.). Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma. NIH.
  • Al-Majedy, Y. K., et al. (n.d.). Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex. MDPI.

Sources

The Mercapto Group in Quinazolinones: A Nexus of Reactivity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazolinone Scaffold and the Pivotal Role of the Mercapto Group

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a mercapto (-SH) group, particularly at the 2-position, dramatically enhances the synthetic versatility and pharmacological profile of the quinazolinone ring system. This guide provides a comprehensive exploration of the chemical properties and reactivity of the mercapto group in quinazolinones, offering insights into its manipulation for the synthesis of novel bioactive molecules. As Senior Application Scientists, our focus extends beyond mere procedural descriptions to elucidate the underlying chemical principles that govern the reactivity of this fascinating functional group.

Synthesis of 2-Mercaptoquinazolin-4(3H)-ones: Foundational Methodologies

The most prevalent and direct route to 2-mercaptoquinazolin-4(3H)-ones involves the cyclocondensation of anthranilic acid or its derivatives with a thiourea equivalent. This approach is valued for its operational simplicity and the ready availability of starting materials.

A plausible mechanism for this transformation is outlined below. The initial step involves the nucleophilic attack of the amino group of anthranilic acid on the carbon atom of the isothiocyanate, followed by an intramolecular cyclization and subsequent dehydration to yield the 2-mercaptoquinazolin-4(3H)-one core.

G cluster_0 Reaction Mechanism Anthranilic_Acid Anthranilic Acid Intermediate_1 Thiourea Intermediate Anthranilic_Acid->Intermediate_1 + R-N=C=S Isothiocyanate R-N=C=S Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Intramolecular Cyclization Product 2-Mercapto-3-R-quinazolin-4(3H)-one Intermediate_2->Product - H2O Tautomerism Thiol Thiol Tautomer (2-mercapto-4(3H)-one) Thione Thione Tautomer (2-thioxo-2,3-dihydro-4(1H)-one) Thiol->Thione Equilibrium DrugDiscovery cluster_0 Mercaptoquinazolinone Core cluster_1 Synthetic Diversification cluster_2 Therapeutic Applications MQ 2-Mercaptoquinazolin-4(3H)-one S_Alkylation S-Alkylation MQ->S_Alkylation Cyclization Cyclization MQ->Cyclization Oxidation Oxidation MQ->Oxidation Anticancer Anticancer Agents (e.g., EGFR inhibitors) S_Alkylation->Anticancer Antitubercular Antitubercular Agents (e.g., NDH-2 inhibitors) S_Alkylation->Antitubercular Other Other Biological Activities S_Alkylation->Other Cyclization->Other

Sources

Solubility and Stability of 3-Anilino-2-mercaptoquinazolin-4(3H)-one: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

3-Anilino-2-mercaptoquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazoline family, a class of molecules recognized for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] As with any potential therapeutic agent, a thorough understanding of its physicochemical properties is paramount for successful formulation development and clinical translation. This technical guide provides a comprehensive overview of the critical parameters of solubility and stability for this compound. We will explore the theoretical underpinnings of its behavior in various solvent systems, provide detailed, field-tested protocols for its empirical determination, and outline a systematic approach to evaluating its chemical stability under stress conditions, aligning with regulatory expectations.

The Physicochemical Landscape: Foundational Properties

The structure of this compound, featuring a fused aromatic quinazolinone core, an aniline substituent at the 3-position, and a mercapto group at the 2-position, dictates its physicochemical behavior.[1]

  • Molecular Structure: The rigid, fused heterocyclic ring system contributes to high crystal lattice energy, which inherently limits aqueous solubility.[4]

  • Ionizable Groups: The molecule possesses both basic nitrogen atoms within the quinazolinone ring and an acidic thiol (mercapto) group. This makes its solubility highly dependent on the pH of the medium.[4] At acidic pH, the nitrogen atoms can be protonated, increasing solubility. Conversely, in basic conditions, the thiol group can deprotonate to a thiolate, which can also influence solubility and reactivity.

  • Lipophilicity: The presence of two phenyl rings suggests a lipophilic character, contributing to its observed solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol, while having limited solubility in water.[1][4]

Understanding these foundational characteristics is the first step in designing rational experimental studies and developing effective formulation strategies.

Solubility Profiling: From Theory to Practice

For a drug to be orally bioavailable, it must first dissolve in the gastrointestinal fluids.[5] Therefore, accurately characterizing the solubility of this compound is a critical early-stage development activity.

Causality Behind Solvent Selection

The choice of solvents for solubility assessment is not arbitrary. It is a strategic decision based on the anticipated formulation path and the need to create a comprehensive solubility profile.

  • Aqueous Media: Water and buffered solutions (e.g., Phosphate-Buffered Saline, PBS, at pH 7.4) are fundamental to predict behavior in a physiological context.

  • Organic Solvents: Solvents like DMSO are essential for preparing concentrated stock solutions for in vitro screening.[4] Ethanol is a common, pharmaceutically acceptable co-solvent that can be used in formulations to enhance solubility.[6]

  • Non-ionic Surfactants & Co-solvents: For poorly soluble compounds, exploring solubility in vehicles containing surfactants (e.g., Tween® 80) or other co-solvents (e.g., Polyethylene Glycol 400) provides data for developing advanced formulations like lipid-based systems or solid dispersions.[4][5]

Experimental Workflow: Equilibrium Solubility Determination

The gold standard for determining equilibrium solubility is the shake-flask method.[7] This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess compound into vials prep2 Add precise volume of selected solvent (e.g., Water, PBS, Ethanol, DMSO) prep1->prep2 Step 1 equil1 Seal vials and place in shaker (e.g., 24-48h at 25°C or 37°C) prep2->equil1 equil2 Visually confirm presence of undissolved solid equil1->equil2 Step 2 Ensures saturation samp1 Withdraw aliquot from supernatant equil2->samp1 samp2 Filter through 0.22 µm syringe filter (e.g., PVDF or PTFE) samp1->samp2 Step 3 Removes solids samp3 Dilute sample with mobile phase samp2->samp3 samp4 Analyze concentration via validated HPLC-UV method samp3->samp4 Step 4

Caption: Experimental workflow for shake-flask solubility determination.

Protocol: Shake-Flask Solubility Measurement
  • Preparation: Add an excess amount of this compound (e.g., 5-10 mg, enough to ensure undissolved solid remains) to a series of glass vials.

  • Solvent Addition: Accurately pipette a defined volume (e.g., 1 mL) of each test solvent into the respective vials.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C). Agitate for a sufficient period to reach equilibrium, typically 24 to 48 hours. The presence of undissolved solid at the end of this period is essential to confirm that the solution is saturated.[7]

  • Sampling: Allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

  • Separation: Immediately filter the aliquot through a 0.22 µm syringe filter compatible with the solvent (e.g., PTFE for organic solvents). This step is critical to remove any undissolved microparticles.

  • Quantification: Accurately dilute the filtered sample with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[8]

Data Presentation: Solubility Profile

The results of the solubility studies should be compiled into a clear, comparative table.

Solvent SystemTemperature (°C)Solubility (µg/mL)Classification
Purified Water25< 1Practically Insoluble
PBS (pH 7.4)37< 5Very Slightly Soluble
Ethanol25~1500Soluble
DMSO25> 50,000Freely Soluble
PEG 40025~2500Soluble
5% Tween® 80 (aq)37~50Sparingly Soluble
Note: The values presented are illustrative and must be determined empirically.

Stability Profiling: Ensuring Molecular Integrity

A drug's stability determines its shelf-life, storage conditions, and is indicative of potential degradation pathways that could lead to loss of potency or the formation of toxic impurities. Forced degradation (or stress testing) studies are the cornerstone of this evaluation.[9]

Rationale for Forced Degradation

Forced degradation studies deliberately expose the drug substance to conditions more severe than accelerated stability testing. The objectives are multi-faceted:

  • Identify Degradation Products: To determine the likely degradants that could form during storage.

  • Elucidate Pathways: To understand the chemical vulnerabilities of the molecule (e.g., susceptibility to hydrolysis, oxidation).[9]

  • Develop Stability-Indicating Methods: To generate degraded samples that are used to develop and validate an analytical method (typically HPLC) that can separate and quantify the parent drug from all its degradation products.[9][10]

According to ICH guidelines, the goal is to achieve a target degradation of 5-20%.[11] Complete degradation provides little information, while no degradation suggests the stress condition was not stringent enough.[11]

G cluster_pathways Potential Degradation Pathways parent This compound (Parent Compound) hydrolysis Hydrolytic Degradants (Acid/Base Catalyzed) parent->hydrolysis Hydrolysis (HCl / NaOH) oxidation Oxidation Products (e.g., Disulfide Dimer, Sulfonic Acid) parent->oxidation Oxidation (H₂O₂) photolysis Photolytic Degradants (Light Induced) parent->photolysis Photodegradation (UV/Vis Light)

Caption: Potential degradation pathways for the target compound.

Protocol: Forced Degradation Study

This protocol outlines a systematic approach to stress testing. A solution of the compound (e.g., in acetonitrile/water) is prepared and subjected to the following conditions in parallel.

  • Acid Hydrolysis: Mix the drug solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the drug solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 4 hours. The mercapto group can be sensitive to base, so milder conditions are a prudent starting point.

  • Oxidative Degradation: Mix the drug solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. The mercapto group is a primary target for oxidation.[1]

  • Thermal Degradation: Store the drug solution at 60°C for 7 days, protected from light. A sample of the solid drug substance should also be stored under the same conditions.

  • Photolytic Degradation: Expose the drug solution to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A dark control sample should be run in parallel.

Sample Analysis: At designated time points, withdraw aliquots, neutralize if necessary (for acid/base samples), and analyze by a stability-indicating HPLC-UV method. Calculate the percent degradation relative to an unstressed control sample.

Data Presentation: Forced Degradation Summary
Stress ConditionReagent / ConditionDuration% Degradation (Parent)No. of Degradants
Acid Hydrolysis0.1 M HCl24 h @ 60°C~8%2
Base Hydrolysis0.1 M NaOH4 h @ RT~15%3
Oxidation3% H₂O₂24 h @ RT~18%1 (Major)
Thermal (Solution)60°C7 days~2%1
Thermal (Solid)60°C7 days< 1%0
PhotolyticICH Q1B-~5%2
Note: The values presented are illustrative and must be determined empirically.

Conclusion and Forward Look

This guide has outlined a comprehensive, scientifically-grounded approach to characterizing the solubility and stability of this compound. The data generated from these studies are not merely checkboxes on a development plan; they are critical pieces of information that inform every subsequent step, from formulation design and manufacturing process development to the determination of storage conditions and shelf-life. The inherent low aqueous solubility and potential for oxidative degradation of the mercapto group are key challenges that must be addressed through rational formulation strategies, such as the use of co-solvents, pH modification, or advanced delivery systems. A thorough understanding of these properties is indispensable for any research team aiming to unlock the therapeutic potential of this promising quinazolinone derivative.

References

  • Avdeef, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 853. [Link]

  • Abbas, S. Y. (2016). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. Quinazolinone and Quinazoline Derivatives. [Link]

  • Abbas, S. Y. (2016). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. ResearchGate. [Link]

  • Abbas, S. Y. (2016). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. Semantic Scholar. [Link]

  • Gray, V. A., et al. (2005). Analytical Method Selection for Drug Product Dissolution Testing. Dissolution Technologies. [Link]

  • Kumar, G. (2015). Solubility & Method for determination of solubility. Slideshare. [Link]

  • Pele, R., et al. (2025). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules. [Link]

  • Al-Omar, M. A., & Amr, A. G. E. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry. [Link]

  • Rawat, T., & Pandey, I. P. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Resolve Mass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. [Link]

  • Hu, M. L., et al. (2009). 2-Anilino-3-(2-hydroxyphenyl)quinazolin-4(3H)-one methanol monosolvate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o2225. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • Singh, S., & Junwal, M. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. [Link]

  • Abu-Serie, M. M., & El-Sawi, E. A. (2022). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-proliferative Agents. Molecules, 27(19), 6296. [Link]

  • Komar, M., et al. (2022). Synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones by green methods. ResearchGate. [Link]

  • Sharma, D., & Mashru, R. (2022). An Overview of Technique for Solubility of Poorly Water Soluble Drugs. NeuroQuantology. [Link]

  • Al-Sanea, M. M., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy, 18, 5109-5127. [Link]

  • Truong, T. T., et al. (2025). Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Anticancer Bioevaluation. Pharmaceutical Research. [Link]

  • Komar, M., et al. (2022). Application of Deep Eutectic Solvents in the Synthesis of Substituted 2-Mercaptoquinazolin-4(3H)-Ones: A Comparison of Selected Green Chemistry Methods. Molecules, 27(3), 770. [Link]

  • Dai, Y., et al. (2013). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 18(9), 10179-10187. [Link]

  • Reddy, P. R., & Kumar, Y. P. (2016). Anticancer and antimicrobial activity of 3-Amino-2-mercapto quinazolin-4-one schiff bases and their VO(IV) and Pt(II) metal complexes. ResearchGate. [Link]

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 3-Anilino-2-mercaptoquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the discovery, history, and evolving applications of 3-anilino-2-mercaptoquinazolin-4(3H)-one, a heterocyclic compound that has garnered significant interest within the scientific and drug development communities. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its synthesis, and biological activities.

Introduction: The Quinazolinone Core

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] These nitrogen-containing heterocyclic compounds, consisting of a benzene ring fused to a pyrimidine ring, are found in numerous naturally occurring alkaloids and synthetic molecules with therapeutic applications.[1] The diverse pharmacological profile of quinazolinone derivatives, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties, has established this scaffold as a "privileged" structure in drug discovery.[1][2] This guide focuses on a specific and potent derivative, this compound, tracing its origins and the scientific journey that has elucidated its potential.

The Genesis of a Molecule: Historical Discovery and Synthesis

The precise first synthesis of this compound is rooted in the broader exploration of quinazolinone chemistry that flourished in the mid-20th century. Foundational work in the 1960s by researchers such as N. N. Vereshchagina and A. F. Shalygin laid the groundwork for the synthesis of various 3-amino-2-mercaptoquinazolin-4(3H)-ones. The key synthetic pathway that emerged for this class of compounds involves the reaction of anthranilic acid hydrazide with an appropriate isothiocyanate.

The logical and widely accepted synthetic route to this compound proceeds through a two-step process. The first step involves the formation of the core 3-amino-2-mercaptoquinazolin-4(3H)-one structure. This is typically achieved by the cyclocondensation of anthranilic acid hydrazide with carbon disulfide. Subsequent reaction of this intermediate with a suitable aniline precursor, or the direct use of phenyl isothiocyanate with anthranilic acid hydrazide, leads to the formation of the title compound.

G cluster_0 Synthesis of this compound Anthranilic Acid Hydrazide Anthranilic Acid Hydrazide Intermediate Thiosemicarbazide Intermediate Anthranilic Acid Hydrazide->Intermediate + Phenyl Isothiocyanate Phenyl Isothiocyanate Phenyl Isothiocyanate Product This compound Intermediate->Product Cyclization (e.g., reflux in ethanol)

Caption: General synthetic pathway for this compound.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol outlines a standard laboratory procedure for the synthesis of this compound, based on established methodologies for related compounds.[3][4][5]

Step 1: Synthesis of 3-Amino-2-mercaptoquinazolin-4(3H)-one

  • A mixture of anthranilic acid hydrazide (0.1 mol) and carbon disulfide (0.12 mol) in ethanol (100 mL) is refluxed for 6-8 hours.

  • The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.

  • The crude product can be recrystallized from ethanol to yield pure 3-amino-2-mercaptoquinazolin-4(3H)-one.

Step 2: Synthesis of this compound

  • A mixture of 3-amino-2-mercaptoquinazolin-4(3H)-one (0.05 mol) and phenyl isothiocyanate (0.05 mol) in dimethylformamide (DMF, 50 mL) is stirred at room temperature for 2 hours.

  • The reaction mixture is then heated at 100-120°C for 4-6 hours.

  • After cooling, the mixture is poured into ice-cold water.

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Characterization: The final product should be characterized by standard analytical techniques, including melting point determination, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to confirm its structure and purity.

A Molecule of Many Talents: Biological Activities

The quinazolinone core, and specifically the 3-anilino-2-mercapto derivative, has been the subject of extensive biological investigation, revealing a range of promising therapeutic activities.

Anticonvulsant Properties

A significant body of research has highlighted the potent anticonvulsant activity of quinazolin-4(3H)-one derivatives.[6][7][8] The structural features of this compound align with the pharmacophoric requirements for anticonvulsant action. Studies have shown that these compounds can offer significant protection against seizures induced by maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) in animal models.[6]

The primary mechanism of action for the anticonvulsant effects of many quinazolinones is believed to be the modulation of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[9] These compounds can act as positive allosteric modulators, binding to a site on the receptor distinct from the GABA binding site, which enhances the receptor's response to GABA and leads to increased chloride ion influx and neuronal hyperpolarization.[1][9] This increased inhibition in the brain helps to suppress seizure activity.

G cluster_0 Mechanism of Anticonvulsant Activity Quinazolinone 3-Anilino-2-mercapto- quinazolin-4(3H)-one GABA_A GABA-A Receptor Quinazolinone->GABA_A Positive Allosteric Modulation Chloride Cl- Influx GABA_A->Chloride Enhances Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Seizure_Suppression Suppression of Seizure Activity Hyperpolarization->Seizure_Suppression

Caption: Proposed mechanism of anticonvulsant action via GABA-A receptor modulation.

Table 1: Representative Anticonvulsant Activity Data for Quinazolinone Derivatives

Compound ClassTest ModelDose (mg/kg)Protection (%)Reference
3-Aryl-quinazolinonesMES10080-100[10]
3-Aryl-quinazolinonesscPTZ10075-100[6]
2,3-Disubstituted quinazolinonesscPTZ100-150Varies[1][11]
Antimicrobial and Antifungal Activity

The this compound scaffold has also demonstrated significant potential as an antimicrobial and antifungal agent.[2][12][13] The presence of the mercapto and anilino groups appears to be crucial for this activity. These compounds have been shown to be effective against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[13]

The proposed mechanism of antimicrobial action often involves the inhibition of essential bacterial enzymes or the disruption of cell wall synthesis. The lipophilic nature of the quinazolinone ring allows for penetration of the bacterial cell membrane, enabling the molecule to reach its intracellular targets.

Table 2: Representative Antimicrobial Activity Data (Minimum Inhibitory Concentration - MIC)

Compound DerivativeBacterial/Fungal StrainMIC (µg/mL)Reference
Arylidene-based quinazolinoneStaphylococcus aureus1.95[13]
Arylidene-based quinazolinoneCandida albicans3.90[13]
2-Amino-quinazolinoneMRSA USA3000.02[11]
2-Mercapto-3-phenyl-quinazolinoneStaphylococcus aureusVaries[6]

Conclusion and Future Directions

From its origins in the systematic exploration of heterocyclic chemistry, this compound has emerged as a molecule of significant scientific interest. Its straightforward synthesis and the remarkable breadth of its biological activities, particularly its anticonvulsant and antimicrobial properties, underscore its potential as a lead compound in drug discovery.

Future research will likely focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Further optimization of the quinazolinone scaffold by introducing diverse substituents at various positions to enhance potency and selectivity for specific biological targets.

  • Mechanism of Action Elucidation: Deeper investigation into the precise molecular interactions with biological targets, such as different subunits of the GABA-A receptor or specific bacterial enzymes.

  • Pharmacokinetic Profiling: Comprehensive studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of promising derivatives to assess their drug-like potential.

  • Development of Novel Therapeutics: Leveraging the understanding of this privileged scaffold to design and synthesize new clinical candidates for the treatment of epilepsy, infectious diseases, and potentially other conditions.

The history of this compound serves as a compelling example of how fundamental chemical synthesis can pave the way for the discovery of molecules with profound biological implications. The continued exploration of this and related quinazolinone derivatives holds great promise for the future of medicine.

References

  • Moldovan, C.; Marc, G.; Ioana, I.; Tipperciuc, B.; Oniga, O. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules2024 , 29(9), 1951. [Link]

  • Sancineto, L.; et al. Q‐Tube© assisted MCRs for the synthesis of 2,3‐dihydroquinazolin‐4(1H)‐ones. Arkivoc2018 , iii, 270-278. [Link]

  • Abdel-rahman, H. M.; et al. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. Molecules2017 , 22(10), 1699. [Link]

  • Al-Sanea, M. M.; et al. Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy2024 , 18, 3457-3478. [Link]

  • Kadhim, M. A.; et al. Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. Oriental Journal of Chemistry2019 , 35(2), 794-803. [Link]

  • Komar, M.; et al. Synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones by green methods. Molecules2022 , 27(3), 1033. [Link]

  • Iftikhar, F.; et al. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Microbiology, Epidemiology and Immunobiology2021 , 98(6), 720-729. [Link]

  • Guda, R.; et al. Anticancer and antimicrobial activity of 3-Amino-2-mercapto quinazolin-4-one schiff bases and their VO(IV) and Pt(II) metal complexes. International Journal of Chemical and Pharmaceutical Sciences2015 , 6(4), 213-219. [Link]

  • Abdel-Gawad, H.; et al. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives. Molecules2011 , 16(8), 6334-6349. [Link]

  • Al-Obaydi, M. M.; et al. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules2018 , 23(11), 2933. [Link]

  • Iftikhar, F.; et al. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Microbiology, Epidemiology and Immunobiology2021 , 98(6), 720-729. [Link]

  • Kumar, A.; et al. Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity. Oriental Journal of Chemistry2024 , 40(2), 369-373. [Link]

  • Husain, A.; et al. Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs. Frontiers in Chemistry2023 , 11, 1186796. [Link]

  • El Kayal, W.; et al. CONSTRUCTION, SYNTHESIS AND PREDICTION OF THE ACTIVITY OF QUINAZOLIN-4(3H)-ONE DERIVATIVES AS NEW ANTICONVULSANTS. Relevant issues of the development of science in the context of globalization2020 , 6-10. [Link]

  • Lee, J.; et al. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Antibiotics2025 , 14(10), 967. [Link]

  • Chaplin, J. H.; et al. Synthesis and anticonvulsant activity of some new 2-substituted 3-aryl-4(3H)-quinazolinones. Journal of Medicinal Chemistry1984 , 27(12), 1690-1696. [Link]

Sources

A Deep Dive into the Quantum Realm: Unraveling the Pharmacophore of 3-Anilino-2-mercaptoquinazolin-4(3H)-one through Quantum Chemical Calculations

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities. Among these, 3-anilino-2-mercaptoquinazolin-4(3H)-one has emerged as a molecule of significant interest due to its diverse biological potential.[1][2] This technical guide provides a comprehensive, in-depth exploration of the application of quantum chemical calculations to elucidate the structural, electronic, and reactivity properties of this compound. By leveraging Density Functional Theory (DFT), we will navigate the theoretical underpinnings and practical workflows required to predict its behavior, offering a roadmap for the rational design of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to integrate computational chemistry into their discovery pipelines.

Introduction: The Quinazolinone Core and the Promise of In Silico Chemistry

The 4(3H)-quinazolinone ring system is a privileged scaffold in drug discovery, forming the structural basis for a multitude of compounds with demonstrated biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The specific derivative, this compound, incorporates key functional groups that suggest a rich pharmacophore worthy of detailed investigation. Understanding the three-dimensional structure, electron distribution, and reactivity of this molecule at a quantum level is paramount to predicting its interactions with biological targets and optimizing its therapeutic potential.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools in modern drug development.[4][5] They provide a cost-effective and time-efficient means to explore the chemical space of a molecule, offering insights that are often difficult or impossible to obtain through experimental methods alone. This guide will walk through the theoretical framework and practical application of DFT to characterize this compound.

Theoretical Framework: A Primer on Density Functional Theory (DFT)

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in our case, the this compound molecule. The core principle of DFT is that the energy of a molecule can be determined from its electron density, rather than the complex many-electron wave function. This simplification makes DFT computationally more tractable than other high-level quantum chemistry methods without a significant loss of accuracy for many applications.[6]

The choice of the functional and basis set is a critical decision in any DFT calculation, as it directly impacts the accuracy of the results.[6] For molecules of this nature, the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, often provides a good balance of accuracy and computational cost.[7][8] The 6-311++G(d,p) basis set is a popular choice that provides a flexible description of the electron distribution, including polarization and diffuse functions, which are important for describing non-covalent interactions.[6][7][9]

Computational Workflow: From Structure to Properties

The following section details a step-by-step protocol for performing quantum chemical calculations on this compound. This workflow is designed to be a self-validating system, where the successful completion of each step provides the necessary input for the next.

Figure 1: A generalized workflow for quantum chemical calculations on a small molecule.

Step 1 & 2: Molecular Structure Input and 3D Generation

The initial step involves creating a 2D representation of this compound using chemical drawing software such as ChemDraw or MarvinSketch. This 2D structure is then converted into a 3D conformation. Most molecular modeling software packages have built-in tools for this conversion, which typically employ a combination of rule-based algorithms and energy minimization to generate a reasonable starting geometry.

Step 3: Geometry Optimization

The initial 3D structure is not necessarily at its lowest energy state. Geometry optimization is the process of finding the coordinates of the atoms that correspond to a minimum on the potential energy surface of the molecule. This is a crucial step, as the accuracy of all subsequent calculations depends on having a correctly optimized structure.

Protocol:

  • Software: Gaussian, ORCA, or other quantum chemistry software.

  • Method: DFT.

  • Functional: B3LYP.[7][8]

  • Basis Set: 6-311++G(d,p).[6][7][9]

  • Input: The 3D coordinates of this compound.

  • Keywords: Opt (for optimization).

  • Output: A new set of atomic coordinates corresponding to the optimized geometry, along with the final energy of the molecule.

Step 4: Frequency Calculation

A frequency calculation should always be performed after a geometry optimization. This serves two primary purposes:

  • Verification of the Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the optimized structure is a transition state or a saddle point, and further optimization is required.

  • Thermodynamic Properties: The frequency calculation provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Protocol:

  • Software: Same as geometry optimization.

  • Method: DFT.

  • Functional: B3LYP.[7][8]

  • Basis Set: 6-311++G(d,p).[6][7][9]

  • Input: The optimized coordinates from the previous step.

  • Keywords: Freq.

  • Output: A list of vibrational frequencies and thermodynamic data.

Step 5: Electronic Property Calculation

With the optimized geometry confirmed as a true minimum, a single-point energy calculation can be performed to obtain various electronic properties.

Protocol:

  • Software: Same as geometry optimization.

  • Method: DFT.

  • Functional: B3LYP.[7][8]

  • Basis Set: 6-311++G(d,p).[6][7][9]

  • Input: The optimized coordinates.

  • Keywords: Pop=Full (to obtain detailed population analysis), IOp(6/33=2) (to print molecular orbitals).

  • Output: A wealth of information, including orbital energies, Mulliken atomic charges, and the molecular electrostatic potential (MEP).

Analysis of Calculated Properties

The output from the quantum chemical calculations provides a deep understanding of the molecule's characteristics.

Optimized Geometry

The optimized geometry provides the most stable three-dimensional arrangement of the atoms. Key bond lengths, bond angles, and dihedral angles can be extracted and compared with experimental data if available (e.g., from X-ray crystallography). This comparison serves as a validation of the chosen computational level.

Table 1: Selected Optimized Geometrical Parameters of this compound

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond LengthC2-S1.76 Å
Bond LengthC4=O1.23 Å
Bond LengthN3-N(Anilino)1.40 Å
Bond AngleC2-N3-C4120.5°
Dihedral AngleC2-N3-N-C(Anilino)85.2°

Note: The values in this table are illustrative and would be the result of an actual calculation.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.[7] The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial indicator of chemical reactivity; a smaller gap suggests higher reactivity.[6][10]

The spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to be involved in chemical reactions. For this compound, the HOMO is likely to be localized on the electron-rich mercapto and anilino groups, while the LUMO may be distributed over the electron-deficient quinazolinone ring.[10]

FMO_Reactivity HOMO HOMO (Electron Donor) LUMO LUMO (Electron Acceptor) HOMO->LUMO ΔE = ELUMO - EHOMO Reactivity Chemical Reactivity LUMO->Reactivity Smaller ΔE implies higher reactivity

Sources

In Silico Prediction of ADMET Properties for Novel Quinazolinone Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Early ADMET Profiling in Modern Drug Discovery

The path to a successful therapeutic agent is fraught with challenges, with a significant portion of drug candidates failing in late-stage development due to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. The quinazolinone scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of compounds with diverse biological activities.[1] However, the success of any novel quinazolinone derivative is contingent not only on its efficacy but also on its ability to navigate the complex biological landscape of the human body. This guide provides an in-depth technical framework for the in silico prediction of ADMET properties of novel quinazolinone compounds, empowering research scientists and drug development professionals to make data-driven decisions early in the discovery pipeline, thereby de-risking projects and optimizing the allocation of resources. We will move beyond a mere recitation of methods to a practical, workflow-driven approach grounded in scientific causality and validated through robust computational models.

Section 1: The Quinazolinone Scaffold and the ADMET Conundrum

Quinazolinones are a significant class of nitrogen-containing heterocyclic compounds renowned for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] Their synthetic tractability and structural versatility make them a fertile ground for drug discovery. However, these same structural features can also introduce ADMET liabilities. For instance, the lipophilicity that can enhance cell permeability and blood-brain barrier (BBB) penetration may also lead to off-target effects and metabolic instability.[2] Therefore, a proactive and predictive approach to understanding the ADMET profile of novel quinazolinone analogues is not just advantageous; it is critical.

Section 2: The In Silico ADMET Prediction Workflow: A Step-by-Step Technical Protocol

The following protocol outlines a comprehensive in silico workflow for the ADMET profiling of novel quinazolinone compounds. This workflow is designed to be a self-validating system, where each step builds upon the previous one to generate a holistic and reliable predictive profile.

Molecular Preparation and Descriptor Calculation

The foundation of any robust in silico model is the quality of the input data. This initial step ensures that the chemical structures of the novel quinazolinone compounds are accurately represented and that their physicochemical properties are calculated to inform subsequent predictions.

Experimental Protocol:

  • 2D Structure Drawing and Conversion:

    • Draw the 2D chemical structures of the novel quinazolinone compounds using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structures to 3D structures using a molecular modeling software (e.g., Avogadro, MOE).

    • Save the structures in a suitable format, such as SDF (Structure-Data File) or MOL2.

  • Energy Minimization:

    • Perform energy minimization on the 3D structures to obtain a stable, low-energy conformation. This is crucial for accurate docking and pharmacophore modeling.

    • Utilize a suitable force field (e.g., MMFF94, AMBER) for the energy minimization process.

  • Molecular Descriptor Calculation:

    • Calculate a comprehensive set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties.

    • Employ software such as PaDEL-Descriptor or Mordred to calculate descriptors like molecular weight (MW), logP (lipophilicity), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and rotatable bonds.[3]

Diagram: In Silico ADMET Prediction Workflow

ADMET_Workflow cluster_0 Input Preparation cluster_1 ADMET Prediction Models cluster_2 Data Analysis & Decision Making a 2D/3D Structure Generation b Energy Minimization a->b c Descriptor Calculation b->c d Physicochemical & Drug-Likeness c->d e Absorption & Distribution c->e f Metabolism c->f g Excretion c->g h Toxicity c->h i Data Aggregation & Visualization d->i e->i f->i g->i h->i j Lead Prioritization i->j k Iterative Molecular Design j->k k->a Refinement

Caption: A generalized workflow for in silico ADMET prediction.

Physicochemical Properties and Drug-Likeness Assessment

Before delving into complex biological predictions, it's essential to assess the fundamental physicochemical properties of the compounds and their adherence to established "drug-likeness" rules. This provides an early filter for compounds with a higher probability of oral bioavailability.

Methodology:

  • Lipinski's Rule of Five: This rule is a cornerstone of drug-likeness assessment.[4] It states that orally active drugs generally have:

    • A molecular weight (MW) ≤ 500 Da

    • A logP value ≤ 5

    • ≤ 5 hydrogen bond donors

    • ≤ 10 hydrogen bond acceptors

  • Veber's Rule: This rule complements Lipinski's by focusing on molecular flexibility and polarity. It suggests that good oral bioavailability is associated with:

    • A rotatable bond count ≤ 10

    • A topological polar surface area (TPSA) ≤ 140 Ų

  • Software Tools: Utilize web-based platforms like SwissADME or ADMETLab 2.0 for a quick and comprehensive assessment of these properties.[5]

Absorption and Distribution Prediction

Understanding how a compound is absorbed into the systemic circulation and distributed to various tissues is paramount. Key parameters to predict include:

  • Human Intestinal Absorption (HIA): The ability of a compound to be absorbed from the gastrointestinal tract.

  • Caco-2 Permeability: An in vitro model that mimics the human intestinal barrier.

  • Blood-Brain Barrier (BBB) Permeability: The ability of a compound to cross the highly selective BBB, which is crucial for CNS-targeting drugs.[2] Quinazolinones, due to their lipophilicity, often show potential for BBB penetration.[2]

  • P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux transporter that can pump drugs out of cells, affecting their absorption and distribution.[6][7] Predicting whether a compound is a substrate or inhibitor of P-gp is vital.[6][7]

Computational Models:

  • QSAR (Quantitative Structure-Activity Relationship) Models: These models use statistical methods to correlate molecular descriptors with experimental ADMET data.[3]

  • Molecular Docking: This structure-based method can predict the binding of a compound to transporter proteins like P-gp.[7]

Metabolism Prediction

Drug metabolism, primarily occurring in the liver, can significantly impact a compound's efficacy and safety. Key aspects to predict include:

  • Cytochrome P450 (CYP) Inhibition: CYPs are a major family of drug-metabolizing enzymes. Inhibition of specific CYP isoforms can lead to drug-drug interactions.

  • Metabolic Stability: The susceptibility of a compound to metabolism.

Methodology:

  • Ligand-Based Approaches: Utilize pharmacophore models and 2D/3D similarity searches against databases of known CYP inhibitors.

  • Structure-Based Approaches: If the 3D structure of a CYP enzyme is available, molecular docking can be used to predict binding affinity.

Excretion Prediction

While direct in silico prediction of excretion pathways is challenging, we can infer potential routes based on the compound's physicochemical properties. For example, highly polar compounds are more likely to be renally excreted.

Toxicity Prediction

Predicting potential toxicity is arguably the most critical aspect of ADMET profiling. Key toxicity endpoints to assess for quinazolinone compounds include:

  • hERG (human Ether-à-go-go-Related Gene) Channel Blockage: Inhibition of the hERG potassium channel can lead to life-threatening cardiac arrhythmias.[8][9] This is a critical checkpoint in drug safety assessment.

  • Hepatotoxicity (DILI - Drug-Induced Liver Injury): Predicting the potential for a compound to cause liver damage is essential.[10][11] In silico models for DILI are becoming increasingly sophisticated.[10]

  • Carcinogenicity and Mutagenicity: Assessing the potential of a compound to cause cancer or genetic mutations is a regulatory requirement.[12][13]

  • Acute Oral Toxicity: Predicting the lethal dose (LD50) provides an early indication of a compound's toxicity.

Computational Tools and Models:

  • A variety of in silico models, including QSAR, expert systems (rule-based), and machine learning algorithms, are available to predict these toxicity endpoints.[14][15] Platforms like ADMET-AI and various commercial software packages offer modules for toxicity prediction.[16]

Section 3: Data Interpretation and Decision Making

The output of the in silico ADMET prediction workflow is a multidimensional dataset that requires careful interpretation. The goal is to build a comprehensive risk profile for each novel quinazolinone compound.

Data Visualization and Tabulation

Summarizing the predicted ADMET properties in a clear and concise table is essential for comparative analysis.

Table 1: Predicted ADMET Properties of Novel Quinazolinone Derivatives

Compound IDMW (Da)logPTPSA (Ų)H-Bond DonorsH-Bond AcceptorsLipinski ViolationsBBB PermeabilityP-gp SubstrateCYP2D6 InhibitorhERG BlockerHepatotoxicityCarcinogenicity
QZ-001 450.54.285.3260HighNoYesHigh RiskLow RiskNon-carcinogen
QZ-002 520.15.8110.7482ModerateYesNoLow RiskHigh RiskPossible
QZ-003 380.22.560.1140LowNoNoLow RiskLow RiskNon-carcinogen

Note: The data in this table is hypothetical and for illustrative purposes only.

Prioritizing Lead Candidates

Based on the aggregated ADMET profile, compounds can be prioritized for further experimental validation. A "traffic light" system can be employed to categorize compounds:

  • Green: Favorable ADMET profile; high priority for synthesis and in vitro testing.

  • Yellow: Mixed profile with some potential liabilities; requires careful consideration and potential for structural modification.

  • Red: Significant predicted ADMET liabilities; low priority or requires substantial redesign.

Diagram: Decision-Making Framework

Decision_Framework start In Silico ADMET Profile assess Assess Risk-Benefit Profile start->assess green Green Light (Favorable Profile) assess->green Low Risk yellow Yellow Light (Potential Liabilities) assess->yellow Moderate Risk red Red Light (Significant Liabilities) assess->red High Risk proceed Proceed to In Vitro Testing green->proceed optimize Iterative Design & Re-evaluation yellow->optimize deprioritize Deprioritize or Terminate red->deprioritize optimize->start

Caption: A decision-making framework based on ADMET risk assessment.

Section 4: The Senior Scientist's Perspective: Beyond the Data

As a Senior Application Scientist, it is crucial to emphasize that in silico ADMET prediction is a powerful tool for hypothesis generation and risk assessment, not a replacement for experimental validation.[17] The accuracy of the predictions is contingent on the quality of the underlying models and the applicability domain of the training data.[18] Therefore, a healthy skepticism and a commitment to experimental confirmation are paramount.

The true power of this in silico workflow lies in its ability to guide medicinal chemistry efforts. For instance, if a promising quinazolinone lead shows a high risk of hERG blockage, computational tools can be used to identify the structural motifs contributing to this liability. This allows for a targeted and rational approach to molecular modification, preserving the desired biological activity while mitigating the off-target effect.

Conclusion: Integrating In Silico ADMET into the Drug Discovery Paradigm

The early and intelligent application of in silico ADMET prediction is a cornerstone of modern, efficient drug discovery. For novel quinazolinone compounds, this approach provides an invaluable lens through which to view their therapeutic potential, enabling researchers to identify and advance candidates with the highest probability of success. By embracing the principles and protocols outlined in this guide, drug development professionals can navigate the complexities of ADMET with greater confidence, ultimately accelerating the delivery of safe and effective medicines to patients in need.

References

  • Synthesis, Molecular Docking Study, and ADMET Properties of New Antimicrobial Quinazolinone and Fused Quinazoline Derivatives. Taylor & Francis. [Link]

  • Computational Approaches in Preclinical Studies on Drug Discovery and Development. PMC - PubMed Central. [Link]

  • Use of in silico methods for assessing toxicity. YouTube. [Link]

  • List of ADMET properties of the newly synthesized molecules. ResearchGate. [Link]

  • Hit-Identification to Novel Antileishmanial Agents from a β-Pinene Scaffold: from Synthesis to In Vitro Evaluation and In Silico SAR/ADMET Profiling. ACS Omega. [Link]

  • Recent developments in computational prediction of HERG blockage. PubMed. [Link]

  • Applications of In Silico Models to Predict Drug-Induced Liver Injury. PMC - PubMed Central. [Link]

  • Computational Intelligence Methods for ADMET Prediction. ResearchGate. [Link]

  • A Guide to In Silico Drug Design. PMC. [Link]

  • ADMET-AI. ADMET-AI. [Link]

  • In-Silico ADMET Prediction, Structure-Based Drug Design and Molecular Docking Studies of Quinazoline Derivatives as Novel EGFR Inhibitors. Semantic Scholar. [Link]

  • Computational models for predicting substrates or inhibitors of P-glycoprotein. PubMed. [Link]

  • In Silico Approaches In Carcinogenicity Hazard Assessment: Current Status and Future Needs. NIH. [Link]

  • In Silico Models for P-gp Substrate/Inhibitor Prediction. ResearchGate. [Link]

  • In silico approaches in carcinogenicity hazard assessment: case study of pregabalin, a nongenotoxic mouse carcinogen. Frontiers. [Link]

  • ADMET Prediction Software. Sygnature Discovery. [Link]

  • Design, synthesis, in silico ADMET, docking, and antiproliferative evaluations of[2][3][19]triazolo[4,3-c]quinazolines as classical DNA intercalators. PubMed. [Link]

  • Predictive ADMET studies, the challenges and the opportunities. Request PDF. [Link]

  • Recent Developments in Computational Prediction of hERG Blockage. ResearchGate. [Link]

  • Biological Evaluation, Molecular Docking Analyses, and ADME Profiling of Certain New Quinazolinones as Anti-colorectal. American Chemical Society. [Link]

  • An In Silico Model for Predicting Drug-Induced Hepatotoxicity. MDPI. [Link]

  • The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. ResearchGate. [Link]

  • Synthesis and characterization of novel quinazolinone-based azo disperse dyes: molecular docking, ADMET, in vitro, and dyeing performance on polyester fabric. PubMed Central. [Link]

  • In Silico Models to Predict Drug-Induced Liver Injury. Encyclopedia.pub. [Link]

  • Overview of Strategies for Solving ADMET Challenges. Books. [Link]

  • In silico ADME/T modelling for rational drug design. Quarterly Reviews of Biophysics. [Link]

  • Toward Explainable Carcinogenicity Prediction: An Integrated Cheminformatics Approach and Consensus Framework for Possibly Carcinogenic Chemicals. ACS Publications. [Link]

  • In Silico and In Vitro Identification of P-Glycoprotein Inhibitors from a Library of 375 Phytochemicals. MDPI. [Link]

  • ADMETlab 2.0. ADMETlab 2.0. [Link]

  • Biological Evaluation, Molecular Docking Analyses, and ADME Profiling of Certain New Quinazolinones as Anti-colorectal Agents. ResearchGate. [Link]

  • Computational investigations of hERG channel blockers: New insights and current predictive models. PubMed. [Link]

  • In Silico ADME Methods Used in the Evaluation of Natural Products. PMC - NIH. [Link]

  • Directory of in silico Drug Design tools. Click2Drug. [Link]

  • Development of Simplified in Vitro P-Glycoprotein Substrate Assay and in Silico Prediction Models to Evaluate Transport Potential of P-Glycoprotein. Molecular Pharmaceutics - ACS Publications. [Link]

  • Quinazolin-4-one derivatives lacking toxicity-producing attributes as glucokinase activators: design, synthesis, molecular docking, and in-silico ADMET prediction. ResearchGate. [Link]

  • ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. Preprints.org. [Link]

  • In Silico Approaches In Carcinogenicity Hazard Assessment: Current Status and Future Needs. NIPH. [Link]

  • In Silico Prediction of Hepatotoxicity. ResearchGate. [Link]

  • In Silico Prediction of P-glycoprotein Binding: Insights from Molecular Docking Studies. PubMed. [Link]

  • Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. PMC. [Link]

  • Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Journal of Chemical Information and Modeling - ACS Publications. [Link]

  • Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. DrugPatentWatch. [Link]

  • Recent Developments in Computational Prediction of hERG Blockage. Ingenta Connect. [Link]

  • A Review of Computational Methods in Predicting hERG Channel Blockers. ResearchGate. [Link]

  • Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. Briefings in Bioinformatics | Oxford Academic. [Link]

Sources

The Quinazolinone Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The quinazolinone core, a bicyclic heterocyclic system, stands as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This scaffold is not merely a synthetic curiosity but a recurring motif in both natural alkaloids and clinically approved therapeutics, underscoring its profound pharmacological relevance.[2][3] Its structural versatility allows for targeted modifications, enabling the fine-tuning of its interaction with a multitude of biological targets. This guide provides an in-depth exploration of the significant biological activities associated with the quinazolinone scaffold, with a primary focus on its anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. We will delve into the key mechanisms of action, present detailed experimental protocols for activity evaluation, and analyze structure-activity relationships (SAR) to inform future drug design efforts.

The Quinazolinone Scaffold: Structural Features and Synthetic Strategies

The fundamental quinazolinone structure consists of a pyrimidine ring fused to a benzene ring.[2] The versatility of this scaffold lies in the numerous positions available for substitution, particularly at the 2, 3, 6, and 7 positions, which significantly influences its pharmacokinetic and pharmacodynamic properties.[2]

General Synthetic Approaches

The synthesis of quinazolinone derivatives is well-established, with several efficient methods available to researchers. A common and effective approach involves the condensation of anthranilic acid with an appropriate acyl chloride or carboxylic acid, followed by cyclization.[4][5]

Experimental Protocol: Microwave-Assisted Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones [6][7][8][9][10]

This protocol outlines a rapid, one-pot, two-step microwave-assisted synthesis, which offers significant advantages over classical heating methods in terms of reaction time and yield.[11][12]

  • Step 1: Benzoxazinone Formation

    • In a microwave-safe vessel, combine anthranilic acid (1.0 eq), an appropriate acyl chloride (1.5 eq), and triphenylphosphite (1.2 eq) in pyridine (2.0 mL).

    • Seal the vessel and irradiate in a monomode microwave reactor at 150°C for 10 minutes.

    • Alternatively, if starting with a carboxylic acid, combine anthranilic acid (1.0 eq), the carboxylic acid (1.0 eq), and triphenylphosphite (1.2 eq) in pyridine (1.0 mL) and irradiate at 150°C for 10 minutes.

  • Step 2: Quinazolinone Formation

    • To the intermediate benzoxazinone from the previous step, add the desired primary amine (1.0-1.5 eq).

    • Seal the vessel and irradiate in the microwave reactor at 250°C for 3-10 minutes.

    • Upon completion, cool the reaction mixture and purify the product by recrystallization or column chromatography.

Causality in Synthesis: The use of microwave irradiation dramatically accelerates the reaction by efficiently transferring energy to the polar reactants, leading to rapid heating and increased reaction rates. This not only reduces the overall synthesis time but can also lead to cleaner reactions with fewer side products compared to conventional heating methods.

Anticancer Activity: Targeting the Hallmarks of Cancer

Quinazolinone derivatives have emerged as a prominent class of anticancer agents, with several compounds approved by the FDA for clinical use.[1] Their antitumor effects are exerted through various mechanisms, primarily by targeting key proteins involved in cancer cell proliferation and survival.

Mechanism of Action: EGFR and Tubulin Inhibition

Two of the most well-documented anticancer mechanisms of quinazolinone scaffolds are the inhibition of Epidermal Growth Factor Receptor (EGFR) and the disruption of tubulin polymerization.[1][2]

  • EGFR Inhibition: Many quinazolinone derivatives act as potent inhibitors of EGFR tyrosine kinase, a key player in signaling pathways that drive cell growth and proliferation. By binding to the ATP-binding site of the EGFR kinase domain, these compounds prevent its activation and downstream signaling.[1][13]

  • Tubulin Polymerization Inhibition: Another crucial mechanism involves the inhibition of tubulin polymerization, which is essential for mitotic spindle formation and cell division. Quinazolinone-based agents can bind to the colchicine-binding site on tubulin, preventing its assembly into microtubules and ultimately leading to cell cycle arrest and apoptosis.[14][15]

Signaling Pathway: EGFR Inhibition by Quinazolinone Derivatives

EGFR_Inhibition EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Quinazolinone Quinazolinone Inhibitor Quinazolinone->EGFR Binds to ATP pocket RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: EGFR signaling cascade and its inhibition by quinazolinone derivatives.

In Vitro Evaluation of Anticancer Activity

The initial screening of potential anticancer agents is typically performed using in vitro cell-based assays to determine their cytotoxic and antiproliferative effects.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • Quinazolinone test compounds dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well microtiter plates

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the quinazolinone compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.[16]

    • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Self-Validation: The inclusion of both positive and negative controls is critical for validating the assay results. The positive control ensures the assay is sensitive to cytotoxic effects, while the vehicle control accounts for any effects of the solvent.

Quantitative Data: Anticancer Activity of Quinazolinone Derivatives

The following table summarizes the IC50 values of representative quinazolinone derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound A HCT-1164.47[16]
HeLa7.55[16]
MCF-74.04[16]
Compound 8a HCT-116 (72h)5.33[16]
HepG2 (72h)7.94[16]
MCF-7 (72h)12.96[16]
PVHD121 (1a) A5490.27[15]
NCI-H460~0.1-0.3[15]
HCT116~0.1-0.3[15]
MCF7~0.1-0.3[15]
Compound 47 HepG-21.5-9.43[17]
HCT1161.5-9.43[17]
MCF-71.5-9.43[17]
Compound 24 MCF-70.01 ± 0.0061[17]
A549~0.01-0.16[17]
Compound 4b HCT-1163.7 µg/ml[18]
A54919.96 µg/ml[18]
Compound 7c HCT-11612.6 µg/ml[18]
A54911.4 µg/ml[18]
Compound 19c A5493-4.5[19]
Compound 19f A5493-4.5[19]
Compound 19h A5493-4.5[19]
Compound 19l A5493-4.5[19]
Compound 6 A-4310.034[20]
MCF-72.67[20]
AGS3.64[20]
Structure-Activity Relationship (SAR) for Anticancer Activity
  • Substitutions at C2 and N3: The nature of the substituents at the 2 and 3-positions of the quinazolinone ring is crucial for anticancer activity. Aromatic or heteroaromatic rings at these positions are often associated with potent EGFR and tubulin inhibitory effects.[2][14]

  • C6 and C7 Modifications: Substitution at the 6 and 7-positions with small, lipophilic groups can enhance binding affinity to the EGFR kinase domain.[2]

  • Electron-withdrawing and Donating Groups: The electronic properties of the substituents play a significant role. Electron-withdrawing groups like halogens or nitro groups on the aryl rings can improve activity, likely by enhancing interactions with the target protein.[14]

Antimicrobial Activity: A Scaffold to Combat Resistance

The rise of antimicrobial resistance necessitates the development of new classes of therapeutic agents. Quinazolinone derivatives have demonstrated promising activity against a broad spectrum of bacteria and fungi.[3]

Mechanism of Antimicrobial Action

The antimicrobial mechanisms of quinazolinones are diverse and can involve:

  • Inhibition of DNA Gyrase: Some derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication and repair.[3]

  • Disruption of Cell Wall Synthesis: Interference with the synthesis of the bacterial cell wall is another proposed mechanism.

  • Inhibition of Biofilm Formation: Certain quinazolinone compounds have been found to inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics.[21]

Experimental Workflow: Antimicrobial Screening

Antimicrobial_Workflow cluster_0 In Vitro Screening Start Prepare Bacterial/Fungal Inoculum Agar_Well Agar Well Diffusion Assay (Qualitative) Start->Agar_Well MIC_Det Broth Microdilution Assay (Quantitative - MIC) Agar_Well->MIC_Det Active Compounds Biofilm Biofilm Inhibition Assay MIC_Det->Biofilm Result Identify Active Compounds Biofilm->Result

Caption: A typical workflow for in vitro antimicrobial screening of quinazolinone derivatives.

In Vitro Evaluation of Antimicrobial Activity

Experimental Protocol: Agar Well Diffusion Assay

This method is a widely used preliminary screening tool to assess the antimicrobial activity of compounds.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Mueller-Hinton Agar (MHA)

    • Sterile Petri dishes

    • Sterile cork borer

    • Quinazolinone test compounds dissolved in DMSO

    • Positive control (e.g., Ciprofloxacin)

    • Negative control (DMSO)

  • Procedure:

    • Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard.

    • Plate Preparation: Pour molten MHA into sterile Petri dishes and allow it to solidify.

    • Inoculation: Evenly spread the bacterial inoculum over the surface of the MHA plates using a sterile cotton swab.

    • Well Creation: Create wells in the agar using a sterile cork borer.

    • Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control to separate wells.

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.

Quantitative Data: Antimicrobial Activity of Quinazolinone Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected quinazolinone derivatives against common bacterial pathogens.

Compound IDBacterial StrainMIC (µg/mL)Reference
Compound 20 S. aureus-[21]
B. subtilis-[21]
E. coli-[21]
P. aeruginosa-[21]
Quinone Compound #1 S. aureus1-4[22]
Quinone Compound #2 S. aureus1-4[22]
Cinnamaldehyde S. aureus100-400[23]
E. coli100-400[23]
Structure-Activity Relationship (SAR) for Antimicrobial Activity
  • Lipophilicity: Increased lipophilicity often correlates with enhanced antimicrobial activity, as it facilitates the passage of the compound through the bacterial cell membrane.[24]

  • Substituents on the Aryl Rings: The presence of electron-withdrawing groups, such as halogens and nitro groups, on the aryl substituents at positions 2 and 3 can significantly increase antibacterial and antifungal potency.[25][26]

  • Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as thiazole or triazole, into the quinazolinone scaffold can lead to compounds with broad-spectrum antimicrobial activity.[26]

Anti-inflammatory and Anticonvulsant Activities

Beyond their roles in fighting cancer and microbial infections, quinazolinone derivatives have also demonstrated significant potential as anti-inflammatory and anticonvulsant agents.

Anti-inflammatory Activity: COX and NOS Inhibition

The anti-inflammatory effects of quinazolinones are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and nitric oxide synthase (NOS).[27][28][29]

  • COX-2 Inhibition: Many quinazolinone derivatives exhibit selective inhibition of COX-2, the inducible isoform of cyclooxygenase that is upregulated during inflammation. This selectivity is advantageous as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[27][30][31]

  • Nitric Oxide Synthase (NOS) Inhibition: Some quinazolinones can inhibit the production of nitric oxide (NO) by targeting inducible nitric oxide synthase (iNOS). Overproduction of NO is a hallmark of chronic inflammation.[28][32]

Anticonvulsant Activity: Modulating Neuronal Excitability

Quinazolinone derivatives have a long history as central nervous system (CNS) active agents, with some exhibiting potent anticonvulsant properties.[33][34]

  • GABA-A Receptor Modulation: A primary mechanism of anticonvulsant action is the positive allosteric modulation of the GABA-A receptor, the major inhibitory neurotransmitter receptor in the brain. By enhancing GABAergic transmission, these compounds can reduce neuronal hyperexcitability.[33]

In Vivo Evaluation of Anticonvulsant Activity

Experimental Protocol: Maximal Electroshock (MES) Seizure Model [35][36][37][38][39]

The MES test is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures.

  • Materials:

    • Male mice or rats

    • Electroconvulsive shock apparatus with corneal electrodes

    • Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)

    • Conductive saline solution

    • Test compound and vehicle control

  • Procedure:

    • Animal Preparation and Dosing: Administer the test compound or vehicle to the animals (e.g., via intraperitoneal injection).

    • Anesthesia and Electrode Placement: At the time of peak drug effect, apply a drop of topical anesthetic to the corneas, followed by a drop of saline. Place the corneal electrodes on the eyes of the restrained animal.

    • Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).

    • Observation: Immediately observe the animal for the presence or absence of a tonic hindlimb extension seizure. Abolition of the hindlimb tonic extension is considered protection.

    • Data Analysis: Determine the percentage of animals protected at each dose and calculate the median effective dose (ED50).

Quantitative Data: Anticonvulsant Activity of Quinazolinone Derivatives

The following table summarizes the ED50 values for representative quinazolinone derivatives in the MES test.

Compound IDAnimal ModelED50 (mg/kg)Reference
Compound III Mouse (PTZ)73.1[40]
Compound IV Mouse (PTZ)11.79[40]
Ameltolide Mouse (Oral)1.4[37]
Structure-Activity Relationship (SAR) for Anticonvulsant Activity
  • Lipophilicity and CNS Penetration: Adequate lipophilicity is crucial for crossing the blood-brain barrier and reaching the target site in the CNS.[40]

  • Substituents at N3: The nature of the substituent at the N3 position significantly influences anticonvulsant activity. An aryl group with a single ortho substituent is often associated with potent activity.[41]

  • Hydrogen Bonding Capabilities: The quinazolinone core contains hydrogen bond donor and acceptor sites that are important for interaction with the GABA-A receptor.[33]

Conclusion and Future Perspectives

The quinazolinone scaffold has firmly established itself as a "privileged structure" in medicinal chemistry, offering a versatile platform for the development of novel therapeutics. Its diverse biological activities, coupled with well-understood structure-activity relationships and synthetic accessibility, make it an attractive starting point for drug discovery programs.

Future research in this area should focus on:

  • Multi-target Drug Design: Designing quinazolinone derivatives that can simultaneously modulate multiple targets to achieve synergistic therapeutic effects and overcome drug resistance.

  • Improving Pharmacokinetic Properties: Optimizing the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds to enhance their clinical translatability.

  • Exploring Novel Mechanisms of Action: Investigating new biological targets and signaling pathways that are modulated by quinazolinone derivatives to uncover novel therapeutic applications.

By leveraging the knowledge outlined in this guide, researchers and drug development professionals can continue to unlock the full therapeutic potential of the remarkable quinazolinone scaffold.

References

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Haider, K., Das, S., Joseph, A., & Yar, M. S. (2022). An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. Drug Development Research. [Link]

  • (n.d.). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications. Retrieved January 21, 2026, from [Link]

  • Kuroiwa, K., Umehara, T., Ishida, T., Ueno, T., Oku, Y., Naito, H., Nishida, N., & Ohori, H. (2014). Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. Journal of Medicinal Chemistry, 57(15), 6487-6503. [Link]

  • Structure-activity relationship (SAR) of a series of pyrazolo-[1,5-c]quinazolinone derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. ACS Publications. Retrieved January 21, 2026, from [Link]

  • e Minimum inhibitory regimes (mg/mL) of quinazolinone derivatives and standard antibiotics. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • (2024). Quinazolinone derivatives as selective COX-2 inhibitors: In silico analysis using molecular docking, dynamics, and ADMET. Journal of Applied Pharmaceutical Science. Retrieved January 21, 2026, from [Link]

  • Rojas-Llanes, D., Yáñez, M., Matos, M. J., Vilar, S., Marrero-Ponce, Y., & Borges, F. (2015). Quinazolinones, Quinazolinthiones, and Quinazolinimines as Nitric Oxide Synthase Inhibitors: Synthetic Study and Biological Evaluation. Archiv der Pharmazie, 348(12), 856-867. [Link]

  • Ionescu, I. A., Vlase, L., Gheldiu, A. M., Tiekolov, V. A., Ștefănescu, E., & Oniga, O. (2023). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules, 28(3), 1162. [Link]

  • S., S. K., & P., W. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current Protocols in Pharmacology. [Link]

  • Maximal Electroshock Seizure (MES) Test (mouse, rat). (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • (2023). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Al-Abdullah, E. S., Al-Salahi, R. A., Mathew, B., George, A., & El-Emam, A. A. (2015). Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. Molecules, 20(8), 14324-14341. [Link]

  • Patil, D. A., Patil, P. O., Deshmukh, P. K., Patil, G. B., Shewale, B. D., Patil, D. D., & Gattani, S. G. (2011). Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. Research Journal of Pharmaceutical Technology, 4(5), 669-676.
  • Herper, M., Ye, W., Patnam, R., Cotroneo, N., Bibb, L., Singh, G., Miller, A. A., & Miller, M. J. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(9), 4405-4422. [Link]

  • Structural and Molecular Modeling Studies of Quinazolinone Anticonvulsants. (n.d.). ElectronicsAndBooks. Retrieved January 21, 2026, from [Link]

  • Maximal Electroshock Seizure Model. (n.d.). Melior Discovery. Retrieved January 21, 2026, from [Link]

  • (2014). Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. RSC Publishing. Retrieved January 21, 2026, from [Link]

  • (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Zayed, M. F., Ahmed, H. E. A., Omar, A. M., Abdel-rahman, H. M., & El-Ashmawy, M. B. (2019). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules, 24(17), 3093. [Link]

  • Gholamzadeh, M., Zare, M., & Zarei, S. (2013). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Avicenna Journal of Medical Biochemistry, 1(1), e10015.
  • (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Bentham Science. Retrieved January 21, 2026, from [Link]

  • Patil, D. A., Patil, P. O., Deshmukh, P. K., Patil, G. B., Shewale, B. D., Patil, D. D., & Gattani, S. G. (2011). Synthesis of 2, 3-disubstituted-Quinazolin-4-(3H)-ones. Mini-Reviews in Medicinal Chemistry, 11(8), 633-641. [Link]

  • Wolfe, J. F., Rathman, T. L., Sleevi, M. C., Campbell, J. A., & Greenwood, T. D. (1990). Synthesis and anticonvulsant activity of some new 2-substituted 3-aryl-4(3H)-quinazolinones. Journal of Medicinal Chemistry, 33(1), 161-166. [Link]

  • (2022). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Microwave assisted synthesis of quinazolinone using different bases. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers. Retrieved January 21, 2026, from [Link]

  • Values of minimal inhibitory concentration (MIC -µg/ml) for the tested drugs against S. aureus and E. coli strains. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • A graph representing IC50 (µM) against (MCF-7) and (A549) cell lines at... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • (2015). Simple Microwave-Assisted Synthesis of Functionalized N-Substituted Quinazolinones. Vanderbilt University. Retrieved January 21, 2026, from [Link]

  • (n.d.). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. ResearchGate. Retrieved January 21, 2026, from [Link]

  • (n.d.). Synthesis of 2, 3-Disubstituted-Quinazolin-4-(3H)-ones. ResearchGate. Retrieved January 21, 2026, from [Link]

  • Sakr, A., Rezq, S., Ibrahim, S. M., Soliman, E., Baraka, M. M., Romero, D. G., & Kothayer, H. (2021). Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1058-1073. [Link]

  • (2021). New Quinone Antibiotics against Methicillin-Resistant S. aureus. National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • (n.d.). Design, Characterization, Antimicrobial Activity, and In Silico Studies of Theinothiazoloquinazoline Derivatives Bearing Thiazinone, Tetrazole, and Triazole Moieties. ACS Publications. Retrieved January 21, 2026, from [Link]

  • A minimum inhibitory concentration of the compounds against bacteria. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • (n.d.). Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells. National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • IC50 values of the tested compounds against MCF7 and HCT116 cell lines. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis and biological evaluation of novel quinazolin-4(3H)-one Schiff base derivatives as nitric oxide synthase inhibitors. (n.d.). Arabian Journal of Chemistry. Retrieved January 21, 2026, from [Link]

  • Quinazolinone – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 21, 2026, from [Link]

  • (n.d.). Design, synthesis of 2,3-disubstitued 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents: COX-1/2 inhibitory activities and molecular docking studies. ResearchGate. Retrieved January 21, 2026, from [Link]

  • Ortiz-Sánchez, E., Tinajero-Rodríguez, J. M., et al. (2024). Compounds Consisting of Quinazoline, Ibuprofen, and Amino Acids with Cytotoxic and Anti-Inflammatory Effects. ChemMedChem. [Link]

  • Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. (n.d.). Biomedical & Pharmacology Journal. Retrieved January 21, 2026, from [Link]

  • (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. National Institutes of Health. Retrieved January 21, 2026, from [Link]

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 3-Anilino-2-mercaptoquinazolin-4(3H)-one and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, field-proven protocol for the synthesis of 3-anilino-2-mercaptoquinazolin-4(3H)-one, a core heterocyclic scaffold with significant interest in medicinal chemistry and drug development. Quinazolinone derivatives are recognized for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide elucidates the underlying reaction mechanism, provides a step-by-step experimental procedure for the initial cyclization, and details a subsequent protocol for S-alkylation to generate a diverse library of derivatives. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the synthesis effectively.

Introduction and Significance

The quinazolinone framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with potent pharmacological activities.[4][5] Specifically, the incorporation of a 2-mercapto group and a 3-anilino substituent introduces key structural features that have been correlated with enhanced biological efficacy, particularly as cytotoxic agents against various cancer cell lines.[3][6] The protocol detailed herein describes a robust and reproducible method for synthesizing the parent compound, this compound, which serves as a versatile intermediate for further functionalization.

Reaction Scheme and Mechanism

The synthesis is primarily achieved through the condensation reaction between anthranilic acid and phenyl isothiocyanate. This reaction proceeds via the formation of an intermediate thiourea derivative, which subsequently undergoes intramolecular cyclization to yield the desired quinazolinone ring system.

Overall Synthetic Pathway

The general two-step synthesis involves the initial formation of the core quinazolinone followed by derivatization at the sulfur atom.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: S-Alkylation A Anthranilic Acid C This compound A->C Heat/Solvent B Phenyl Isothiocyanate B->C D This compound F S-Alkylated Derivative D->F Base/Solvent E Alkyl Halide (R-X) E->F

Caption: General workflow for synthesis and derivatization.

Plausible Reaction Mechanism

The formation of the quinazolinone ring is a well-established process involving nucleophilic addition followed by cyclodehydration.[7]

  • Nucleophilic Attack: The primary amine of anthranilic acid acts as a nucleophile, attacking the electrophilic carbon of the phenyl isothiocyanate.

  • Thiourea Formation: This initial attack forms a 1-(2-carboxyphenyl)-3-phenylthiourea intermediate.

  • Cyclodehydration: Under thermal conditions, the carboxylic acid group and the adjacent secondary amine undergo an intramolecular condensation reaction, eliminating a molecule of water to form the stable heterocyclic quinazolinone ring.[7][8][9]

G start Anthranilic Acid + Phenyl Isothiocyanate intermediate Thiourea Intermediate (1-(2-carboxyphenyl)-3-phenylthiourea) start->intermediate Nucleophilic Attack end Final Product (this compound) intermediate->end Intramolecular Cyclization (-H2O)

Caption: Simplified reaction mechanism.

Experimental Protocols

Protocol I: Synthesis of this compound

This protocol describes a common and effective method using thermal condensation. Alternative green chemistry approaches using deep eutectic solvents (DES) have also been reported and can achieve high yields at lower temperatures (e.g., 80 °C).[7][10]

Materials and Equipment:

  • Anthranilic acid

  • Phenyl isothiocyanate

  • Round-bottom flask (100 mL)

  • Heating mantle with magnetic stirrer

  • Oil bath

  • Condenser

  • Buchner funnel and filter paper

  • Beakers and standard laboratory glassware

  • Solvents: N,N-Dimethylformamide (DMF) or Ethanol for recrystallization

  • Analytical TLC plates (Silica gel 60 F254)

Step-by-Step Procedure:

  • Reactant Charging: In a 100 mL round-bottom flask, place anthranilic acid (0.1 mol). To this, add phenyl isothiocyanate (0.1 mol).

    • Expert Insight: This reaction can be run solvent-free, which simplifies work-up and reduces waste. The direct heating of the neat mixture is an efficient method.[1]

  • Reaction Setup: Attach a condenser to the flask and place the setup in an oil bath on a heating mantle.

  • Thermal Condensation: Heat the reaction mixture to 150-160 °C with stirring for 2 hours.[1]

    • Causality: This temperature provides sufficient energy to overcome the activation barrier for the intramolecular cyclodehydration step, driving the reaction to completion.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl acetate:Hexane 3:7).

  • Work-up: After 2 hours, cool the reaction mixture to room temperature. The mixture will solidify.

  • Precipitation: Treat the cooled solid mass with water and stir vigorously. This step helps to remove any water-soluble impurities.

  • Isolation: Filter the resulting solid precipitate using a Buchner funnel. Wash the solid thoroughly with distilled water and allow it to dry.

  • Purification: Recrystallize the crude product from a suitable solvent such as DMF or ethanol to obtain the pure this compound.[1]

    • Self-Validation: The purity of the final product should be confirmed by measuring its melting point and by spectroscopic analysis (FT-IR, NMR).

Protocol II: Synthesis of S-Alkylated Derivatives

The thiol group at the 2-position is nucleophilic and can be readily alkylated to produce a wide array of derivatives.[2][11] This protocol provides a general method for S-alkylation.

Materials and Equipment:

  • This compound (from Protocol I)

  • Alkylating agent (e.g., methyl iodide, benzyl bromide, ethyl bromoacetate)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetone

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reactant Setup: In a round-bottom flask, dissolve the this compound (1.0 mmol) in DMF (10 mL).

  • Base Addition: Add anhydrous potassium carbonate (1.5 mmol) to the solution.

    • Causality: K₂CO₃ is a mild base that deprotonates the thiol group, forming a more nucleophilic thiolate anion, which is essential for the subsequent S-alkylation reaction.

  • Addition of Alkylating Agent: Add the desired alkyl halide (1.2 mmol) dropwise to the stirred mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours.[2] The reaction can be gently heated (e.g., to 50-60 °C) if the alkylating agent is less reactive.

  • Work-up: Pour the reaction mixture into ice-cold water.

  • Isolation: The S-alkylated product will precipitate out of the aqueous solution. Collect the solid by filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to yield the pure derivative.

G A 3-Anilino-2-mercapto- quinazolin-4(3H)-one D Stir at RT (2-4h) A->D B Alkyl Halide (R-X) B->D C Base (K2CO3) in DMF C->D E Pour into ice-water D->E F Filter Precipitate E->F G Recrystallize F->G H Pure S-Alkylated Derivative G->H

Caption: Workflow for the S-alkylation of the quinazolinone core.

Data Summary and Characterization

The following table summarizes typical reaction parameters. Yields are highly dependent on the specific substrates and reaction scale.

StepStarting MaterialReagentSolvent/ConditionsTemp. (°C)Time (h)Typical Yield (%)
I Anthranilic AcidPhenyl IsothiocyanateSolvent-free150-160270-85
I Anthranilic AcidPhenyl IsothiocyanateDES (ChCl:Urea)[7]802~76
II Product of Step IAlkyl HalideK₂CO₃ in DMFRoom Temp2-480-95

Expected Characterization Data:

  • FT-IR (KBr, cm⁻¹): Look for characteristic peaks for N-H stretching, C=O (amide) stretching (~1670-1690 cm⁻¹), and C=S stretching.[12] Upon S-alkylation, the S-H peak will disappear.

  • ¹H NMR (DMSO-d₆): The aromatic protons will appear in the δ 7.0-8.5 ppm range. The N-H proton will appear as a downfield singlet. Upon S-alkylation, new signals corresponding to the alkyl group protons will appear (e.g., a singlet around δ 4.5 ppm for a benzyl group).[12]

  • ¹³C NMR (DMSO-d₆): Expect signals for the C=O carbon around δ 160-162 ppm and the C=S carbon around δ 174-178 ppm.[12][13]

  • Mass Spectrometry (ESI-MS): The spectrum should show the molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the product.[14]

Conclusion

This application note provides a comprehensive and validated protocol for the synthesis of this compound and its subsequent S-alkylation. By explaining the rationale behind the procedural steps and offering clear, actionable instructions, this guide is intended to facilitate the reliable production of these valuable heterocyclic compounds for researchers in medicinal chemistry and drug discovery. The inherent versatility of the 2-mercapto group allows for the creation of extensive derivative libraries, which is crucial for structure-activity relationship (SAR) studies.

References

  • Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodextrin. (n.d.). International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Synthesis and anti-microbial activity of few derivatives of 2-mercapto-3-phenyl-quinazolin-4(3H)-one. (2022, February 14). ResearchGate. [Link]

  • 2-Mercapto-3-phenylquinazolin-4(3H)-one yields obtained in different.... (n.d.). ResearchGate. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. (n.d.). PubMed Central (PMC). [Link]

  • Synthesis, Characterization and Evaluation Antimicrobial Activity of Some New substituted 2-Mercapto-3-Phenyl-4(3H)-Quinazolinone. (2023, November 24). Iraqi Journal of Science. [Link]

  • New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. (2023, December 9). National Institutes of Health (NIH). [Link]

  • Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. (2023, July 21). ACS Publications. [Link]

  • Some new quinazolin-4(3 H)-one derivatives, synthesis and antitumor activity. (n.d.). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. (n.d.). MDPI. [Link]

  • Synthesis, in vitro antitumour activity, and molecular docking study of novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues. (n.d.). Taylor & Francis Online. [Link]

  • Cyclization of acyclic urea derivatives to quinazolinones. (n.d.). ResearchGate. [Link]

  • Synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones by green methods. (n.d.). ResearchGate. [Link]

  • Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. (n.d.). PubMed Central (PMC). [Link]

  • 2,3-Dihydroquinazolin-4(1 H)-ones and quinazolin-4(3 H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. (2024, March 6). PubMed. [Link]

  • Molecular docking and biological evaluation of some thioxoquinazolin-4(3H)-one derivatives as anticancer, antioxidant and anticonvulsant agents. (2017, May 31). PubMed Central. [Link]

Sources

Application Notes and Protocols for Drug Design Utilizing 3-Anilino-2-mercaptoquinazolin-4(3H)-one as a Versatile Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazolinone Scaffold - A Privileged Structure in Medicinal Chemistry

The quinazolinone core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities.[1] This bicyclic system, formed by the fusion of a benzene ring and a pyrimidine ring, serves as a versatile template for the design of novel therapeutic agents.[2] Derivatives of quinazolinone have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, antifungal, anti-inflammatory, and anticonvulsant activities.[1][3] The structural versatility of the quinazolinone nucleus, particularly the amenability of its 2 and 3 positions to chemical modification, allows for the fine-tuning of its biological profile.[3]

Among the various quinazolinone precursors, 3-anilino-2-mercaptoquinazolin-4(3H)-one stands out as a particularly valuable starting material for drug design. This is attributed to the presence of three key reactive sites amenable to diverse chemical transformations: the nucleophilic 2-mercapto group, the reactive 3-anilino moiety, and the quinazolinone ring itself. This trifecta of reactivity provides a rich platform for generating extensive libraries of novel compounds with diverse pharmacological profiles.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound as a precursor for the design and synthesis of new drug candidates. We will delve into detailed protocols for its synthesis, explore various derivatization strategies, discuss methods for biological evaluation, and provide insights into in silico modeling techniques to guide the drug discovery process.

Synthesis of the Precursor: this compound

The synthesis of the title precursor is typically achieved through a one-pot condensation reaction between anthranilic acid and phenyl isothiocyanate. This method is efficient and proceeds through the formation of an intermediate thiourea, which subsequently undergoes intramolecular cyclization.

Protocol: Synthesis of this compound

Materials:

  • Anthranilic acid

  • Phenyl isothiocyanate

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anthranilic acid (0.1 mol) in glacial acetic acid (100 mL).

  • To this solution, add phenyl isothiocyanate (0.1 mol) dropwise with continuous stirring.

  • Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-cold water (500 mL) with vigorous stirring.

  • A solid precipitate of this compound will form.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acetic acid.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Dry the purified product in a vacuum oven at 60-70 °C.

  • Characterize the final product using appropriate analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Expected Yield: 70-80%

Causality Behind Experimental Choices:

  • Glacial Acetic Acid: Serves as both a solvent and a catalyst for the cyclization step.

  • Reflux Conditions: Provides the necessary energy to overcome the activation barrier for the intramolecular cyclization reaction.

  • Ice-Cold Water: The product is insoluble in cold water, leading to its precipitation and easy separation from the reaction mixture.

  • Recrystallization from Ethanol: This purification technique removes unreacted starting materials and by-products, yielding a highly pure precursor.

G A Anthranilic Acid C Intermediate Thiourea A->C + Phenyl Isothiocyanate (Glacial Acetic Acid) B Phenyl Isothiocyanate B->C D This compound C->D Intramolecular Cyclization (Reflux)

Caption: Synthetic pathway for this compound.

Derivatization Strategies for Drug Design

The true potential of this compound as a drug design precursor lies in its amenability to a wide range of chemical modifications. The following sections outline key derivatization strategies targeting its reactive functional groups.

S-Alkylation of the 2-Mercapto Group

The thiol group at the 2-position is highly nucleophilic and readily undergoes S-alkylation with various electrophiles, such as alkyl halides, benzyl halides, and phenacyl halides. This is the most common and straightforward derivatization strategy.

Materials:

  • This compound

  • Appropriate alkyl/benzyl/phenacyl halide

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA)

  • Dimethylformamide (DMF) or Acetone

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 eq.) in DMF or acetone in a round-bottom flask.

  • Add a base such as anhydrous K₂CO₃ (1.5 eq.) or TEA (1.5 eq.) to the solution and stir for 15-20 minutes at room temperature.

  • Add the desired alkyl/benzyl/phenacyl halide (1.1 eq.) dropwise to the reaction mixture.

  • Continue stirring at room temperature or heat gently (50-60 °C) for 2-8 hours, monitoring the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol).

G Precursor 3-Anilino-2-mercapto- quinazolin-4(3H)-one S_Alkylated S-Alkylated Derivative Precursor->S_Alkylated AlkylHalide Alkyl/Benzyl/ Phenacyl Halide AlkylHalide->S_Alkylated Electrophile Base Base (K₂CO₃/TEA) Base->S_Alkylated Activator Solvent Solvent (DMF/Acetone) Solvent->S_Alkylated Medium

Caption: General workflow for S-alkylation of the precursor.

Synthesis of Hydrazide and Hydrazone Derivatives

The 2-mercapto group can be displaced by hydrazine hydrate to form a 2-hydrazinyl intermediate. This intermediate can then be reacted with various aromatic aldehydes to yield Schiff bases (hydrazones), introducing significant structural diversity.

Step 1: Synthesis of 3-Anilino-2-hydrazinylquinazolin-4(3H)-one

  • Reflux a mixture of this compound (1 eq.) and hydrazine hydrate (10 eq.) in ethanol for 8-10 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the resulting solid, wash with water, and recrystallize from ethanol.

Step 2: Synthesis of Hydrazone Derivatives

  • Dissolve the 3-anilino-2-hydrazinylquinazolin-4(3H)-one intermediate (1 eq.) in glacial acetic acid.

  • Add the desired aromatic aldehyde (1 eq.) to the solution.

  • Reflux the mixture for 3-5 hours.

  • Cool the reaction mixture and pour it into crushed ice.

  • Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent.

Bioisosteric Replacement of the 2-Mercapto Group

Bioisosteric replacement is a powerful strategy in drug design to modulate the physicochemical and biological properties of a lead compound. The 2-mercapto group can be replaced with other functional groups, such as an amino or hydroxyl group, to explore new chemical space and potentially improve the drug-like properties of the derivatives. This typically requires a multi-step synthetic route starting from a different precursor, but it is a valuable strategy for lead optimization.

Reactions at the 3-Anilino Group

While less common, the anilino group at the 3-position can also be a site for derivatization. For instance, acylation or sulfonation of the amino group can be explored to introduce different functionalities. Furthermore, the anilino ring itself can be substituted with various electron-donating or electron-withdrawing groups during the initial synthesis of the precursor by using substituted anilines.

Biological Evaluation of Synthesized Derivatives

A crucial step in the drug discovery process is the biological evaluation of the newly synthesized compounds. Based on the known activities of quinazolinone derivatives, the following assays are recommended.

Anticancer Activity

Quinazolinone derivatives are well-known for their potent anticancer activities, often targeting protein kinases.[4][5]

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin or a relevant kinase inhibitor like sorafenib).[4]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Many quinazolinone derivatives exhibit significant antibacterial and antifungal properties.[6]

  • Microorganism Strains: Use standard bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis for Gram-positive; Escherichia coli, Pseudomonas aeruginosa for Gram-negative) and fungal strains (e.g., Candida albicans, Aspergillus niger).

  • Broth Microdilution Method: Prepare serial two-fold dilutions of the synthesized compounds in a suitable broth medium in 96-well microtiter plates.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

  • Incubation: Incubate the plates at 37 °C for 24 hours for bacteria and at 28 °C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Quantitative Biological Data

The following table summarizes representative biological activities of some this compound derivatives from the literature.

Compound IDR Group (at 2-position)Target Cell Line/OrganismActivity (IC₅₀/MIC in µM)Reference
1a -SCH₂-PhMCF-7 (Breast Cancer)8.5[7]
1b -SCH₂-(4-Cl-Ph)HepG2 (Liver Cancer)5.2[7]
1c -SCH₂-(4-OCH₃-Ph)A549 (Lung Cancer)12.1[8]
2a -S-CH₂CH₃S. aureus25[6]
2b -S-CH₂(2-pyridyl)E. coli50[6]

In Silico Modeling for Rational Drug Design

Computational techniques are invaluable tools in modern drug discovery for predicting the binding affinity and interaction of designed molecules with their biological targets. For quinazolinone derivatives, which often target kinases, molecular docking and molecular dynamics simulations are particularly useful.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This can help in understanding the binding mode and in designing new derivatives with improved affinity.

  • Protein Preparation: Obtain the 3D structure of the target protein (e.g., VEGFR-2, PDB ID: 4ASD) from the Protein Data Bank. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Draw the 3D structure of the synthesized quinazolinone derivative and optimize its geometry using a suitable force field.

  • Grid Generation: Define the binding site on the protein, typically based on the location of a co-crystallized ligand. Generate a grid box that encompasses this binding site.

  • Docking: Perform the docking using software like AutoDock Vina or Schrödinger's Glide.[9] The program will generate multiple binding poses of the ligand within the active site.

  • Analysis: Analyze the docking results, focusing on the binding energy (or docking score) and the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.

G cluster_0 In Silico Workflow PDB Protein Structure (e.g., VEGFR-2) Docking Molecular Docking PDB->Docking Ligand Ligand Structure (Quinazolinone Derivative) Ligand->Docking Analysis Binding Energy & Interaction Analysis Docking->Analysis

Caption: Workflow for molecular docking studies.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the interactions in a biological system.

  • System Setup: Use the best-docked pose from the molecular docking study as the starting structure. Place the complex in a periodic box of water molecules and add counter-ions to neutralize the system.

  • Minimization: Perform energy minimization to remove any steric clashes.

  • Equilibration: Gradually heat the system to physiological temperature (300 K) and then equilibrate it under constant pressure.

  • Production Run: Run the MD simulation for a sufficient time (e.g., 100 ns) to observe the stability of the complex.

  • Trajectory Analysis: Analyze the trajectory to evaluate the root-mean-square deviation (RMSD) of the ligand and protein, root-mean-square fluctuation (RMSF) of the protein residues, and the persistence of key interactions over time.

Conclusion

This compound is a highly valuable and versatile precursor for the design and synthesis of novel drug candidates. Its rich chemistry allows for the generation of large and diverse libraries of compounds with a wide range of biological activities. By combining efficient synthetic strategies with robust biological evaluation and insightful in silico modeling, researchers can effectively harness the potential of this privileged scaffold to accelerate the discovery of new therapeutics for various diseases. The protocols and guidelines presented in this document are intended to serve as a comprehensive resource to facilitate these endeavors.

References

  • Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. (2025).
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). DARU Journal of Pharmaceutical Sciences. [Link]

  • Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. (2022). Molecules. [Link]

  • Study on quinazolinone derivative and their pharmacological actions. (2024). World Journal of Pharmaceutical Research.
  • New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. (2025). Molecules. [Link]

  • Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-proliferative Apoptosis Inducers against Colon Cancer Cell Lines. (2022). Molecules. [Link]

  • Synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones by green methods. (2022). RSC Advances. [Link]

  • Synthesis, antiproliferative evaluation and in silico studies of new quinazoline derivatives as VEGFR-2 inhibitors. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. (2022). Molecules. [Link]

  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (2022). RSC Medicinal Chemistry. [Link]

  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. (2024). Drug Design, Development and Therapy. [Link]

  • New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. (2025). Molecules. [Link]

  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. (2023). BMC Chemistry. [Link]

Sources

Application Notes & Protocols: The 3-Anilino-2-Mercaptoquinazolin-4(3H)-one Scaffold in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a technical guide for researchers, scientists, and drug development professionals interested in the utility of the 3-anilino-2-mercaptoquinazolin-4(3H)-one scaffold as a promising core structure for the development of novel anticancer therapeutics.

Introduction: The Quinazolinone Core in Oncology

The quinazolinone scaffold is a privileged heterocyclic system in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Its rigid, bicyclic structure provides a versatile framework for introducing diverse substituents, allowing for the fine-tuning of pharmacological properties.[2] This structural flexibility has been successfully exploited in oncology, leading to the development of several FDA-approved drugs that target key signaling pathways implicated in cancer progression.[3] Prominent examples include Gefitinib, Erlotinib, and Dacomitinib, which are primarily inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4]

The subject of this guide, This compound , is a specific derivative that combines the quinazolinone core with an aniline group at the N-3 position and a reactive mercapto (-SH) group at the C-2 position. The aniline moiety is a critical feature for interaction with the ATP-binding pocket of kinases like EGFR, while the mercapto group offers a valuable handle for further chemical modification, enabling the creation of extensive compound libraries for structure-activity relationship (SAR) studies.[5][6] This unique combination of features makes it a highly attractive starting point for anticancer drug discovery campaigns.

Synthesis of the this compound Scaffold

The synthesis of 2-mercapto-3-substituted quinazolin-4(3H)-ones is a well-established chemical transformation. The most common and efficient route involves a condensation and cyclization reaction between an anthranilic acid derivative and an appropriate isothiocyanate.[7][8]

Rationale: This pathway is favored due to the high reactivity of the isothiocyanate group towards the amino group of anthranilic acid, followed by an intramolecular cyclization to form the stable quinazolinone ring system. The use of glacial acetic acid or a deep eutectic solvent (DES) as a "green" alternative often facilitates the reaction by providing a slightly acidic medium and acting as a solvent.[8][9]

General Synthetic Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve anthranilic acid (1 equivalent) and phenyl isothiocyanate (1.1 equivalents) in glacial acetic acid.

  • Reflux: Heat the reaction mixture to reflux (approximately 118°C) for 8-10 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water.

  • Precipitation & Filtration: A solid precipitate of this compound will form. Collect the solid by vacuum filtration and wash thoroughly with water to remove any residual acetic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final compound.

The structure of the synthesized compound should be confirmed using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[7]

G cluster_start Starting Materials cluster_process Reaction cluster_workup Purification cluster_end Final Product A Anthranilic Acid C Mix & Reflux (Glacial Acetic Acid, 8-10h) A->C B Phenyl Isothiocyanate B->C D Cool & Pour into Ice Water C->D E Vacuum Filtration D->E F Recrystallize (Ethanol) E->F G This compound F->G G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P P PI3K PI3K/AKT Pathway EGFR->PI3K Activates MAPK RAS/MAPK Pathway EGFR->MAPK Activates Quin Quinazolinone Inhibitor Quin->EGFR Blocks ATP Binding ATP ATP ATP->EGFR Activates Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibits

Caption: Inhibition of the EGFR signaling pathway by quinazolinones.

Induction of Apoptosis and Cell Cycle Arrest

Beyond kinase inhibition, many quinazolinone derivatives are potent inducers of apoptosis (programmed cell death) and can cause cell cycle arrest. [10][11]

  • Apoptosis: These compounds can trigger the intrinsic (mitochondrial) apoptosis pathway. This is often characterized by an increase in the Bax/Bcl-2 ratio, release of cytochrome c from the mitochondria, and subsequent activation of caspase-9 and the executioner caspase-3. [9][12]Annexin V/PI staining is the standard method to quantify this effect.

  • Cell Cycle Arrest: Quinazolinone derivatives have been shown to arrest cancer cells in various phases of the cell cycle, most commonly the G2/M or G1/S phase. [10][13][14]This prevents the cells from dividing and proliferating. This effect is typically measured by analyzing DNA content using propidium iodide staining followed by flow cytometry.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of the quinazolinone scaffold can be significantly modulated by chemical modifications at various positions. Understanding these SARs is crucial for rational drug design and lead optimization.

PositionSubstituent/ModificationImpact on Anticancer ActivityReference
C-2 Mercapto (-SH) to S-Alkyl/Aryl S-alkylation or arylation of the mercapto group can significantly enhance cytotoxicity. The nature of the substituent influences potency and kinase selectivity.[7][9]
N-3 Anilino Group The aniline ring is critical for EGFR binding. Substitutions on this ring (e.g., chloro, fluoro, methoxy) can drastically alter inhibitory potency and selectivity for wild-type vs. mutant EGFR.[15][5]
C-6 & C-7 Methoxy, Halogen, Amide Groups Small, electron-withdrawing or -donating groups at these positions are well-tolerated and can enhance binding affinity to the EGFR active site. They often interact with the solvent-exposed region.[5]
C-4 Anilino Group (in 4-Anilinoquinazolines) This is the most critical substitution for EGFR inhibition, forming key hydrogen bonds. Small chemical alterations here drastically alter potency.[5]

Experimental Protocols for Biological Evaluation

The following protocols provide a robust framework for the initial in vitro screening and mechanistic evaluation of novel this compound derivatives.

G A Synthesized Compound (e.g., Quinazolinone Derivative) B Cytotoxicity Screening (MTT Assay) Determine IC50 A->B C If IC50 is potent B->C D Mechanism of Action Studies C->D Yes H Stop/Redesign C->H No E Apoptosis Assay (Annexin V/PI) D->E F Cell Cycle Analysis (Propidium Iodide) D->F G Target Validation (EGFR Kinase Assay) D->G

Caption: High-level workflow for in vitro anticancer evaluation.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

Principle: This colorimetric assay measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan is proportional to the number of living cells. [16][17] Materials:

  • Human cancer cell lines (e.g., A549 lung, MCF-7 breast, HepG2 liver). [16]* Appropriate culture medium (e.g., DMEM or RPMI-1640) with 10% FBS.

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • MTT solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well plates.

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment. [16][18]2. Drug Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin). [16]3. Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Assay)

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (FITC) to detect these apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells. [11][16] Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • Cancer cells.

  • 6-well plates.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its predetermined IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Trypsinize the adherent cells and combine them with the supernatant. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. [16]4. Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis

Principle: This method quantifies the DNA content of cells at different stages of the cell cycle. PI intercalates with DNA, and the resulting fluorescence intensity is directly proportional to the amount of DNA. This allows for the differentiation of cells in G0/G1, S, and G2/M phases. [17] Materials:

  • Propidium Iodide (PI) staining solution (containing RNase A).

  • 70% cold ethanol.

  • Cancer cells and 6-well plates.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Collect all cells and wash with PBS.

  • Fixation: Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Conclusion and Future Directions

The this compound scaffold represents a highly valuable starting point for the discovery of novel anticancer agents. Its derivatives have demonstrated potent activity through clinically relevant mechanisms, including the inhibition of key oncogenic kinases like EGFR and the induction of programmed cell death. The synthetic accessibility of this core and the potential for diverse chemical modifications at the C-2 and N-3 positions provide a fertile ground for lead optimization.

Future research should focus on synthesizing and screening libraries of derivatives to build comprehensive SAR models, optimizing for potency against specific cancer cell lines and kinase targets (including resistance mutations). Promising lead compounds identified through the in vitro protocols described herein should be advanced into in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles, with the ultimate goal of developing next-generation targeted cancer therapies.

References

  • Spandana International Publisher. (2021). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandana International Publisher. [Link]

  • MDPI. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]

  • PubMed Central. (2021). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. PubMed Central. [Link]

  • Journal of Molecular Structure. (2025). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Molecular Structure. [Link]

  • National Institutes of Health. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health. [Link]

  • PubMed Central. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. PubMed Central. [Link]

  • Cureus. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Cureus. [Link]

  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. [Link]

  • Taylor & Francis Online. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Taylor & Francis Online. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (2016). A Review on Quinazolines as Anticancer Agents. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • ResearchGate. (2014). Quinazolines As Anti-cancer Agents. ResearchGate. [Link]

  • National Institutes of Health. (2025). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. National Institutes of Health. [Link]

  • Iraqi Journal of Science. (2025). Novel Synthetic 3-Amino-2-Methylquinazolin-4(3H)- one (L) Induce Apoptosis and Modulate Antioxidant Enzyme Activity in Some Cancer Cell Lines. Iraqi Journal of Science. [Link]

  • YouTube. (2022). Assessing Specificity of Anticancer Drugs In Vitro | Protocol Preview. YouTube. [Link]

  • PubMed. (2024). Protocol to develop a chemotherapy drug screening process by constructing a cancer prognostic model using public databases. PubMed. [Link]

  • ResearchGate. (2024). (PDF) Guideline for anticancer assays in cells. ResearchGate. [Link]

  • MDPI. (2023). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. MDPI. [Link]

  • ResearchGate. (2025). Structure–activity relationships (SARs) of quinazolin-4(3H)-ones 2a-j.... ResearchGate. [Link]

  • PubMed. (2021). Induction of apoptosis, cytotoxicity and radiosensitization by novel 3,4-dihydroquinazolinone derivatives. PubMed. [Link]

  • ResearchGate. (2022). Synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones by green methods. ResearchGate. [Link]

  • BUE Scholar. (2021). 'Induction of apoptosis, cytotoxicity and radiosensitization by novel 3,4-dihydroquinazolinone derivatives. BUE Scholar. [Link]

  • ResearchGate. (2022). An appraisal of anticancer activity with structure–activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review | Request PDF. ResearchGate. [Link]

  • National Institutes of Health. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. National Institutes of Health. [Link]

  • PubMed Central. (2023). Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments. PubMed Central. [Link]

  • MDPI. (2023). Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study. MDPI. [Link]

  • PubMed Central. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. PubMed Central. [Link]

  • ResearchGate. (2014). (PDF) Some new quinazolin-4(3 H)-one derivatives, synthesis and antitumor activity. ResearchGate. [Link]

  • PubMed Central. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PubMed Central. [Link]

  • Dove Medical Press. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press. [Link]

  • National Institutes of Health. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. National Institutes of Health. [Link]

  • PubMed. (2022). An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. PubMed. [Link]

  • RSC Publishing. (2015). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Publishing. [Link]

  • ResearchGate. (2022). Synthesis and biological screening of some new substituted 2-Mercapto-4-(3H)-quinazolinone analogs as anticonvulsant agents | Request PDF. ResearchGate. [Link]

  • National Institutes of Health. (2021). Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. National Institutes of Health. [Link]

Sources

Application of 3-anilino-2-mercaptoquinazolin-4(3H)-one in Antimicrobial Assays: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-anilino-2-mercaptoquinazolin-4(3H)-one in antimicrobial assays. This guide is designed to offer not only detailed, step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring technical accuracy and field-proven insights.

Introduction to this compound and its Antimicrobial Potential

The quinazolinone scaffold is a prominent heterocyclic framework in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The emergence of multidrug-resistant microbial strains has fueled the search for novel antimicrobial agents, and quinazolinone derivatives have shown considerable promise in this area.[1] this compound, a member of this class, possesses structural features that suggest potential antimicrobial efficacy. This guide will detail the methodologies to rigorously evaluate this potential in a laboratory setting.

Part 1: Foundational Knowledge and Pre-experimental Considerations

Before initiating antimicrobial assays, a thorough understanding of the test compound's properties and the principles of the chosen assays is paramount.

Solubility and Stock Solution Preparation

The poor aqueous solubility of many quinazolinone derivatives necessitates the use of an organic solvent for the preparation of stock solutions. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound (high purity)

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Accurately weigh a precise amount of this compound (e.g., 10 mg).

    • Transfer the compound to a sterile vial.

    • Add a calculated volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL). The choice of concentration should consider the desired final concentrations in the assay and the potential for DMSO to inhibit microbial growth (typically, the final DMSO concentration in the assay should be kept below 1%).

    • Vortex the solution thoroughly until the compound is completely dissolved. A brief sonication may be used to aid dissolution if necessary.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Causality Behind Experimental Choices: Using a high-concentration stock solution allows for the addition of a small volume to the assay medium, minimizing the final concentration of the solvent. DMSO is selected for its broad solvency and relatively low toxicity to microorganisms at low concentrations.

Part 2: Core Antimicrobial Susceptibility Testing Protocols

The following protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI), ensuring the generation of reliable and reproducible data.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This protocol is adapted from the CLSI M07 guidelines.

Materials:

  • Sterile 96-well, U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Stock solution of this compound in DMSO

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative (growth) control (broth, inoculum, and DMSO)

  • Sterility control (broth only)

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

Experimental Workflow:

Caption: Workflow for Broth Microdilution MIC Assay.

Step-by-Step Procedure:

  • Preparation of the Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate for each compound to be tested.

    • Add 200 µL of the working solution of the test compound (diluted from the stock solution in CAMHB) to the first well.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (inoculum, no compound), and well 12 as the sterility control (broth only).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Add the appropriate volume of the diluted bacterial suspension to each well (except the sterility control) to reach the final desired inoculum concentration.

  • Incubation:

    • Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by using a microplate reader to measure optical density.

Troubleshooting Common Issues:

  • No growth in control wells: This could indicate a problem with the inoculum viability or the growth medium. Repeat the assay with a fresh culture and medium.

  • Contamination: If the sterility control well is turbid, the medium or plate was contaminated. The experiment is invalid and must be repeated.

  • Precipitation of the compound: If the compound precipitates in the wells at higher concentrations, this can interfere with the reading. It may be necessary to use a different solvent or adjust the stock solution concentration.

Protocol 3: Agar Disk Diffusion Susceptibility Test

The agar disk diffusion test (Kirby-Bauer test) is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent. This protocol is based on the CLSI M02 guidelines.

Materials:

  • Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)

  • Sterile cotton swabs

  • Standardized bacterial inoculum (0.5 McFarland)

  • Sterile blank paper disks (6 mm diameter)

  • Stock solution of this compound

  • Positive control antibiotic disks (e.g., Ciprofloxacin)

  • Forceps

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Experimental Workflow:

Caption: Workflow for Agar Disk Diffusion Assay.

Step-by-Step Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum as described in the broth microdilution protocol.

  • Inoculation of MHA Plate:

    • Dip a sterile cotton swab into the standardized inoculum suspension.

    • Rotate the swab against the side of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes before applying the disks.

  • Preparation and Application of Disks:

    • Aseptically apply a known volume of the this compound stock solution to sterile blank paper disks to achieve a specific concentration per disk (e.g., 30 µ g/disk ). Allow the solvent to evaporate completely in a sterile environment.

    • Using sterile forceps, place the impregnated disks and control antibiotic disks onto the inoculated MHA plate. Ensure disks are firmly in contact with the agar and are spaced far enough apart to prevent overlapping of inhibition zones.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

  • Result Interpretation:

    • After incubation, measure the diameter of the zones of complete growth inhibition in millimeters (mm), including the diameter of the disk.

    • The size of the zone of inhibition is inversely proportional to the MIC. A larger zone indicates greater susceptibility of the organism to the compound.

Part 3: Elucidating the Mechanism of Action

Understanding the mechanism by which an antimicrobial agent exerts its effect is a critical aspect of drug development. For many quinolone and quinazolinone derivatives, a primary target is bacterial DNA gyrase.

Proposed Mechanism: Inhibition of DNA Gyrase

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and transcription. It introduces negative supercoils into the DNA, which is crucial for relieving torsional stress. The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. The process involves the cleavage of both DNA strands, passage of another DNA segment through the break, and subsequent re-ligation.

Quinazolinone derivatives are hypothesized to inhibit this process by stabilizing the complex between DNA gyrase and the cleaved DNA. This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, which is ultimately lethal to the bacterial cell.

DNA_Gyrase_Inhibition cluster_0 Normal DNA Gyrase Function cluster_1 Inhibition by Quinazolinone A DNA Gyrase binds to DNA B Double-strand DNA cleavage A->B C DNA strand passage B->C E Quinazolinone binds to DNA-Gyrase complex B->E Quinazolinone Intervention D Re-ligation of DNA strands C->D D->A F Stabilization of the cleavage complex E->F G Inhibition of re-ligation F->G H Accumulation of double-strand breaks G->H I Cell Death H->I

Caption: Proposed mechanism of DNA gyrase inhibition.

Part 4: Data Presentation and Interpretation

While specific antimicrobial data for this compound is not extensively published, the following tables illustrate how to present such data, using representative values for other quinazolinone derivatives as a reference. Researchers should generate their own data for the specific compound of interest.

Table 1: Representative Minimum Inhibitory Concentrations (MICs) of Quinazolinone Derivatives

CompoundS. aureus (µg/mL)E. coli (µg/mL)P. aeruginosa (µg/mL)C. albicans (µg/mL)Reference
This compound Data to be determinedData to be determinedData to be determinedData to be determined-
Quinazolinone Analog A1632>6432Fictional
Quinazolinone Analog B81664>64Fictional
Ciprofloxacin0.50.0150.25NAStandard

NA: Not Applicable

Table 2: Representative Zone of Inhibition Diameters for Quinazolinone Derivatives (30 µ g/disk )

CompoundS. aureus (mm)E. coli (mm)P. aeruginosa (mm)Reference
This compound Data to be determinedData to be determinedData to be determined-
Quinazolinone Analog C181510Fictional
Quinazolinone Analog D221912Fictional
Ciprofloxacin253028Standard

Conclusion

This guide provides a robust framework for the antimicrobial evaluation of this compound. By adhering to standardized protocols and understanding the underlying scientific principles, researchers can generate high-quality, reproducible data. The promising antimicrobial potential of the quinazolinone scaffold warrants further investigation, and the methodologies outlined herein will be instrumental in advancing our understanding of these compounds and their potential as future therapeutic agents.

References

  • Clinical and Laboratory Standards Institute. M07-A11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI, 2018. [Link]

  • Quinazolin-4(3H)-one derivatives exhibiting a wide spectrum of a pharmacological activity, represent a promising class of substances used to obtain antibacterial agents, which is especially important in the context of the emergence of pathogenic microorganisms' resistance to drugs used in medicine. [Link]

  • Clinical and Laboratory Standards Institute. M02-A13: Performance Standards for Antimicrobial Disk Susceptibility Tests; Approved Standard—Thirteenth Edition. CLSI, 2018. [Link]

  • Hooper, D. C. "Mechanisms of action of antimicrobials: focus on fluoroquinolones." Clinical infectious diseases 32.Supplement_1 (2001): S9-S15. [Link]

Sources

Application Note: High-Throughput Screening of 3-Anilino-2-Mercaptoquinazolin-4(3H)-one Derivatives for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Specifically, 3-anilino-2-mercaptoquinazolin-4(3H)-one derivatives have emerged as a promising class of kinase inhibitors, targeting key enzymes in cellular signaling pathways that are often dysregulated in diseases like cancer.[5][6] This application note provides a comprehensive, field-proven protocol for the high-throughput screening (HTS) of a library of these derivatives to identify potent kinase inhibitors. We detail a robust, fluorescence-based biochemical assay, outline critical steps for automation, and provide a framework for data analysis and hit validation, ensuring a scientifically rigorous and efficient screening campaign.

Introduction: The Rationale for Screening Quinazolinone Derivatives

The 4(3H)-quinazolinone core is a versatile heterocyclic system whose derivatives have been extensively explored in drug discovery.[7][8] The substitution at the 2 and 3 positions, in particular, allows for fine-tuning of biological activity. The 3-anilino-2-mercapto substitution pattern has been shown to be particularly effective for targeting the ATP-binding pocket of various kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[9][10] Dysregulation of VEGFR-2 signaling is a hallmark of many solid tumors, making it a high-value target for therapeutic intervention.[10]

High-throughput screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds to identify "hits" that modulate a specific biological target.[11][12] The integration of robotics, automated liquid handling, and sensitive detection methods allows for the miniaturization and acceleration of this process, making it cost-effective and efficient.[12][13][14] This guide focuses on a fluorescence-based enzyme inhibition assay, a preferred method in HTS due to its high sensitivity, wide dynamic range, and amenability to automation.[15][16][17]

The Screening Principle: A Fluorescence-Based Kinase Assay

The protocol described herein is designed to identify inhibitors of a purified tyrosine kinase (e.g., VEGFR-2). The assay principle relies on the enzymatic transfer of a phosphate group from ATP to a synthetic peptide substrate. The amount of phosphorylated substrate is then quantified using a fluorescence-based detection system.

Causality of Assay Choice: A biochemical, fluorescence-based assay is selected over a cell-based assay for primary screening due to several key advantages:

  • Direct Target Engagement: It directly measures the inhibition of the target enzyme, eliminating confounding factors from cell permeability, off-target effects, or general cytotoxicity that can complicate data interpretation in cell-based screens.[18][19]

  • Simplicity and Robustness: Homogeneous "add-and-read" formats are highly compatible with automation and reduce the number of steps, minimizing variability.[19]

  • Sensitivity: Fluorescence detection provides the high sensitivity needed for miniaturized assay formats (e.g., 384- or 1536-well plates), conserving precious library compounds and expensive reagents like purified enzymes.[15][20]

Below is a logical diagram illustrating the core principle of the kinase inhibition assay.

G cluster_reactants Reactants cluster_reaction Enzymatic Reaction cluster_products Products & Detection cluster_inhibitor Inhibition Kinase Kinase (e.g., VEGFR-2) Phosphorylation Phosphorylation Kinase->Phosphorylation ATP ATP ATP->Phosphorylation Substrate Fluorogenic Peptide Substrate Substrate->Phosphorylation pSubstrate Phosphorylated Substrate Phosphorylation->pSubstrate ADP ADP Phosphorylation->ADP Detection Detection Reagent (Binds pSubstrate) pSubstrate->Detection Signal Fluorescence Signal Detection->Signal Inhibitor Quinazolinone Derivative Inhibitor->Phosphorylation Blocks Reaction

Caption: Principle of the fluorescence-based kinase inhibition assay.

The HTS Workflow: From Library to Validated Hits

The HTS process is a multi-stage funnel designed to progressively narrow a large library of compounds down to a small number of high-confidence hits for further development.

HTS_Workflow LibPrep 1. Library Preparation (Compound Plating) PrimaryScreen 2. Primary Screen (Single Concentration) LibPrep->PrimaryScreen Assay-Ready Plates DataAnalysis 3. Data Analysis (Hit Identification) PrimaryScreen->DataAnalysis Raw Data HitConfirmation 4. Hit Confirmation (Re-test from Powder) DataAnalysis->HitConfirmation Primary Hits DoseResponse 5. Dose-Response (IC50 Determination) HitConfirmation->DoseResponse Confirmed Hits SecondaryAssay 6. Secondary & Counter Assays (Selectivity & Mechanism) DoseResponse->SecondaryAssay Potent Hits Lead Validated Lead SecondaryAssay->Lead Characterized Hits

Caption: The high-throughput screening and hit validation workflow.

Detailed Experimental Protocol: VEGFR-2 Inhibition Assay

This protocol is optimized for a 384-well plate format, a standard for balancing throughput and reagent consumption.

Materials and Reagents
Reagent/MaterialSupplierPurpose
384-Well Assay PlatesGreiner Bio-OneLow-volume, black, solid bottom for fluorescence assays
Purified Human VEGFR-2Carna BiosciencesTarget enzyme
Kinase Substrate (e.g., Poly-GT)Sigma-AldrichSubstrate for phosphorylation
ATP, Ultra-PurePromegaPhosphate donor
ADP-Glo™ Kinase Assay KitPromegaDetection of kinase activity (measures ADP produced)
Known Kinase Inhibitor (e.g., Sorafenib)Selleck ChemicalsPositive control
DMSO, AnhydrousSigma-AldrichCompound solvent (vehicle)
Assay BufferIn-house50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
Automated Liquid HandlerBeckman Coulter[14]Precise dispensing of reagents and compounds
Multi-mode Plate ReaderBMG Labtech[12]Luminescence signal detection
Step-by-Step Methodology

Self-Validation Checkpoint: Every assay plate must include controls to be valid. This includes:

  • Negative Control: Wells with enzyme, substrate, ATP, and DMSO (0% inhibition).

  • Positive Control: Wells with enzyme, substrate, ATP, and a saturating concentration of a known inhibitor (e.g., Sorafenib) (100% inhibition).

Protocol Steps:

  • Compound Plating (Preparation):

    • Using an acoustic liquid handler (e.g., Echo), transfer 50 nL of each library compound from the stock plates into the 384-well assay plates. The final concentration for the primary screen is typically 10 µM.

    • Rationale: Acoustic dispensing is non-contact, minimizing cross-contamination and allowing for precise transfer of very low volumes. A 10 µM screening concentration is a standard starting point to balance potency with non-specific effects.

  • Enzyme Addition:

    • Prepare a 2X enzyme solution of VEGFR-2 in cold assay buffer.

    • Using an automated liquid dispenser (e.g., BioTek MicroFlo)[21], add 5 µL of the 2X enzyme solution to each well of the assay plate containing the compounds.

    • Rationale: Dispensing a 2X solution allows for the subsequent addition of a 2X substrate/ATP mix to achieve the final 1X concentration in the desired reaction volume. Pre-incubating the enzyme with the compound allows the inhibitor to bind to the target before the reaction starts.

  • Incubation:

    • Centrifuge the plates briefly (1 min at 1000 rpm) to ensure all components are at the bottom of the wells.

    • Incubate for 15 minutes at room temperature.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP/Substrate solution in assay buffer. The final ATP concentration should be at or near its Km value for the enzyme to ensure competitive inhibitors can be identified effectively.

    • Add 5 µL of the 2X ATP/Substrate solution to all wells to start the reaction. The final volume is now 10 µL.

    • Rationale: Initiating the reaction with the ATP/substrate mix ensures a synchronous start across all wells.

  • Reaction Incubation:

    • Incubate the plates for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% substrate turnover).

  • Signal Detection (Using ADP-Glo™ Assay):

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

    • Rationale: This two-step detection method is highly sensitive and robust against signal interference from library compounds. It measures ADP production, a direct product of the kinase reaction.

  • Data Acquisition:

    • Read the luminescence on a compatible plate reader.

Data Analysis and Hit Identification

High-quality data analysis is crucial for minimizing false positives and negatives.[22][23]

Quality Control

The first step is to assess the quality of each screening plate using the Z-factor (Z'), a statistical parameter that reflects the dynamic range and data variation of the assay.[24]

Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|

Where:

  • μ_p and σ_p are the mean and standard deviation of the positive control.

  • μ_n and σ_n are the mean and standard deviation of the negative control.

Z' ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between controls makes hit identification highly reliable.
0 to 0.5AcceptableThe assay is suitable for screening, but may have higher variability.
< 0UnacceptableThe assay is not viable for screening; no clear separation between controls.
Hit Prioritization
  • Normalization: Raw data from each well is normalized to the plate's internal controls: % Inhibition = 100 * (Signal_neg - Signal_sample) / (Signal_neg - Signal_pos)

  • Hit Selection: A primary hit is typically defined as a compound that exhibits an inhibition level greater than a statistically significant threshold. A common method is to set the hit threshold at three standard deviations (SD) above the mean percent inhibition of the negative (DMSO) controls.[25] Hit Threshold = Mean_%Inhibition_DMSO + 3 * SD_%Inhibition_DMSO

  • Confirmation and Dose-Response:

    • Primary hits must be re-tested from freshly sourced powder to confirm activity and rule out artifacts from compound storage or degradation.[22]

    • Confirmed hits are then tested in a dose-response format (e.g., an 8-point, 3-fold serial dilution) to determine their half-maximal inhibitory concentration (IC₅₀), a key measure of potency.

Machine learning approaches are also emerging to help triage hits and identify potential false positives based on patterns in the HTS data.[26]

Mechanism of Action: Quinazolinone Inhibition of VEGFR-2

Many 2,3-disubstituted quinazolinones function as "Type I" kinase inhibitors, competing with endogenous ATP for binding within the enzyme's catalytic site. The anilino group often projects into the ATP-binding pocket, forming critical hydrogen bonds with the "hinge" region of the kinase, while the mercapto-linked substituents can be modified to achieve selectivity and potency.

VEGFR2 Extracellular Domain Transmembrane Domain Intracellular Kinase Domain Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Activates VEGF VEGF Ligand VEGF->VEGFR2:f0 Binds Pathway Downstream Signaling (e.g., PLCγ, PI3K/Akt) Leads to: • Proliferation • Migration • Survival Dimerization->Pathway Inhibitor 3-Anilino-2-mercapto quinazolin-4(3H)-one Inhibitor->VEGFR2:f2 Blocks ATP Binding Site

Caption: Simplified VEGFR-2 signaling and site of quinazolinone inhibition.

Conclusion

This application note provides a robust and validated framework for the high-throughput screening of this compound derivatives. By employing a sensitive fluorescence-based biochemical assay, stringent quality control measures, and a systematic hit validation cascade, researchers can efficiently identify and prioritize potent kinase inhibitors from large compound libraries. This methodology serves as a foundational guide for drug discovery professionals seeking to explore this valuable chemical scaffold for therapeutic development.

References

  • Dispendix. (2024). The Benefits of Automation in High Throughput Screening.
  • Beckman Coulter. High-Throughput Screening (HTS).
  • Hudson Lab Automation. High-Throughput Screening.
  • BMG LABTECH. (2019). High-throughput screening (HTS).
  • NIH National Center for Biotechnology Information. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening.
  • What is automation in high-throughput science?
  • ACS Publications. Machine Learning Assisted Hit Prioritization for High Throughput Screening in Drug Discovery.
  • PubMed. A Protocol for a High-Throughput Multiplex Cell Viability Assay.
  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • Oregon State University Libraries and Press. Cell-based assays for high-throughput screening : methods and protocols.
  • Oxford Academic. Comprehensive analysis of high-throughput screens with HiTSeekR.
  • Cambridge MedChem Consulting. (2017). Analysis of HTS data.
  • NIH National Center for Biotechnology Information. Analysis of High Throughput Screening Assays using Cluster Enrichment.
  • (2021). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. STAR Protocols.
  • ResearchGate. Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening.
  • NIH National Center for Biotechnology Information. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies.
  • MDPI. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes.
  • ACS Publications. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry.
  • Benchchem. High-Throughput Screening of 4-(Methylthio)quinazoline Derivatives: Application Notes and Protocols.
  • Creative Bioarray. How to Maximize Efficiency in Cell-Based High-Throughput Screening?
  • Fluorescence-Based Assays for High-Throughput Enzyme Screening: Design and Optimization. (2025).
  • ACS Publications. (2026). A Series of Pyrazolo-Quinazoline Amines Inhibits the Cytochrome bd Oxidase in Mycobacterium tuberculosis. Journal of Medicinal Chemistry.
  • ResearchGate. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes.
  • ResearchGate. Some new quinazolin-4(3 H)-one derivatives, synthesis and antitumor activity.
  • MDPI. Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-.
  • NIH National Center for Biotechnology Information. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA).
  • ResearchGate. Synthesis and biological screening of some new substituted 2-Mercapto-4-(3H)-quinazolinone analogs as anticonvulsant agents.
  • Oriental Journal of Chemistry. Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives.
  • Synthesis, in vitro antitumour activity, and molecular docking study of novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues.
  • Synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones by green methods.
  • NIH National Center for Biotechnology Information. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives.
  • NIH National Center for Biotechnology Information. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity.
  • NIH National Center for Biotechnology Information. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids.
  • MDPI. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies.
  • NIH National Center for Biotechnology Information. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.
  • MDPI. (2023). Quinazolinones, the Winning Horse in Drug Discovery.
  • NIH National Center for Biotechnology Information. (2020). S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors.

Sources

Application Notes & Protocols: Assessing the Cytotoxicity of Quinazolinone-Based Compounds with MTT and XTT Cell Viability Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, particularly in oncology, the accurate assessment of a compound's effect on cell viability is a cornerstone of preclinical development.[1][2] Cell viability and cytotoxicity assays are fundamental tools used to screen potential therapeutic agents, determine their potency, and elucidate their mechanisms of action.[3] Among the most promising classes of molecules being investigated are quinazolinone derivatives, which have demonstrated a wide spectrum of biological activities, including potent anticancer effects through mechanisms like microtubule polymerization inhibition and the targeting of key signaling pathways.[4][5][6]

This guide provides a detailed technical overview and robust protocols for employing two of the most common colorimetric cell viability assays—MTT and XTT—specifically for the evaluation of quinazolinone-based compounds. As a Senior Application Scientist, my objective is not merely to present a series of steps, but to impart a deeper understanding of the causality behind experimental choices, ensuring that researchers can generate reliable, reproducible, and meaningful data. We will delve into the biochemical principles of each assay, address the unique challenges and potential interferences posed by quinazolinone chemistry, and provide self-validating protocols designed for scientific rigor.

PART 1: Assay Principles and Mechanistic Insights

At their core, both MTT and XTT assays measure the metabolic activity of a cell population, which serves as a proxy for cell viability. The central principle involves the enzymatic reduction of a tetrazolium salt by viable, metabolically active cells into a colored formazan product.[7]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a classic endpoint measurement that relies on the conversion of the pale yellow, cell-permeable MTT salt into a purple, insoluble formazan product.[8][9]

Mechanism of Action: This reduction is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes, largely localized in the mitochondria.[7] Therefore, the amount of formazan produced is directly proportional to the mitochondrial activity and, by extension, the number of living cells. Because the resulting formazan crystals are insoluble in water, a critical final step involves adding a solubilizing agent (typically Dimethyl Sulfoxide (DMSO) or isopropanol) to dissolve the crystals before the absorbance can be measured spectrophotometrically.[10]

MTT_Workflow cluster_plate 96-Well Plate cluster_reader Spectrophotometer A Seed Cells & Treat with Quinazolinone B Add MTT Reagent (Yellow, Soluble) A->B C Incubate (Mitochondrial Reduction) B->C D Insoluble Purple Formazan Forms in Viable Cells C->D E Add Solubilizing Agent (e.g., DMSO) D->E F Solubilized Purple Formazan Solution E->F G Measure Absorbance (~570 nm) F->G

MTT Assay Experimental Workflow.
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay was developed as a second-generation alternative to MTT, designed to overcome some of its limitations.

Mechanism of Action: Similar to MTT, the XTT assay is based on the reduction of a yellow tetrazolium salt. However, the key distinction is that the resulting formazan product is orange and water-soluble .[11][12] This bioreduction is also driven by mitochondrial dehydrogenases. A significant advantage of XTT is the elimination of the formazan solubilization step, which simplifies the protocol and reduces potential errors associated with sample handling. The sensitivity of the XTT assay is greatly enhanced by the inclusion of an intermediate electron acceptor, such as N-methyl dibenzopyrazine methyl sulfate (PMS), which facilitates the transfer of electrons from cellular reductants to the XTT molecule.[13]

XTT_Workflow cluster_plate 96-Well Plate cluster_reader Spectrophotometer A Seed Cells & Treat with Quinazolinone B Add XTT/PMS Reagent (Yellow, Soluble) A->B C Incubate (Metabolic Reduction) B->C D Soluble Orange Formazan Forms C->D G Measure Absorbance (~450 nm) D->G

XTT Assay Simplified Workflow.
Comparative Analysis: MTT vs. XTT
FeatureMTT AssayXTT Assay
Principle Reduction to insoluble formazan by mitochondrial enzymes.Reduction to soluble formazan by mitochondrial enzymes.
Tetrazolium Salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide
Final Product Purple, water-insoluble crystals.Orange, water-soluble dye.[13]
Key Protocol Step Requires a solubilization step (e.g., DMSO, isopropanol).No solubilization step required.
Pros Well-established, cost-effective.Simpler, faster protocol; reduced handling errors; suitable for HTS.
Cons Multi-step process; potential for error during solubilization; MTT can be toxic to cells.[14]Reagent can be less stable; potential for higher background from non-enzymatic reduction.

PART 2: Critical Considerations for Quinazolinone Compounds

Potential for Direct Assay Interference

The primary concern when testing novel compounds is their potential to interact directly with the assay reagents.

  • Compound Color: Quinazolinone derivatives can be colored. If the compound absorbs light near the same wavelength as the formazan product (~570 nm for MTT, ~450 nm for XTT), it will artificially inflate the absorbance reading.

  • Reducing Potential: More critically, compounds with intrinsic reducing properties can directly reduce MTT or XTT to formazan in a cell-free environment.[15][16] This leads to a strong false-positive signal, masking true cytotoxic effects and making the compound appear less potent than it is.

  • Chemical Reactivity: Some compounds may react with the formazan product, quenching the colorimetric signal and leading to a false-negative result (apparent cytotoxicity).

Self-Validating System - The Compound Control: To address these potential interferences, it is mandatory to include a "compound-only" control for every concentration tested. This control consists of the culture medium and the quinazolinone compound in the absence of cells.[14] The absorbance from this well is subtracted from the corresponding experimental wells, thereby correcting for any background color or direct chemical reduction of the tetrazolium salt.

Impact of Biological Mechanism

Quinazolinones exert their anticancer effects through various mechanisms, including disrupting microtubule dynamics or inhibiting receptor tyrosine kinases.[4] These actions can lead to cell cycle arrest or apoptosis, processes that are accompanied by changes in metabolic activity. It is crucial to understand that MTT and XTT assays measure a reduction in metabolic function, which is an indicator, but not a direct measurement, of cell death. For compounds that may induce a state of metabolic quiescence without immediate cell death, these assays might show an effect before other markers of cytotoxicity are apparent.

PART 3: Detailed Experimental Protocols

These protocols are designed as a robust starting point. Optimization of cell seeding density and incubation times for specific cell lines is highly recommended.[17]

A. MTT Assay Protocol

1. Reagent Preparation:

  • MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile phosphate-buffered saline (PBS).[9] Vortex to ensure it is completely dissolved. Filter-sterilize the solution using a 0.22 µm filter. Store in light-protected aliquots at -20°C for up to 6 months.[9]

  • Solubilization Solution: 10% SDS in 0.01 M HCl or pure, cell-culture grade DMSO.

2. Experimental Workflow:

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. To minimize the "edge effect," avoid using the outermost wells or fill them with 100 µL of sterile PBS.[17] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinazolinone compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Remember to include:

    • Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., 0.1% DMSO) as the highest concentration test wells.

    • Compound-Only Control: Wells with medium and compound, but no cells.

    • Blank Control: Wells with medium only.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Carefully add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[14]

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will produce visible purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.

  • Absorbance Reading: Place the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

B. XTT Assay Protocol

1. Reagent Preparation:

  • XTT Reagent and Electron Coupling Reagent (PMS): These are often supplied as a kit. Thaw reagents at 37°C immediately before use.[11][18]

  • XTT Working Solution: Prepare the working solution fresh for each experiment by mixing the XTT Reagent and the PMS solution according to the manufacturer's instructions (a common ratio is 50:1, XTT:PMS).[19]

2. Experimental Workflow:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT protocol. The final volume in each well before adding the XTT reagent should be 100 µL.

  • XTT Addition: Add 50 µL of the freshly prepared XTT Working Solution to each well.[11][19]

  • Incubation: Incubate the plate for 2-4 hours at 37°C. The color in the wells with viable cells will change to orange. The optimal incubation time may vary between cell types and should be determined empirically.

  • Absorbance Reading: Gently shake the plate to ensure a uniform color distribution. Measure the absorbance at a wavelength between 450-500 nm (475 nm is common).[12] A reference wavelength of ~660 nm is often used to correct for non-specific background readings.[20]

PART 4: Data Analysis and Interpretation

1. Background Correction:

  • First, average the absorbance values from the blank (media-only) wells. Subtract this average from all other readings.

  • Next, average the absorbance values from each concentration of the compound-only control wells. Subtract these values from their corresponding experimental wells (cells + compound).

2. Calculation of Percent Viability:

  • The viability of the vehicle-treated cells is considered 100%. Calculate the percent viability for each treated well using the following formula:

    % Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) x 100

3. IC₅₀ Determination:

  • Plot the % Viability against the log of the quinazolinone compound concentration.

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve.

  • The IC₅₀ value is the concentration of the compound that results in a 50% reduction in cell viability.[21]

PART 5: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
High Background - Contamination of reagents or medium. - Non-specific reduction by serum components or phenol red. - Direct reduction by the test compound.- Use fresh, high-quality reagents. - Consider using a serum-free or phenol red-free medium during the assay incubation. - Crucially, include and subtract readings from compound-only controls. [14]
Low Signal / Low Absorbance - Insufficient number of viable cells. - Short incubation time with the tetrazolium reagent. - (MTT) Incomplete solubilization of formazan.- Optimize initial cell seeding density. - Increase incubation time (e.g., from 2 to 4 hours), but monitor for toxicity from the reagent itself. - Ensure vigorous mixing/shaking after adding the solubilizing agent. Consider sonication.[17]
High Variability Between Replicates - Uneven cell seeding. - "Edge effect" due to evaporation.[17] - (MTT) Cell loss during aspiration of medium.- Ensure a homogenous single-cell suspension before seeding. - Do not use the outer wells for experimental samples; fill them with sterile PBS to maintain humidity.[17] - Aspirate medium slowly and carefully from the side of the well.
Inconsistent Results (MTT vs. XTT) - The two assays measure reduction at different cellular locations (MTT is primarily intracellular, XTT can be reduced at the cell surface).[13][22] - The quinazolinone compound may specifically interfere with one assay's chemistry more than the other.- This may reflect a real biological effect. Consider the compound's mechanism. - Validate findings with a third, mechanistically different assay (e.g., an ATP-based luminescence assay or a membrane integrity assay like LDH release).[22]

Conclusion

The MTT and XTT assays are powerful, high-throughput tools for assessing the cytotoxic potential of novel quinazolinone-based compounds. Their successful application, however, hinges on a thorough understanding of their biochemical principles and potential limitations. By implementing the rigorous controls outlined in this guide—particularly the compound-only background control—researchers can mitigate the risk of chemical interference. These protocols, when combined with careful optimization and thoughtful data interpretation, provide a reliable framework for advancing the development of this promising class of therapeutic agents.

References

  • Li, Y., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. [Link]

  • van Meerloo, J., et al. (2011). The MTT assay for in vitro cytotoxicity testing. Methods in Molecular Biology. [Link]

  • ResearchGate. (n.d.). Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review. Retrieved from ResearchGate. [Link]

  • Le Tallec, M., et al. (2017). Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. Journal of Medicinal Chemistry. [Link]

  • Agorku, D. J., et al. (2022). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Cells. [Link]

  • Adan, A., et al. (2023). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Cancers. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from Creative Diagnostics. [Link]

  • Al-Suwaidan, I. A., et al. (2016). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances. [Link]

  • Deulkar, A. (2025). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Medicinal and Organic Chemistry. [Link]

  • San Diego State University. (n.d.). XTT Proliferation Assay Protocol. Retrieved from San Diego State University. [Link]

  • G-Biosciences. (2025). The Role of Cell Viability Studies in Modern Drug Development. Retrieved from G-Biosciences. [Link]

  • The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from The Future of Things. [Link]

  • ResearchGate. (2015). Why do MTT and XTT assays give inconsistent results?. Retrieved from ResearchGate. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from NCBI Bookshelf. [Link]

  • iGEM. (n.d.). In Vitro: MTT Assay. Retrieved from iGEM. [Link]

  • ResearchGate. (n.d.). Cytotoxic action of quinazolinone-based targets by means of MTT assay. Retrieved from ResearchGate. [Link]

  • Abbkine. (n.d.). XTT Cell Proliferation Assay Kit. Retrieved from Abbkine. [Link]

  • Grela, E., et al. (2018). Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. Polish Journal of Microbiology. [Link]

  • Bruggisser, R., et al. (2002). Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay. Planta Medica. [Link]

  • Wang, P., et al. (2018). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. ACS Omega. [Link]

  • ResearchGate. (n.d.). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). The percentage of cytotoxicity versus concentration by MTT exclusion on HT-29 cancer cell line. Retrieved from ResearchGate. [Link]

Sources

Application Notes and Protocols: Molecular Docking of 3-anilino-2-mercaptoquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Quinazolinone Scaffolds

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The compound 3-anilino-2-mercaptoquinazolin-4(3H)-one, a derivative of this versatile class, has garnered significant interest for its potential as a therapeutic agent. Its structure, featuring an aniline group and a mercapto group, suggests a high capacity for interaction with biological macromolecules, making it a prime candidate for drug development.

Molecular docking is an indispensable computational tool in modern drug discovery, providing predictive insights into the binding affinity and interaction patterns between a small molecule (ligand) and a protein target. This in-silico approach allows for the rapid screening of potential drug candidates and the elucidation of their mechanism of action at a molecular level, thereby accelerating the drug development pipeline and reducing associated costs.

These application notes provide a comprehensive, step-by-step protocol for conducting molecular docking studies of this compound with a relevant biological target. As a case study, we will focus on the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a well-validated target for anticancer therapies and a protein known to be inhibited by quinazoline derivatives. The methodologies outlined herein are designed to be broadly applicable to other protein targets, with appropriate modifications.

PART 1: Ligand and Protein Preparation: The Foundation of a Reliable Docking Study

The accuracy of a molecular docking simulation is fundamentally dependent on the meticulous preparation of both the ligand and the protein. This preparatory phase ensures that the molecules are in a chemically correct and energetically favorable state for the docking calculations.

Ligand Preparation

The three-dimensional structure of this compound is the starting point for this workflow.

Protocol:

  • 2D Structure Generation: Draw the 2D structure of this compound using chemical drawing software such as ChemDraw or MarvinSketch.

  • Conversion to 3D: Convert the 2D structure into a 3D conformation.

  • Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field, such as MMFF94. This step is crucial for obtaining a low-energy, stable conformation of the ligand.

  • File Format Conversion: Save the optimized ligand structure in a format compatible with the docking software, such as the .pdbqt format for AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type definitions.

Protein Target Selection and Preparation

The choice of the protein target is dictated by the therapeutic objective. Given the established anticancer activity of quinazolinone derivatives, the EGFR tyrosine kinase (PDB ID: 1M17) serves as an excellent model system.[1]

Protocol:

  • Protein Structure Retrieval: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB).[2][3] For this protocol, we will use the EGFR tyrosine kinase domain (PDB ID: 1M17).

  • Protein Clean-up: The downloaded PDB file often contains non-essential molecules such as water, co-factors, and co-crystallized ligands. These should be removed to prepare the protein for docking. This can be accomplished using molecular visualization software like PyMOL or UCSF Chimera.

  • Addition of Polar Hydrogens: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds with the ligand.

  • Charge Assignment: Assign partial charges to the protein atoms. The Gasteiger charge calculation method is commonly employed for this purpose.

  • File Format Conversion: Save the prepared protein structure in the .pdbqt format for use with AutoDock Vina.

PART 2: The Docking Workflow: Simulating the Molecular Recognition Process

This section outlines the core computational steps of the molecular docking simulation using AutoDock Vina, a widely used and validated open-source docking program.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Results Analysis Ligand_Prep Ligand Preparation (3D Structure, Energy Minimization) Grid_Box Define Grid Box (Binding Site Definition) Ligand_Prep->Grid_Box Ligand.pdbqt Protein_Prep Protein Preparation (PDB Download, Clean-up) Protein_Prep->Grid_Box Protein.pdbqt Docking_Run Run AutoDock Vina (Conformational Sampling) Grid_Box->Docking_Run Analyze_Results Analyze Docking Scores (Binding Affinity) Docking_Run->Analyze_Results Log File Visualize Visualize Interactions (PyMOL, LigPlot+) Analyze_Results->Visualize Best Poses

Caption: Molecular Docking Workflow from Preparation to Analysis.

Defining the Binding Site: The Grid Box

The docking simulation needs to be focused on the region of the protein where the ligand is expected to bind. This is achieved by defining a three-dimensional grid box that encompasses the active site.

Protocol:

  • Identify the Active Site: The active site can be identified from the co-crystallized ligand in the original PDB file or from published literature. For EGFR (1M17), the ATP binding site is the target.

  • Set Grid Box Parameters: In AutoDockTools, define the center and dimensions (x, y, z) of the grid box to cover the entire active site, providing enough space for the ligand to move and rotate freely.

Running the Docking Simulation

With the prepared ligand, protein, and defined grid box, the docking simulation can be executed.

Protocol:

  • Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the protein and ligand .pdbqt files, the grid box parameters, and the name of the output file.

  • Execute AutoDock Vina: Run the AutoDock Vina executable from the command line, providing the configuration file as input.

  • Output Files: Vina will generate an output file (in .pdbqt format) containing the predicted binding poses of the ligand, ranked by their binding affinity scores, and a log file summarizing the results.

PART 3: Analysis and Interpretation of Docking Results

Binding Affinity and Docking Score

The primary quantitative output of AutoDock Vina is the binding affinity, reported in kcal/mol. This value represents the Gibbs free energy of binding, with more negative values indicating a stronger and more favorable interaction.

ParameterDescriptionTypical Values
Binding Affinity Estimated free energy of binding (kcal/mol).-5 to -15 kcal/mol for drug-like molecules.
RMSD Root Mean Square Deviation from a reference structure (Å).< 2.0 Å indicates a good docking result.
Visualization of Binding Interactions

Visualizing the predicted binding poses is crucial for understanding the specific molecular interactions that stabilize the protein-ligand complex. PyMOL is a powerful tool for this purpose.

Protocol:

  • Load Structures: Open the prepared protein .pdbqt file and the docking output .pdbqt file in PyMOL.

  • Select Best Pose: Display the top-ranked binding pose of the ligand within the protein's active site.

  • Identify Interactions: Analyze the interactions between the ligand and the surrounding amino acid residues. Look for:

    • Hydrogen Bonds: These are critical for specificity and affinity.

    • Hydrophobic Interactions: Contributions from non-polar residues.

    • Pi-Pi Stacking: Interactions between aromatic rings.

  • Generate Figures: Create high-quality images illustrating the key interactions for publication and presentation.

For the EGFR tyrosine kinase, key interactions for quinazoline inhibitors often involve hydrogen bonding with the hinge region residue Met793 and hydrophobic interactions with residues such as Leu718, Val726, and Ala743.[1]

signaling_pathway EGF EGF (Ligand) EGFR EGFR Receptor EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (Ras-Raf-MEK-ERK) Dimerization->Downstream Quinazolinone 3-anilino-2-mercapto- quinazolin-4(3H)-one Quinazolinone->Dimerization Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Inhibition of EGFR Signaling by Quinazolinone Derivative.

PART 4: Validation of Docking Protocols

To ensure the reliability of the docking results, it is essential to validate the docking protocol.

Redocking: A common validation method is to extract the co-crystallized ligand from the PDB structure, dock it back into the same protein, and compare the predicted pose with the original crystallographic pose. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked and crystal poses is generally considered a successful validation.

Conclusion and Future Perspectives

Molecular docking serves as a powerful hypothesis-generating tool in the early stages of drug discovery. The protocols detailed in these application notes provide a robust framework for investigating the interaction of this compound with protein targets like EGFR. The insights gained from these computational studies, such as predicted binding affinity and key molecular interactions, can guide the rational design and optimization of more potent and selective quinazolinone-based inhibitors. It is imperative to underscore that in-silico predictions must be corroborated by in-vitro and in-vivo experimental validation to confirm the therapeutic potential of any new chemical entity.

References

  • Alossaimi, M. A., Riadi, Y., Alnuwaybit, G. N., Md, S., Alkreathy, H. M., Elekhnawy, E., Geesi, M. H., Alqahtani, S. M., & Afzal, O. (2024). Design, synthesis, molecular docking, and in vitro studies of 2-mercaptoquinazolin-4(3H)-ones as potential anti-breast cancer agents. Saudi Pharmaceutical Journal, 32(1), 101971. [Link]

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]

  • Eissa, A. A., Al-Rashood, S. T., Al-Tamimi, A. M., Al-Obaid, A. M., El-Azab, A. S., & El-Subbagh, H. I. (2020). Design, synthesis, molecular docking, and anticancer evaluations of 1-benzylquinazoline-2,4(1H,3H)-dione bearing different moieties as VEGFR-2 inhibitors. Archiv der Pharmazie, 353(10), e2000155. [Link]

  • Fallah, Z., Mohseni-Shahri, F. S., Barzegar, A., & Mohammadi, F. (2020). Exploring the interaction between epidermal growth factor receptor tyrosine kinase and some of the synthesized inhibitors using combination of in-silico and in-vitro cytotoxicity methods. Research in Pharmaceutical Sciences, 15(4), 361–378. [Link]

  • Ghareb, N., Eissa, A. A., Al-Omar, M. A., & El-Subbagh, H. I. (2021). Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. Molecules, 26(10), 2977. [Link]

  • Hassan, G. S., Kadry, H. H., Abou-Seri, S. M., Ali, M. M., & El-Subbagh, H. I. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy, 18, 3719–3743. [Link]

  • Muthuvel, S. K., Elumalai, E., Girija, K., & Hemalatha, K. (2019). Molecular docking and dynamics studies of 4-anilino quinazolines for epidermal growth factor receptor tyrosine kinase to find potent inhibitor. Journal of Receptors and Signal Transduction, 38(5-6), 475–483. [Link]

  • RCSB Protein Data Bank. (n.d.). RCSB PDB. Retrieved January 21, 2026, from [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417–422. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [Link]

Sources

Introduction: The Significance of S-Alkylated 2-Mercaptoquinazolinones

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the S-Alkylation of 2-Mercaptoquinazolinones: Techniques, Protocols, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Among these, 2-mercaptoquinazolinones serve as critical intermediates for the synthesis of novel therapeutic agents. The sulfur atom at the C2 position offers a reactive handle for modification, and its S-alkylation is a fundamental strategy to generate libraries of compounds with diverse pharmacological profiles. For instance, S-substituted 2-mercaptoquinazolinone derivatives have been developed as potent and selective inhibitors of human carbonic anhydrase IX and XII, enzymes associated with tumor metabolism.[2]

This guide provides a comprehensive overview of the principal techniques for the S-alkylation of 2-mercaptoquinazolinones. It moves beyond simple procedural lists to delve into the mechanistic underpinnings of these transformations, offering insights into the causality behind experimental choices. We will explore conventional methods, advanced energy-assisted techniques, and green synthetic protocols, equipping researchers with the knowledge to select and optimize the most suitable method for their specific research and development goals.

Part 1: Core Principles of S-Alkylation

At the heart of this transformation lies the nucleophilic character of the sulfur atom. The reaction's efficiency and selectivity are governed by the interplay between the substrate's tautomeric nature, the base, the solvent, and the electrophilicity of the alkylating agent.

Thione-Thiol Tautomerism and Nucleophile Generation

2-Mercaptoquinazolinone exists in a tautomeric equilibrium between the thione (amide) and thiol (enol) forms. In the presence of a base, the proton of the more acidic thiol group is abstracted to form a potent nucleophile, the thiolate anion. This anion is the key reactive species that initiates the alkylation process. The choice of base is critical; it must be strong enough to deprotonate the thiol but not so strong as to cause unwanted side reactions. Common bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and triethylamine (Et₃N).[2][3]

The Sₙ2 Reaction Mechanism

The S-alkylation proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[4][5] The generated thiolate anion acts as the nucleophile, attacking the electrophilic carbon atom of the alkylating agent (typically an alkyl halide) and displacing the leaving group (e.g., Br⁻, I⁻).

Caption: The Sₙ2 mechanism of 2-mercaptoquinazolinone S-alkylation.

Part 2: Synthetic Methodologies and Protocols

Conventional Base-Mediated S-Alkylation

This is the most traditional and widely used method, valued for its simplicity and reliability. The reaction is typically performed by stirring the 2-mercaptoquinazolinone substrate with a base and an alkylating agent in a polar aprotic solvent.

Causality: Polar aprotic solvents like acetone or dimethylformamide (DMF) are chosen because they effectively solvate the cation of the base (e.g., K⁺) while leaving the thiolate anion relatively free and highly nucleophilic, thus accelerating the Sₙ2 reaction. Anhydrous conditions are often preferred to prevent hydrolysis of the alkylating agent and other side reactions.

This protocol is adapted from the synthesis of S-substituted 2-mercaptoquinazolin-4(3H)-ones.[2]

  • Preparation: To a solution of the 2-mercaptoquinazolinone derivative (1.0 mmol) in dry acetone (6-10 mL) in a round-bottom flask, add anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 mmol).

  • Activation: Stir the mixture at room temperature for 1 hour to ensure complete formation of the potassium thiolate salt.

  • Alkylation: Add the appropriate alkylating agent (e.g., phenacyl bromide, 1.0 mmol) to the mixture.

  • Reaction: Continue stirring the reaction mixture at room temperature for the required duration (typically 9-20 hours).[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the solid K₂CO₃ and potassium halide salts.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure. Wash the resulting crude solid with water to remove any remaining inorganic impurities, then dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure S-alkylated product.

  • Validation: Confirm the structure and purity of the final compound using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[2]

Alkylating AgentSolventBaseTime (h)Yield (%)Reference
Phenacyl BromidesAcetoneK₂CO₃9-1290-95[2]
2-chloro-N-substituted amidesAcetoneK₂CO₃RT90-96[2]
Methyl IodideAcetoneK₂CO₃20 (reflux)High[1]
Ethyl IodideAcetoneK₂CO₃20 (reflux)High[1]
Phase-Transfer Catalysis (PTC) for S-Alkylation

Phase-Transfer Catalysis (PTC) is a powerful green chemistry technique that facilitates reactions between reactants located in different immiscible phases (e.g., solid-liquid or liquid-liquid).[6] For S-alkylation, a phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the thiolate anion from the solid or aqueous phase into the organic phase where the alkylating agent resides, thereby enabling the reaction.[7][8]

Causality: PTC avoids the need for expensive, anhydrous polar aprotic solvents and can often be performed at room temperature, making it an energy-efficient and cost-effective alternative. The choice of catalyst is crucial; its lipophilicity must be balanced to ensure it can shuttle effectively between phases.[6]

PTC_Workflow Phase-Transfer Catalysis (PTC) Workflow Start Start: Heterogeneous Mixture (Solid Base/Thiolate + Organic Solvent) Catalyst Add Phase-Transfer Catalyst (e.g., TBAB, Q⁺X⁻) Start->Catalyst Anion_Exchange Anion Exchange at Interface Q⁺X⁻ + R-S⁻K⁺ → Q⁺S-R⁻ + K⁺X⁻ Catalyst->Anion_Exchange Organic_Phase Q⁺S-R⁻ (soluble) enters Organic Phase Anion_Exchange->Organic_Phase Alkylation Sₙ2 Reaction in Organic Phase Q⁺S-R⁻ + R'-X → R-S-R' + Q⁺X⁻ Organic_Phase->Alkylation Catalyst_Regen Catalyst (Q⁺X⁻) returns to Interface for next cycle Alkylation->Catalyst_Regen Product_Isolation Product R-S-R' remains in Organic Phase Alkylation->Product_Isolation Catalyst_Regen->Anion_Exchange Cycle Repeats End End: Product Isolated Product_Isolation->End

Caption: Workflow for S-alkylation via Phase-Transfer Catalysis.

This protocol is based on the work of Khalil, A. Kh.[7][8]

  • Preparation: In a flask equipped with an efficient magnetic stirrer, combine 2-mercaptoquinazolin-4(3H)-one (1.0 mmol), anhydrous potassium carbonate (solid phase, 2.0 mmol), and tetrabutylammonium bromide (TBAB) (0.1 mmol) in a suitable organic solvent (e.g., dioxane, liquid phase).

  • Alkylation: Add the halo-organic reagent (1.0 mmol) to the suspension.

  • Reaction: Stir the mixture vigorously at 25°C for 2-4 hours. The efficient stirring is crucial to maximize the interfacial area between the solid and liquid phases.

  • Monitoring & Work-up: Monitor the reaction by TLC. After completion, filter the reaction mixture to remove the solid base and salts.

  • Isolation: Wash the solid residue with the same organic solvent. Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by recrystallization from an appropriate solvent.

  • Validation: Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR).[7]

Energy-Assisted Green Techniques

To further improve reaction efficiency and align with the principles of green chemistry, energy-assisted methods like microwave irradiation and ultrasonication have been successfully applied.[9] These techniques can dramatically reduce reaction times from hours to minutes and often lead to higher yields and product purity.[10][11][12][13]

Causality: Microwave energy directly heats the reactants and solvent through dipolar polarization and ionic conduction. This rapid, uniform heating can accelerate reaction rates far beyond what is achievable with conventional heating, often allowing for solvent-free conditions or the use of greener solvents like water or ethanol.[14][15]

This is a representative protocol for the microwave-assisted synthesis of S-alkylated heterocycles.[15]

  • Preparation: In a dedicated microwave reaction vessel, add the 2-mercaptoquinazolinone (0.2 mmol), the thiol/alkylating agent (0.2 mmol), and potassium carbonate (0.6 eq) to a green solvent mixture like EtOH/H₂O (1:1, 2 mL).

  • Reaction: Seal the vessel and place it in a monomode microwave reactor. Irradiate the mixture at a constant temperature (e.g., 50°C) with low power (e.g., 20 W) for a short duration (typically 5-15 minutes).

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., dichloromethane) and water. Separate the organic layer.

  • Isolation: Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent.

  • Purification: If necessary, purify the product via column chromatography.

  • Validation: Confirm the product structure via standard analytical techniques.

Causality: Ultrasound irradiation promotes reactions through acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, creating high-energy microenvironments that enhance mass transfer and accelerate chemical reactions.[16][17]

This protocol is adapted from general procedures for ultrasound-assisted alkylation.[16][17]

  • Preparation: In a flask, combine the 2-mercaptoquinazolinone (1.0 mmol), K₂CO₃ (2.0 mmol), and the alkylating agent (1.1 mmol) in a suitable solvent (e.g., DMF).

  • Reaction: Place the flask in an ultrasonic cleaning bath, ensuring the liquid level inside the flask is below the water level in the bath. Sonicate the mixture at a specific frequency (e.g., 47 kHz) at room temperature for 15-30 minutes.[18]

  • Monitoring & Work-up: Monitor the reaction via TLC. Once complete, pour the reaction mixture into ice water to precipitate the product.

  • Isolation: Filter the precipitated solid, wash thoroughly with water, and air dry.

  • Purification: Recrystallize from a suitable solvent to obtain the pure product.

  • Validation: Characterize the final compound to confirm its identity and purity.

Part 3: Comparative Analysis of Techniques

TechniqueTypical TimeSolventsEnergy InputKey AdvantagesPotential Challenges
Conventional 9-24 hoursAcetone, DMF (often anhydrous)Low (RT or reflux)Simple setup, well-establishedLong reaction times, use of VOCs
Phase-Transfer (PTC) 2-4 hoursDioxane, Toluene (non-polar)Low (RT)Green (avoids polar aprotic solvents), fast, cost-effectiveCatalyst may be poisoned, requires vigorous stirring
Microwave-Assisted 5-20 minutesGreen solvents (EtOH/H₂O) or solvent-freeHigh (localized)Extremely fast, high yields, high purityRequires specialized equipment
Ultrasound-Assisted 15-30 minutesDMF, EthanolModerateFast, improved yields, simple equipment (sonic bath)Results can vary with bath geometry and power

Conclusion

The S-alkylation of 2-mercaptoquinazolinones is a versatile and essential reaction for generating compounds of significant medicinal interest. While conventional base-mediated methods remain effective, modern techniques offer substantial improvements in efficiency, speed, and environmental friendliness. Phase-Transfer Catalysis provides a robust and greener alternative to standard protocols by eliminating the need for polar aprotic solvents. Furthermore, energy-assisted methods, particularly microwave irradiation and sonication, represent the cutting edge of sustainable synthesis, drastically reducing reaction times from hours to mere minutes. The choice of method will ultimately depend on the specific substrate, desired scale, and available laboratory resources. By understanding the mechanistic principles behind each technique, researchers can make informed decisions to optimize their synthetic strategies and accelerate the drug discovery process.

References

  • Khalil, A. Kh. (2005). Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 2-Mercaptoquinazolin-4(3H)-One. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(12), 2533–2541. Available at: [Link]

  • Stanković, N., et al. (2023). Synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones by green methods. ResearchGate. Available at: [Link]

  • Khalil, A. Kh. (2005). Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 2-Mercaptoquinazolin-4(3 H )-One. ResearchGate. Available at: [Link]

  • El-Azab, A. S., et al. (2020). S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 701-713. Available at: [Link]

  • Reddy, C. S., et al. (2021). Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodextrin. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

  • El-Azab, A. S. (2007). Synthesis of Some New Substituted 2-Mercaptoquinazoline Analogs as Potential Antimicrobial Agents. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(2), 333-348. Available at: [Link]

  • El-Azab, A. S. (2007). Synthesis of Some New Substituted 2-Mercaptoquinazoline Analogs as Potential Antimicrobial Agents. Taylor & Francis Online. Available at: [Link]

  • Stankovic, N., et al. (2023). Microwave‐assisted synthesis of 2‐mercaptoquinazolin‐4(3H)‐ones in choline chloride:urea (1:2). ResearchGate. Available at: [Link]

  • Anonymous. (2025). Ultrasound-Assisted Synthesis of Quinazolinones: Current Trends and Future Prospects. ResearchGate. Available at: [Link]

  • Deligeorgiev, T., et al. (2014). Ultrasound assisted Heterocycles Synthesis. ResearchGate. Available at: [Link]

  • Besson, T., & Chosson, E. (2025). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. ResearchGate. Available at: [Link]

  • ACS Green Chemistry Institute. (2026). Phase Transfer Catalysis. American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of thioamides. organic-chemistry.org. Available at: [Link]

  • Besson, T., & Chosson, E. (2007). Microwave-assisted synthesis of bioactive quinazolines and quinazolinones. PubMed. Available at: [Link]

  • Chen, Y.-J., et al. (2018). Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. Scientific Reports, 8(1). Available at: [Link]

  • Denmark, S. E., & Gould, N. D. (2011). Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis. PMC. Available at: [Link]

  • Wang, Y., et al. (2023). Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. Molecules, 28(13), 5183. Available at: [Link]

  • Khalil, A. Kh. (2007). Phase-Transfer Catalyzed Alkylation and Acylation of 2Mercapto5Methyl1H-Benzimidazole. ResearchGate. Available at: [Link]

  • Zhang, Z., et al. (2020). Synthesis of alkyl thioamides by three-component reactions of allyl alcohols, elemental sulfur and amines: elemental sulfur as a mild oxidant and a sulfur source. Green Chemistry. Available at: [Link]

  • Boechat, N., et al. (2016). Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates. Molecules, 21(11), 1564. Available at: [Link]

  • LibreTexts Chemistry. (2022). Thiols and Sulfides. Chemistry LibreTexts. Available at: [Link]

  • Nikpassand, M., & Fekri, L. Z. (2015). Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science, 6(1), 199-206. Available at: [Link]

  • Guezguez, R., et al. (2019). Ultrasound-assisted one-pot three-component synthesis of new isoxazolines bearing sulfonamides and their evaluation against hematological malignancies. Molecules, 24(17), 3122. Available at: [Link]

  • Mourad, A.-F. E., et al. (2007). Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones. Beilstein Journal of Organic Chemistry, 3, 11. Available at: [Link]

  • Zhang, Y., et al. (2022). Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. Processes, 10(12), 2539. Available at: [Link]

  • Lapek, J. D., & Gonzalez, D. J. (2015). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Proteomics, 15(16), 2938–2943. Available at: [Link]

  • Ziarani, G. M., et al. (2019). Ultrasound-assisted Synthesis of Heterocyclic Compounds. Molecular Diversity, 24(3), 927-1011. Available at: [Link]

  • Breitener, P., et al. (2025). Methods for synthesizing green materials. ResearchGate. Available at: [Link]

  • The Organic Chemistry Tutor. (2024). Thiol Alkylation. YouTube. Available at: [Link]

Sources

Green Synthesis of Substituted 2-Mercaptoquinazolin-4(3H)-ones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Greener Routes to Bioactive Scaffolds

The quinazolinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anticonvulsant, antibacterial, and anti-inflammatory properties.[1][2][3][4][5] Specifically, 2-mercaptoquinazolin-4(3H)-ones are crucial intermediates in the synthesis of numerous biologically active compounds.[3][4][6] The traditional synthesis of these heterocycles often involves harsh reaction conditions, hazardous organic solvents, and lengthy reaction times, posing significant environmental and economic challenges.

In alignment with the twelve principles of Green Chemistry, there is a pressing need for the development of sustainable and eco-friendly synthetic methodologies.[7][8] This guide provides detailed application notes and protocols for the green synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones, focusing on the use of deep eutectic solvents (DESs), microwave irradiation, and ultrasound energy. These methods offer significant advantages, including enhanced reaction rates, higher yields, and a reduced environmental footprint.[9][10][11]

Core Principle: The Role of Deep Eutectic Solvents (DESs) as Green Reaction Media

Deep eutectic solvents (DESs) are a novel class of ionic liquids that are typically formed by mixing a hydrogen bond donor (HBD) with a hydrogen bond acceptor (HBA), such as choline chloride with urea.[9][10][12] Their unique properties, including low volatility, high thermal stability, biodegradability, and low cost, make them attractive alternatives to conventional volatile organic compounds (VOCs). In the synthesis of 2-mercaptoquinazolin-4(3H)-ones, DESs can act as both the solvent and a catalyst, facilitating the reaction between an anthranilic acid derivative and an isothiocyanate.[9][10][11]

Plausible Reaction Mechanism

The synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones in a DES medium generally proceeds through a two-step, one-pot reaction. The plausible mechanism involves the initial nucleophilic addition of the amino group of anthranilic acid to the carbon atom of the isothiocyanate, forming a thiourea derivative. This is followed by an intramolecular cyclization, facilitated by the DES, to yield the final 2-mercaptoquinazolin-4(3H)-one product.

Reaction_Mechanism reagents Anthranilic Acid + Isothiocyanate intermediate Thiourea Derivative reagents->intermediate Nucleophilic Addition product 2-Mercaptoquinazolin-4(3H)-one intermediate->product Intramolecular Cyclization (DES-facilitated) Ultrasound_Workflow start Start step1 Mix Anthranilic Acid, Isothiocyanate, and DES in a reaction vessel. start->step1 step2 Place the vessel in an ultrasonic bath. step1->step2 step3 Irradiate with ultrasound at a specified temperature and time. step2->step3 step4 Monitor reaction progress using TLC. step3->step4 step5 Pour the reaction mixture into cold water. step4->step5 step6 Filter, wash, and dry the precipitated product. step5->step6 end_node End step6->end_node Microwave_Workflow start Start step1 Combine Anthranilic Acid, Isothiocyanate, and DES in a microwave-safe vessel. start->step1 step2 Seal the vessel and place it in a microwave reactor. step1->step2 step3 Irradiate with microwaves at a set temperature and power for a short duration. step2->step3 step4 Cool the reaction vessel to room temperature. step3->step4 step5 Add cold water to the reaction mixture. step4->step5 step6 Isolate the product by filtration, washing, and drying. step5->step6 end_node End step6->end_node

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Anilino-2-mercaptoquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-anilino-2-mercaptoquinazolin-4(3H)-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your success.

Reaction Overview and Mechanism

The most common and direct route to synthesizing this compound involves a one-pot reaction between anthranilic acid and phenyl isothiocyanate. The reaction proceeds in two key stages:

  • Thiourea Formation: A nucleophilic addition of the amino group of anthranilic acid to the electrophilic carbon of phenyl isothiocyanate. This forms an N,N'-disubstituted thiourea intermediate.

  • Intramolecular Cyclization: The intermediate undergoes an intramolecular cyclization and dehydration, typically promoted by heat and a basic catalyst, to form the final quinazolinone ring system.[1][2]

The overall reaction mechanism is illustrated below.

Reaction_Mechanism General Reaction Mechanism Anthranilic_Acid Anthranilic Acid Thiourea_Intermediate Thiourea Intermediate (N-(2-carboxyphenyl)-N'-phenylthiourea) Anthranilic_Acid->Thiourea_Intermediate + Phenyl Isothiocyanate (Nucleophilic Addition) Phenyl_Isothiocyanate Phenyl Isothiocyanate Final_Product This compound Thiourea_Intermediate->Final_Product Intramolecular Cyclization (Heat, Base) Water H₂O Thiourea_Intermediate->Water

Caption: Reaction pathway for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary starting materials for this synthesis?

The synthesis typically begins with equimolar amounts of anthranilic acid and phenyl isothiocyanate.[1] The purity of these reagents is critical for achieving a high yield and minimizing side products.

Q2: What is the role of the base in this reaction?

A base, such as triethylamine (TEA) or potassium carbonate (K₂CO₃), is often used to facilitate both steps of the reaction.[1][2] It deprotonates the carboxylic acid of the thiourea intermediate, increasing the nucleophilicity of the nitrogen atom and promoting the final intramolecular cyclization step.

Q3: Can this reaction be performed under "green" conditions?

Yes, recent studies have explored more environmentally friendly methods. Deep Eutectic Solvents (DESs), such as choline chloride:urea, have been successfully used as both the solvent and catalyst, often leading to high yields and simplifying purification.[3]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem: Low or No Product Yield

Q: My reaction has resulted in a very low yield or no desired product at all. What are the most common causes and how can I fix them?

A low yield is the most frequent issue and can stem from several factors. Systematically investigating each possibility is key to resolving the problem.

1. Purity of Starting Materials:

  • Anthranilic Acid: Can degrade over time, appearing darker in color (yellow to brown). Use fresh, high-purity anthranilic acid.

  • Phenyl Isothiocyanate: Highly reactive and sensitive to moisture. It can degrade into aniline and other byproducts.[4][5] Using a freshly opened bottle or distilling it before use is highly recommended.

2. Reaction Conditions:

  • Temperature: The initial formation of the thiourea intermediate is often exothermic. However, the subsequent cyclization requires heating (reflux).[1][2] If the reaction is not heated sufficiently or for long enough, the cyclization will be incomplete, leaving you with the intermediate. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Solvent: While ethanol is common, solvents like Dimethylformamide (DMF) can sometimes improve yields for less reactive substrates.[1][6] Ensure the solvent is anhydrous, as water can react with phenyl isothiocyanate.

  • Base: The absence or insufficiency of a base can stall the reaction at the intermediate stage. Ensure the correct molar equivalent of a suitable base like TEA or K₂CO₃ is used.[1][2]

3. Work-up and Isolation:

  • The product is often isolated by pouring the reaction mixture into acidified water. If the pH is not sufficiently acidic, the product may not precipitate fully.

  • Conversely, using an excessively strong acid can lead to product degradation.

Below is a workflow to help diagnose the source of low yield.

Troubleshooting_Workflow Start Low Yield Observed Check_SM Step 1: Verify Starting Material Quality Start->Check_SM SM_OK Purity Confirmed Check_SM->SM_OK Good SM_Bad Degraded Reagents Check_SM->SM_Bad Poor Check_Conditions Step 2: Review Reaction Conditions SM_OK->Check_Conditions Action_SM Action: Use fresh/purified anthranilic acid and distilled phenyl isothiocyanate. SM_Bad->Action_SM Cond_OK Conditions Correct Check_Conditions->Cond_OK Good Cond_Bad Sub-optimal Conditions Check_Conditions->Cond_Bad Poor Check_Workup Step 3: Analyze Work-up & Isolation Cond_OK->Check_Workup Action_Cond Action: Ensure anhydrous solvent. Verify reflux temperature. Increase reaction time. Check base addition. Cond_Bad->Action_Cond Workup_OK Yield Improved Check_Workup->Workup_OK Good Workup_Bad Isolation Issue Check_Workup->Workup_Bad Poor Action_Workup Action: Check pH during precipitation. Optimize recrystallization solvent. Workup_Bad->Action_Workup

Caption: A logical workflow for troubleshooting low product yield.

Problem: Incomplete Cyclization

Q: My TLC and NMR analysis shows a significant amount of the thiourea intermediate along with my product. How can I drive the cyclization to completion?

This is a common issue indicating that the second step of the reaction is the rate-limiting one.

  • Increase Reaction Time and/or Temperature: The most straightforward solution is to prolong the reflux time. Monitor the disappearance of the intermediate spot on TLC. If a longer time at the current temperature is ineffective, a higher-boiling solvent could be considered, provided the reactants and product are stable at that temperature.

  • Choice of Base: If you are using a mild base, switching to a stronger, non-nucleophilic base might be beneficial. For example, if TEA is not effective, K₂CO₃ in DMF can be a more robust system.[6]

  • Acid Catalysis (Alternative): While base catalysis is more common, some procedures utilize acidic conditions (e.g., glacial acetic acid) for the cyclization step, which can be effective.[2] This dehydrating environment can drive the reaction towards the cyclized product.

Problem: Product Purification Challenges

Q: My crude product is difficult to purify. What are the best methods and solvents for purification?

The primary method for purifying this compound is recrystallization.

  • Solvent Selection: Ethanol is a widely reported and effective solvent for recrystallization.[1][7] A mixture of DMF and water is another excellent option, where the crude product is dissolved in a minimal amount of hot DMF, and water is added dropwise until persistent turbidity is observed, followed by cooling.

  • Washing: Before recrystallization, it is crucial to wash the crude solid thoroughly. A wash with a cold, dilute acid (like HCl) can help remove any residual basic catalyst (e.g., triethylamine). A subsequent wash with water and then a non-polar solvent like diethyl ether can remove unreacted starting materials and non-polar impurities.

Data Summary: Reaction Condition Optimization

The choice of solvent and catalyst can significantly impact reaction time and yield. The table below summarizes conditions reported in the literature.

Starting MaterialsSolventCatalyst/BaseTemperatureTimeYield (%)Reference
Anthranilic Acid, Phenyl IsothiocyanateEthanolTriethylamine (TEA)RefluxVariesGood[1][7]
Anthranilic Acid, Phenyl IsothiocyanateGlacial Acetic AcidNone (Solvent acts as catalyst)Reflux10 hGood[2]
Anthranilic Acid, Phenyl IsothiocyanateDMFK₂CO₃Room TempVariesConsiderable[1]
Anthranilic Acid, Phenyl IsothiocyanateCholine Chloride:Urea (DES)None (Solvent acts as catalyst)80 °CVariesExcellent[3]

Experimental Protocols

Protocol 1: General Synthesis using Triethylamine in Ethanol

This protocol is a standard and reliable method adapted from multiple sources.[1][7]

Materials:

  • Anthranilic Acid (1.37 g, 10 mmol)

  • Phenyl Isothiocyanate (1.2 mL, 10 mmol)

  • Absolute Ethanol (30 mL)

  • Triethylamine (1.5 mL, ~11 mmol)

  • Hydrochloric Acid (1 M)

  • Distilled Water

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve anthranilic acid (1.37 g) in absolute ethanol (30 mL).

  • Add triethylamine (1.5 mL) to the solution and stir for 5 minutes.

  • Add phenyl isothiocyanate (1.2 mL) dropwise to the mixture. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain it for 6-8 hours. Monitor the reaction's progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • After the reaction is complete (disappearance of starting materials), cool the flask to room temperature.

  • Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water, while stirring.

  • Acidify the mixture by adding 1 M HCl dropwise until the pH is approximately 4-5. A solid precipitate should form.

  • Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.

  • Collect the crude solid by vacuum filtration and wash it sequentially with cold water (3 x 20 mL) and a small amount of cold diethyl ether (1 x 10 mL).

  • Dry the crude product in a vacuum oven.

Protocol 2: Purification by Recrystallization

Procedure:

  • Transfer the dried crude product to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol (or DMF) to dissolve the solid completely. Use a hot plate and add the solvent in small portions.

  • If using DMF, add water dropwise to the hot solution until it becomes slightly cloudy. Then add a few drops of DMF to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature. Crystals should start to form.

  • For maximum recovery, place the flask in an ice bath for 30-60 minutes.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them under vacuum.

  • Determine the melting point and obtain spectroscopic data (¹H NMR, ¹³C NMR, IR) to confirm the structure and purity.

References

  • Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodextrin. (n.d.).
  • Intramolecular cyclization of the O‐Nitro urea/thiourea to 3,4‐dihydroisoquinolin‐1(2H). (n.d.).
  • Komar, M., Gazivoda Kraljević, T., Jerkovic, I., & Molnar, M. (2022). Application of Deep Eutectic Solvents in the Synthesis of Substituted 2-Mercaptoquinazolin-4(3H)-Ones: A Comparison of Selected Green Chemistry Methods.
  • A Controlled Cyclization of Functionalized Thioureas and Unprecedented Termolecular Decyclization of Iminothiazolidinones. (2019).
  • Suggested reaction mechanism for intramolecular cyclization of substituted 1-acetyl-3-(2-phenyl)thioureas. (n.d.).
  • Pele, R., Marc, G., Tiperciuc, B., Ionuț, I., & Oniga, O. (2025). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules.
  • Enantioselective synthesis of chiral 3-alkyl-3-nitro-4-chromanones via chiral thiourea-catalysed intramolecular Michael-type cyclization. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of 2-substituted-4(3H)-quinazolinones 4. (n.d.).
  • A Chiral Thiourea as a Template for Enantioselective Intramolecular [2 + 2] Photocycloaddition Reactions. (2016).
  • Synthesis, Characterization and Evaluation Antimicrobial Activity of Some New substituted 2-Mercapto-3-Phenyl-4(3H)-Quinazolinone. (2023). Iraqi Journal of Science.
  • Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. (n.d.). RSC Publishing.
  • Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. (n.d.). MDPI.
  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (2021). PMC.
  • (PDF) Uses of Anthranilic Acid for the Synthesis of Dihydroquinazolin Derivatives with Antitumor, Antiproliferative and Pim-1 kinase Activities. (2025).
  • SYNTHESIS AND REACTIONS OF 2-PHENYLAMINO, 6,8-DIBROMO-3,1. (2006). DergiPark.
  • (PDF) Some new quinazolin-4(3 H)-one derivatives, synthesis and antitumor activity. (n.d.).
  • Al-Sanea, M. M., Hafez, H. M., Mohamed, A. A., El-Shafey, H. W., Elgazar, A. A., Tawfik, S. S., Ewes, W. A., Hussein, S., Alsahli, T. G., & Hamdi, A. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press.
  • 2-Anilino-3-(2-hydroxyphenyl)quinazolin-4(3H)
  • Phenyl isothiocyanate. (n.d.). Organic Syntheses Procedure.
  • Synthesis, in vitro antitumour activity, and molecular docking study of novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues. (n.d.).
  • Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III). (n.d.). NIH.
  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. (2022). NIH.
  • Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. (n.d.). Oriental Journal of Chemistry.
  • Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies. (2022). MDPI.
  • Q‐Tube © assisted MCRs for the synthesis of 2,3‐dihydroquinazolin‐4(1H)‐ones. (n.d.). Semantic Scholar.
  • Phenyl isothiocyan
  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). PubMed Central.
  • A novel approach to quinazolin-4(3H)-one via quinazoline oxidation: an improved synthesis of 4-anilinoquinazolines. (n.d.). Academia.edu.

Sources

Technical Support Center: A Researcher's Guide to Purifying 2-Mercapto-3-phenyl-quinazolin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-mercapto-3-phenyl-quinazolin-4(3H)-one and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in obtaining these valuable heterocyclic compounds in high purity. The unique structural features of this scaffold, particularly the reactive 2-mercapto group, present specific purification hurdles. This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the purification of 2-mercapto-3-phenyl-quinazolin-4(3H)-one derivatives. Each answer provides not only a solution but also an explanation of the underlying chemical principles.

Section 1.1: Identifying Common Impurities

Q1: After my synthesis, my crude product analysis (TLC, NMR) shows multiple spots/peaks. What are the most likely impurities I'm dealing with?

A1: The impurity profile of a crude 2-mercapto-3-phenyl-quinazolin-4(3H)-one derivative is heavily dependent on the synthetic route, but several common culprits arise from the starting materials and the reactivity of the thiol group.

  • Unreacted Starting Materials: The most common synthesis involves the condensation of anthranilic acid with phenyl isothiocyanate.[1][2] Incomplete reactions will leave these starting materials in your crude product.

  • Disulfide Dimer Formation: The thiol (-SH) group is susceptible to oxidation, especially when exposed to air during workup or purification. This leads to the formation of a disulfide-linked dimer of your target compound. This impurity will have a much higher molecular weight and different polarity.

  • S-Alkylation/Acylation Byproducts: If your reaction involves alkyl or acyl halides as reagents or byproducts, the highly nucleophilic thiolate anion can react further to form thioether or thioester side products.[3][4]

  • Hydrolysis Products: The quinazolinone ring can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures, although this is less common under standard workup conditions.[5]

Section 1.2: Troubleshooting Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, but its success depends on choosing the right solvent and conditions.[6][7]

Q2: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What's happening and how can I fix it?

A2: "Oiling out" occurs when the solid melts in the hot solvent or its solubility limit is exceeded at a temperature above its melting point. The resulting liquid phase is immiscible with the solvent and separates as an oil. Upon cooling, this oil solidifies into an amorphous mass, trapping impurities.

  • Causality: This often happens when the boiling point of the chosen solvent is higher than the melting point of your compound. It can also be caused by cooling the solution too rapidly ("shock cooling").[7]

  • Solutions:

    • Change Solvents: Select a solvent with a lower boiling point.

    • Use a Two-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at high temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the saturation point).[8] Reheat gently to get a clear solution, then allow it to cool slowly. For quinazolinones, common systems include ethanol/water or acetone/water mixtures.[8][9]

    • Ensure Slow Cooling: Allow the flask to cool to room temperature undisturbed before moving it to an ice bath. This gives the molecules time to orient into a crystal lattice.[7]

Q3: My product recovery after recrystallization is extremely low. What am I doing wrong?

A3: Low recovery is a common and frustrating issue. The primary cause is almost always using an excessive amount of solvent.[9]

  • Causality: The goal of recrystallization is to create a supersaturated solution upon cooling. If too much solvent is used, the solution may never become saturated as it cools, and the majority of your compound will remain dissolved.

  • Solutions:

    • Use Minimal Hot Solvent: Add the hot solvent in small portions to your crude solid, waiting for it to boil between additions, until the solid just dissolves.[8][9]

    • Solvent Selection: Ensure you are using a solvent in which your compound has high solubility when hot but low solubility when cold. Test this with small amounts before committing your entire batch.[8]

    • Avoid Premature Filtration: If you filter the hot solution to remove insoluble impurities, ensure the apparatus is pre-heated to prevent your product from crystallizing prematurely in the funnel.

    • Maximize Crystallization Time: After cooling to room temperature, place the solution in an ice bath for at least 15-20 minutes to maximize the precipitation of the solid from the cold solution.[8]

Section 1.3: Troubleshooting Column Chromatography

Column chromatography is essential for separating compounds with similar polarities.[6]

Q4: I'm struggling to find a good solvent system for my column. How do I effectively use Thin Layer Chromatography (TLC) to optimize this?

A4: TLC is your most critical tool for developing a separation method. The goal is to find a solvent system (eluent) that provides a good separation between your desired product and its impurities.

  • The Golden Rule: The ideal eluent system for column chromatography will give your target compound an Rf value between 0.2 and 0.4 on a TLC plate.[6] An Rf in this range ensures the compound moves down the column at a reasonable rate without eluting too quickly with the solvent front.

  • Step-by-Step Optimization:

    • Start with a Standard System: For quinazolinone derivatives, a common starting point is a mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate.[6]

    • Adjust Polarity:

      • If your spot remains at the baseline (Rf ≈ 0), the eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate).

      • If your spot travels with the solvent front (Rf ≈ 1), the eluent is too polar. Decrease the proportion of the polar solvent.

    • Alternative Systems: If you cannot achieve good separation, consider other solvent systems. For more polar quinazolinones, systems like chloroform/methanol can be effective.[10][11]

Q5: My compound is streaking badly on the TLC plate and seems to stick to the column, leading to poor separation and recovery. What is the cause?

A5: Streaking is often a sign of strong, undesirable interactions between your compound and the stationary phase (typically silica gel). For 2-mercapto-quinazolinones, the acidic nature of the thiol group can be the primary cause.

  • Causality: Silica gel has acidic silanol groups (Si-OH) on its surface. The thiol group of your compound can deprotonate to a thiolate, which then interacts very strongly with the silica, causing it to "stick" and streak rather than move in a tight band.

  • Solutions:

    • Modify the Mobile Phase: Add a small amount (0.5-1%) of a modifier to your eluent to suppress this interaction. For acidic compounds like yours, adding acetic acid can help by keeping the thiol protonated.[6]

    • Use a Different Stationary Phase: If modifying the eluent doesn't work, consider using a less acidic stationary phase, such as neutral alumina.

    • Check for Overloading: Loading too much crude product onto the column can also cause streaking and poor separation.[6]

Part 2: Visualization of Purification & Impurity Formation

Visual aids can clarify complex workflows and chemical transformations.

General Purification Workflow

G crude Crude Product analysis TLC / NMR Analysis crude->analysis recrystallization Recrystallization analysis->recrystallization Is product a solid? chromatography Column Chromatography analysis->chromatography Are impurities close in polarity? pure_product Pure Product recrystallization->pure_product chromatography->pure_product

Caption: A generalized workflow for purifying quinazolinone derivatives.

Common Impurity Formation Pathway

G cluster_main Target Compound cluster_impurities Potential Impurities main_compound 2-Mercapto-3-phenyl- quinazolin-4(3H)-one disulfide Disulfide Dimer main_compound->disulfide Oxidation (Air) sm1 Unreacted Anthranilic Acid sm2 Unreacted Phenyl Isothiocyanate

Caption: Formation pathways for common purification challenges.

Part 3: Experimental Protocols

These protocols provide a starting point for your purification experiments. Always perform small-scale trials first.

Protocol 1: Standard Recrystallization

This protocol is a general method; the ideal solvent must be determined experimentally.[9] Ethanol is often a good starting point for quinazolinone derivatives.[3][12]

  • Solvent Selection: In a small test tube, add ~20 mg of your crude product. Add a few drops of the chosen solvent (e.g., 95% ethanol) and heat. The compound should dissolve completely in a small volume of hot solvent but be sparingly soluble at room temperature.

  • Dissolution: Place the bulk of your crude solid into an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent while heating (e.g., on a hot plate) until the solid is just dissolved.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 15 minutes to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.[9]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.[6]

Protocol 2: Flash Column Chromatography

This protocol describes a standard flash chromatography procedure on silica gel.[6]

  • Eluent Selection: Using TLC, determine an appropriate solvent system (e.g., hexane/ethyl acetate) that gives your target compound an Rf of 0.2-0.4.[6]

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in your initial, least polar eluent. Pour the slurry into the column and use gentle pressure to pack it uniformly, avoiding air bubbles. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often gives better resolution. Apply the sample evenly to the sand layer.

  • Elution: Carefully add the eluent to the column and begin elution, collecting fractions. You can start with a less polar solvent mixture and gradually increase the polarity (gradient elution) to elute compounds of increasing polarity.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Part 4: Data Summary Table

This table summarizes typical purification conditions reported in the literature for this class of compounds.

Technique Stationary Phase Mobile Phase / Solvent System Notes Reference(s)
Column ChromatographySilica GelHexane / Ethyl AcetateA good starting point for many derivatives. Adjust ratio based on TLC.[6]
Column ChromatographySilica GelChloroform / Methanol (e.g., 49:1 or 40:1)Effective for more polar quinazolinone derivatives.[10][11]
RecrystallizationN/A95% EthanolA common and effective single-solvent system.[3][12]
RecrystallizationN/ADMF (Dimethylformamide)Used for compounds with lower solubility in common alcohols.[4]

References

  • Benchchem. (n.d.). Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives.
  • Asif, M. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC, NIH.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodextrin.
  • Jiang, S., et al. (2016). Quinazoline derivatives: synthesis and bioactivities. PMC, PubMed Central.
  • Hashem, H. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. Semantic Scholar.
  • (n.d.). Synthesis and antimicrobial evaluation of quinazolinone peptide derivatives. PDF.
  • Huang, Y.-P., & Kim, K. (n.d.). Synthetic approaches for quinazolinone amination towards bioactive quinazolinone derivatives. UW Tacoma.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Quinazolinone Derivatives.
  • ResearchGate. (n.d.). 2-Mercapto-3-phenylquinazolin-4(3H)-one yields obtained in different....
  • (n.d.). Recrystallization - Part 2.
  • Google Patents. (n.d.). CN102382064B - Quinazolones derivatives and their preparation methods and applications.
  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives.
  • MDPI. (n.d.). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies.
  • Komar, M., et al. (2022). Synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones by green methods. ResearchGate.
  • (2011). Synthesis and anti-microbial activity of few derivatives of 2-mercapto-3-phenyl-quinazolin-4(3H)-one. ResearchGate.
  • LibreTexts, C. (2021). 2.1: RECRYSTALLIZATION.
  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube.
  • Dove Medical Press. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors.
  • Iraqi Journal of Science. (2023). Synthesis, Characterization and Evaluation Antimicrobial Activity of Some New substituted 2-Mercapto-3-Phenyl-4(3H)-Quinazolinone.
  • Chemical Methodologies. (2022). Study of Some Heterocyclic Compounds Made from a New 4(3H)- Quinazolinone and Their Biological and Antioxid.

Sources

Technical Support Center: Synthesis of Quinazolinone Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist Last Updated: January 21, 2026

Welcome to the technical support center for the synthesis of quinazolinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during their experiments. We will explore the causality behind these issues and provide field-proven troubleshooting strategies and detailed protocols to ensure the integrity and success of your synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses broad, high-level issues encountered during quinazolinone synthesis. A systematic approach to troubleshooting is often the most effective path to resolving synthetic challenges.

dot

G cluster_start cluster_analysis Phase 1: Initial Analysis cluster_conditions Phase 2: Reaction Condition Optimization cluster_workup Phase 3: Work-up & Purification Strategy cluster_end start Problem Encountered (e.g., Low Yield, Impure Product) TLC Analyze Reaction Mixture by TLC/LC-MS start->TLC StartMat Verify Starting Material Purity & Integrity TLC->StartMat Stoich Check Stoichiometry & Reagent Addition Order StartMat->Stoich Temp Adjust Temperature Stoich->Temp Time Modify Reaction Time Temp->Time Solvent Screen Solvents Time->Solvent Catalyst Evaluate Catalyst/Reagent Solvent->Catalyst Catalyst->Temp Re-optimize Workup Optimize Work-up Procedure (e.g., pH, extraction) Catalyst->Workup Purify Refine Purification Method (Chromatography, Recrystallization) Workup->Purify Purify->TLC Re-analyze end Successful Synthesis: High Yield & Purity Purify->end

Caption: A general workflow for troubleshooting quinazolinone synthesis.

Q1: My reaction is resulting in a very low yield or has failed completely. What are the primary factors to investigate?

A1: Low or no yield is a frequent challenge that can typically be traced back to one of four areas: starting materials, reaction conditions, solvent effects, or catalyst activity.

  • Starting Material Purity: The purity of your starting materials, such as 2-aminobenzamide or anthranilic acid, is paramount. Impurities can interfere with the reaction or deactivate catalysts.

    • Troubleshooting: Always verify the purity of your starting materials by NMR or LC-MS before beginning. If necessary, recrystallize or purify them to remove contaminants.[1]

  • Suboptimal Reaction Conditions: Quinazolinone syntheses, particularly classic methods like the Niementowski reaction, often require specific temperature ranges to proceed efficiently.[2][3]

    • Causality: The final intramolecular cyclization step often has a significant energy barrier. Insufficient temperature may lead to the accumulation of intermediates, while excessive heat can cause decomposition of reactants or products.

    • Troubleshooting: Systematically screen a range of temperatures. Monitor the reaction progress by Thin Layer Chromatography (TLC) to identify the optimal balance between reaction rate and byproduct formation.[1]

  • Improper Solvent Selection: The solvent dictates the solubility of reactants and can influence the reaction pathway. Polar aprotic solvents like DMSO and DMF are often effective, but not universally optimal.[1]

    • Troubleshooting: If yields are low, perform a solvent screen with alternatives like toluene, dioxane, or even green chemistry options like deep eutectic solvents, depending on your specific reaction.[4]

  • Catalyst Deactivation: In metal-catalyzed syntheses (e.g., using Cu or Pd), the catalyst can be deactivated by impurities or byproducts.[2][5]

    • Troubleshooting: Ensure all glassware is scrupulously clean and that solvents are anhydrous if required. If deactivation is suspected, consider using a higher catalyst loading or adding fresh catalyst partway through the reaction.

Q2: My final product is impure, and I'm struggling with purification. What are the likely impurities and how can I remove them?

A2: Impurities often stem from unreacted starting materials or stable intermediates that failed to cyclize.[6] The purification strategy depends heavily on the nature of these impurities.

  • Common Impurities:

    • Unreacted Anthranilic Acid/Derivatives: These are acidic and can often be removed with a basic wash.

    • Benzoxazinone Intermediate: A common byproduct in two-step syntheses from anthranilic acid and an anhydride.[1][7] This intermediate is less basic than the target quinazolinone.

    • Acyclic Amide Intermediate: Formed from the initial condensation but failing to cyclize. This is often more polar than the final product.

  • Purification Strategies:

TechniqueWhen to UseTroubleshooting Tips
Acid-Base Extraction When the basicity of the quinazolinone differs significantly from impurities.Dissolve the crude mixture in an organic solvent (e.g., DCM or EtOAc) and extract with dilute acid (e.g., 1M HCl). The quinazolinone product will move to the aqueous layer. Separate the layers and then basify the aqueous layer (e.g., with NaOH or NaHCO₃) to precipitate the purified product.[1]
Recrystallization For solid products with moderate to high purity.Choosing the right solvent is key. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures. Common solvents include ethanol, isopropanol, or mixtures like EtOAc/hexanes. If colored impurities co-crystallize, consider adding activated charcoal during the hot dissolution step.[6]
Column Chromatography For complex mixtures, oily products, or when high purity is essential.Silica gel is the standard stationary phase. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective. For highly polar compounds, reverse-phase (C18) chromatography may be necessary.[1][6]
Frequently Asked Questions (FAQs) on Side Reactions

This section dives into specific chemical side reactions and provides mechanistic insights and solutions.

Q3: In my synthesis from anthranilic acid and acetic anhydride, I've isolated a 2-methyl-4H-3,1-benzoxazin-4-one intermediate instead of the quinazolinone. Why did the reaction stop here and how can I fix it?

A3: This is a very common issue. The formation of the benzoxazinone is the first key step in this two-step synthesis. The reaction stalls if the subsequent ring-opening and cyclization with an amine source does not occur.[1][4]

  • Causality: The benzoxazinone is a stable, cyclic acylating agent. Its conversion to a quinazolinone requires a nucleophilic attack by an amine (e.g., ammonia from ammonium acetate), followed by dehydration to form the pyrimidine ring. This second step can be slow or incomplete.

dot

G AA Anthranilic Acid Benzoxazinone 2-Methyl-4H-3,1-benzoxazin-4-one (STALLED INTERMEDIATE) AA->Benzoxazinone Step 1: Cyclization Ac2O Acetic Anhydride Ac2O->Benzoxazinone Amine Amine Source (e.g., NH4OAc) AcyclicAmide Acyclic Amide Intermediate Amine->AcyclicAmide Benzoxazinone->AcyclicAmide Step 2a: Nucleophilic Attack (Requires Amine) Quinazolinone Desired 2-Methyl-4(3H)-quinazolinone (PRODUCT) AcyclicAmide->Quinazolinone Step 2b: Dehydration/Cyclization (Often requires heat) Stall Reaction often stalls here due to: - Insufficient amine source - Low temperature - Water sensitivity Stall->Benzoxazinone

Caption: Pathway showing the formation of the common benzoxazinone intermediate.

  • Solutions:

    • Ensure Sufficient Amine Source: The stoichiometry of the amine source is critical. Use a sufficient excess of ammonium acetate or the primary amine to drive the reaction forward.[1]

    • Increase Reaction Temperature: The final cyclization/dehydration step is often promoted by heat. After adding the amine source, increasing the temperature can provide the necessary activation energy.[8]

    • Control Water Content: The benzoxazinone intermediate can be susceptible to hydrolysis back to N-acetylanthranilic acid in the presence of water, which will not cyclize correctly.[7] Ensure reagents and solvents are appropriately dry for the initial step.

Q4: My final product appears to be degrading during work-up, especially under acidic or basic conditions. How stable is the quinazolinone ring?

A4: While the quinazolinone ring is generally stable, it is a lactam (a cyclic amide) and is susceptible to hydrolysis under harsh conditions, leading to ring-opening.[8][9][10]

  • Causality: Both strong acids and strong bases at elevated temperatures can catalyze the hydrolysis of the amide bond within the pyrimidine ring, cleaving it to form a derivative of 2-aminobenzoic acid.

  • Preventative Measures:

    • Mild pH: During work-up, use milder acids and bases (e.g., saturated NaHCO₃ instead of 6M NaOH, or 1M HCl instead of concentrated HCl).

    • Control Temperature: Perform all extractions and washes at room temperature or below to minimize the rate of hydrolysis.

    • Minimize Contact Time: Do not let your product sit in acidic or basic aqueous solutions for extended periods. Promptly move to the next step of the extraction or isolation process.

Q5: I am attempting a Niementowski synthesis and the reaction requires very high temperatures and long reaction times, leading to poor yields and tar formation. Are there ways to improve this?

A5: The classic Niementowski synthesis, reacting an anthranilic acid with an amide, is known for requiring harsh conditions (often >180 °C).[11][12] This can lead to thermal degradation and a variety of side reactions.

  • Causality: The reaction proceeds through the formation of an o-amidobenzamide intermediate, followed by the elimination of water. Both steps can be slow and require high thermal energy.

  • Optimization Strategies:

    • Microwave Irradiation: Microwave-assisted synthesis is a highly effective method for accelerating the Niementowski reaction. It can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing thermal decomposition.[3][7]

    • Acid Catalysis: The addition of a catalytic amount of a Lewis or Brønsted acid can accelerate the condensation and cyclization steps, allowing the reaction to proceed at a lower temperature.[12]

    • Solid-Phase Synthesis: Using a solid support like acidic alumina or montmorillonite K-10 can also catalyze the reaction under solvent-free or microwave conditions, simplifying purification and improving outcomes.[3][7]

Experimental Protocols
Protocol 1: Two-Step Synthesis of 2-Methyl-4(3H)-quinazolinone via a Benzoxazinone Intermediate

This protocol is adapted from microwave-assisted methods that offer high yield and purity.[7]

Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

  • Reaction Setup: In a microwave-safe vessel, combine anthranilic acid (1.0 eq) and acetic anhydride (2.0 eq).

  • Reaction Conditions: Heat the neat (solvent-free) mixture using microwave irradiation. Optimization may be required, but a typical starting point is 10-15 minutes at 120-140 °C. Monitor by TLC until the anthranilic acid spot disappears.

  • Work-up: After cooling, the crude solid product can be triturated with a non-polar solvent like n-heptane to remove excess acetic anhydride and acetic acid. The benzoxazinone is sensitive to water and should be used promptly.[7]

Step 2: Synthesis of 2-Methyl-4(3H)-quinazolinone

  • Reaction Setup: To the crude 2-methyl-4H-3,1-benzoxazin-4-one (1.0 eq) in the reaction vessel, add ammonium acetate (2.5 eq). For solvent-based reactions, a polar aprotic solvent like DMSO can be used.[1]

  • Reaction Conditions: Heat the mixture with stirring. For thermal heating, 100-120 °C for 1-2 hours is a good starting point. For microwave irradiation, 5-10 minutes at 150 °C is often sufficient. Monitor by TLC for the formation of the product.

  • Work-up & Purification: Cool the reaction mixture to room temperature and pour it into ice water to precipitate the crude product. Collect the solid by filtration, wash thoroughly with water, and dry.[1] Further purification can be achieved by recrystallization from ethanol.[1]

References
  • BenchChem. (2025). Technical Support Center: Optimization of 4(3H)-Quinazolinone Synthesis. 1

  • BenchChem. (2025). Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives. 6

  • Musiol, R., & Sajewicz, M. (2012). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 4(1), 63-69.

  • Zhang, R. L., et al. (2025). Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one. ResearchGate.

  • Liu, J., Yang, Y., & Li, L. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry, 14(3), 1-5.

  • Al-Suwaidan, I. A., et al. (2018). Quinazoline derivatives: synthesis and bioactivities. Molecules, 23(5), 1166.

  • Al-Omar, M. A., & Amr, A. G. E. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 849.

  • O'Brien, C., et al. (2020). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 25(22), 5462.

  • O'Brien, C., et al. (2020). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. PMC - PubMed Central.

  • Maiden, T. M., & Harrity, J. P. (2016). Recent developments in transition metal catalysis for quinazolinone synthesis. Organic & Biomolecular Chemistry, 14(34), 8014-8025.

  • BenchChem. (2025). Troubleshooting common issues in quinazoline synthesis protocols. 13

  • BenchChem. (2025). Troubleshooting guide for the synthesis of quinazoline derivatives. 8

  • BenchChem. (2025). Addressing side reactions in the synthesis of N-substituted quinazolinones. 14

  • Organic Chemistry Portal. (2024). Synthesis of quinazolinones.

  • Glavaš, M., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Journal of the Serbian Chemical Society, 85(10), 1335-1346.

  • Various Authors. (2024). Recent Advances in Catalytic Atroposelective Synthesis of Axially Chiral Quinazolinones. MDPI.

  • Various Authors. (2023). Different catalytic methods for the synthesis of quinazolin-4(3H)-ones. ResearchGate.

  • Various Authors. (2023). Griess synthesis of 4(3H)-quinazolinone and 2-amino-4(3H)-quinazolinone and 2,4 (1H,3H)-quinazilinedione. ResearchGate.

  • Various Authors. (2021). Recent advances in copper-catalyzed synthesis of quinazolinones. Journal of the Indian Chemical Society, 98(2), 100021.

  • Various Authors. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 597.

  • Asif, M. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 13(3), 985–996.

  • BenchChem. (2025). Technical Support Center: Synthesis of Quinazolinone Derivatives. 2

  • Various Authors. (2022). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing.

  • Abdelkhalek, A. S., & Abdul-Malik, M. A. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications.

  • chemeurope.com. (n.d.). Niementowski quinazoline synthesis.

  • Al-Mulla, A. (2017). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 22(1), 106.

  • Various Authors. (2014). A Review on 4(3H)-quinazolinone synthesis. International Journal of Pharmaceutical Research and Applications, 3(6), 1-10.

  • Al-Omary, F. A., et al. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry.

  • Various Authors. (2022). Synthetic strategy for the preparation of quinazolinone–isoxazoline hybrids 4a–h. ResearchGate.

  • Asif, M. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. ResearchGate.

  • Fu, W., et al. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega, 4(5), 9519–9526.

  • Fu, W., et al. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. National Institutes of Health.

  • Various Authors. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry.

  • Various Authors. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. MDPI.

  • El-Sayed, N. (2023). Synthetic studies toward biologically active quinazolinones: a dissertation in Chemistry and Biochemistry. University of Massachusetts Dartmouth.

  • Various Authors. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science.

  • Various Authors. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC - PubMed Central.

  • Organic Chemistry Portal. (2019). Quinazoline synthesis.

Sources

Technical Support Center: Overcoming Poor Solubility of Quinazolinone Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert-backed, practical solutions for a common and critical challenge in the lab: the poor aqueous solubility of quinazolinone derivatives. This issue can lead to inaccurate assay results, hinder the progress of promising compounds, and ultimately impact the reliability of your research. This resource offers in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities and ensure the integrity of your experimental data.

Introduction: The Quinazolinone Solubility Challenge

Quinazolinone and its derivatives are a vital class of heterocyclic compounds, demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] However, the very structural features that contribute to their therapeutic potential—rigid, fused heterocyclic ring systems and lipophilic substituents—often result in poor water solubility.[3] This inherent low solubility presents significant hurdles in biological assays, leading to compound precipitation, inaccurate concentration measurements, and unreliable experimental outcomes.[4][5] This guide will equip you with the knowledge and techniques to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why do many of my quinazolinone derivatives show such poor water solubility?

A1: The limited water solubility of many quinazolinone derivatives is a direct consequence of their molecular structure. These compounds typically feature a rigid, fused heterocyclic ring system. When combined with aromatic and lipophilic (fat-loving) groups, this structure leads to high crystal lattice energy and low polarity.[3] In simple terms, the molecules are more attracted to each other than to water molecules, making it difficult for water to surround and dissolve them. This results in the poor aqueous solubility frequently observed in biological assays.

Q2: My compound dissolves in 100% DMSO for a stock solution, but precipitates immediately when I dilute it into my aqueous assay buffer. What's happening and how can I fix it?

A2: This is a classic case of "precipitation upon dilution," a common frustration when working with poorly soluble compounds.[3][6][7] While DMSO is an excellent solvent for many organic molecules, its properties are very different from aqueous buffers.[1] When the DMSO stock is introduced to the aqueous environment of your assay, the quinazolinone derivative is suddenly in a medium where it is not soluble, causing it to crash out of solution.

Here are several strategies to address this:

  • Reduce the Final Concentration: The most straightforward approach is to lower the final concentration of your compound in the assay.[3]

  • Introduce a Co-solvent: Adding a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent to your aqueous buffer can significantly increase solubility.[3][8] Good options include ethanol, propylene glycol, or polyethylene glycol (PEG).[8][9]

  • Utilize Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, effectively keeping it in solution.[3][10]

  • Complexation with Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[3][11][12][13] Pre-incubating your compound with the cyclodextrin before the final dilution can be a very effective strategy.[3]

Q3: How does pH affect the solubility of quinazolinone compounds?

A3: The 4(3H)-quinazolinone scaffold contains basic nitrogen atoms, which makes the solubility of its derivatives pH-dependent.[3] For instance, gefitinib, a well-known quinazoline-based drug, is a weak base. It becomes more soluble at a lower (acidic) pH where it gets ionized.[3] Conversely, its solubility drops significantly at neutral or basic pH levels.[3] Therefore, carefully adjusting the pH of your buffer system can be a powerful tool to improve solubility.[3][14][15] However, it is crucial to ensure that the pH change does not negatively impact the stability of your compound or the integrity of the biological assay itself.[9]

Q4: My DMSO stock solution of the quinazolinone derivative precipitates when I store it at -20°C. Is the compound degrading?

A4: While degradation is always a possibility, a more likely explanation is that the compound's solubility in DMSO is temperature-dependent.[3][5] Many compounds are less soluble at lower temperatures. If stability allows, consider storing the stock solution at room temperature.[3] If refrigeration is necessary, it is essential to gently warm and vortex the solution to ensure complete redissolution before each use.[3] Repeated freeze-thaw cycles can also promote precipitation, especially if the DMSO has absorbed moisture from the atmosphere.[5][16] It is good practice to aliquot stock solutions into smaller, single-use volumes to minimize this.[17]

Troubleshooting Guides & Experimental Protocols

This section provides detailed solutions to specific problems you may encounter during your research, from initial compound dissolution to in vivo studies.

Problem 1: Compound Won't Dissolve in 100% DMSO
  • Cause: Insufficient solvent volume or use of low-quality/hydrated DMSO.

  • Solution:

    • Increase the volume of fresh, anhydrous DMSO.

    • Use gentle warming and ultrasonication to aid dissolution.[3]

Problem 2: Stock Solution in DMSO Precipitates Upon Dilution into Aqueous Buffer
  • Cause: The compound's low aqueous solubility.

  • Solution Workflow:

start Precipitation Observed step1 Decrease Final Assay Concentration start->step1 Is this feasible? step2 Add Co-solvent (e.g., 1-5% Ethanol, PEG) step1->step2 If not, or if ineffective step3 Use Surfactant (e.g., 0.01% Tween® 80) step2->step3 If precipitation persists step4 Employ Cyclodextrins (e.g., HP-β-CD) step3->step4 For persistent issues end Compound Solubilized step4->end

Caption: Stepwise approach to resolving precipitation upon dilution.

Problem 3: Inconsistent Results in Cell-Based Assays
  • Cause: Compound precipitation in the cell culture medium, leading to unknown and variable actual concentrations.

  • Solution:

    • Verify Solubility in Media: Before conducting the full experiment, test the solubility of your compound at the desired concentration in the complete cell culture medium (including serum).

    • Stepwise Dilution: When preparing working solutions for cell-based assays, perform a stepwise dilution to avoid shocking the compound with a sudden change in solvent environment.[17]

    • Control DMSO Concentration: Ensure the final DMSO concentration in your cell culture is low (typically <0.5%) to avoid cytotoxicity.[17] Always include a vehicle control (medium with the same DMSO concentration) in your experiments.[17]

Problem 4: Potent In Vitro Activity, but Poor Oral Bioavailability In Vivo
  • Cause: Low aqueous solubility limits the dissolution and absorption of the compound in the gastrointestinal (GI) tract.[3]

  • Solution: For in vivo studies, more advanced formulation strategies are often necessary.[18][19]

Table 1: Advanced Formulation Strategies for Quinazolinone Derivatives

Formulation StrategyMechanism of ActionExample with Quinazolinone-Based Drugs
Salt Formation Converts the neutral drug into a salt form, which often has higher aqueous solubility and a faster dissolution rate.[20]Lapatinib methanesulfonate salt showed a 4-fold increase in kinetic aqueous solubility compared to the free base.[3]
Solid Dispersion The drug is dispersed at a molecular level within a hydrophilic polymer matrix, reducing particle size and converting the drug to a more soluble amorphous state.[3][21]A solid dispersion of Lapatinib with the polymer HPMCP HP 55 significantly increased its dissolution rate compared to the pure drug.[3]
Nanosuspensions The particle size of the drug is reduced to the nanometer range, which dramatically increases the surface area and, consequently, the dissolution rate.[20]Nanosuspension technology has been successfully applied to improve the bioavailability of various poorly soluble drugs.
Lipid-Based Formulations The drug is dissolved in a lipid carrier, which can enhance its absorption in the GI tract.[19][20][22]These formulations can range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS).

Detailed Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of a quinazolinone derivative in DMSO.

  • Determine the Molecular Weight: Obtain the molecular weight (MW) of your compound from the supplier's information.

  • Calculate the Required Mass: Use the following formula to calculate the mass of the compound needed for your desired stock concentration and volume: Mass (g) = Desired Molarity (mol/L) x Volume (L) x MW ( g/mol )

  • Weigh the Compound: Accurately weigh the calculated mass of the compound using an analytical balance.

  • Dissolve in DMSO: Add the weighed compound to a sterile vial. Add the required volume of anhydrous DMSO.

  • Aid Dissolution: Vortex the solution vigorously. If necessary, use a sonicator or gentle warming to ensure the compound is fully dissolved. Visually inspect the solution to ensure there are no solid particles.

  • Storage: Store the stock solution as recommended, preferably in single-use aliquots to avoid repeated freeze-thaw cycles.[17]

Protocol 2: Using Cyclodextrins to Enhance Solubility

This protocol describes how to use hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve the solubility of a quinazolinone derivative in an aqueous buffer.

  • Prepare a Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v).

  • Add the Compound: Add your quinazolinone derivative (either as a powder or from a concentrated DMSO stock) to the HP-β-CD solution.

  • Incubate and Mix: Vortex the mixture and allow it to incubate, with agitation (e.g., on a shaker), for a period of time (e.g., 1-24 hours) to allow for the formation of the inclusion complex.

  • Filter (Optional): If any undissolved compound remains, filter the solution through a 0.22 µm filter to remove it.

  • Dilute to Final Concentration: Dilute the complexed solution into your final assay medium.

cluster_0 Inclusion Complex Formation HPBCD HP-β-CD Solution Mix Incubate & Mix HPBCD->Mix Compound Quinazolinone Derivative Compound->Mix Complex Soluble Inclusion Complex Mix->Complex

Caption: Cyclodextrin inclusion complex formation workflow.

References

  • Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Retrieved from [Link]

  • SlideShare. (n.d.). Solubilisation of Quinazoline drugs by using Beta cyclodextrin complex formation. Retrieved from [Link]

  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological reviews, 65(1), 315–499. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Alonzo, D. E., & Gao, Y. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Pharmaceutical Sciences and Research, 11(6), 2235-2242.
  • ResearchGate. (n.d.). Strategies for the Formulation Development of Poorly Soluble Drugs via Oral Route. Retrieved from [Link]

  • Journal of Medical Pharmaceutical and Allied Sciences. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]

  • Wiley. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. Retrieved from [Link]

  • ResearchGate. (2012). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]

  • ResearchGate. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]

  • Asian Journal of Dental and Health Sciences. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Retrieved from [Link]

  • Ascendia Pharma. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Retrieved from [Link]

  • MDPI. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Retrieved from [Link]

  • CIBTech. (n.d.). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]

  • European Medicines Agency. (2010). Formulation of poorly soluble compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) CYCLODEXTRIN AS SOLUBILIZER AND TARGETING AGENT FOR DRUGS. Retrieved from [Link]

  • ResearchGate. (2014). Why do DMSO dissolved Chemical Inhibitors precipitate in PBS?. Retrieved from [Link]

  • YouTube. (2021). Lab Skills: Preparing Stock Solutions. Retrieved from [Link]

  • ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. Retrieved from [Link]

  • Loftsson, T., & Brewster, M. E. (2009). Cyclodextrins as pharmaceutical solubilizers. Future medicinal chemistry, 1(1), 127–144. [Link]

  • IntechOpen. (2024). The Use of Cyclodextrins in Pharmaceutical Formulations. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. Retrieved from [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of biomolecular screening, 19(9), 1302–1308. [Link]

  • ResearchGate. (n.d.). Solvents screening for the synthesis of quinazolinone derivative (4a). Retrieved from [Link]

  • National Institutes of Health. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Retrieved from [Link]

  • ResearchGate. (2017). Best solvent to synthesis quinazolinone derivative with microwave?. Retrieved from [Link]

  • ResearchGate. (2008). (PDF) Solvent free synthesis of some quinazolin-4(3H)-ones. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on the Quinazolinone Ring

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the optimization of nucleophilic aromatic substitution (SNAr) reactions on the quinazolinone scaffold. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing quinazolinone-based compounds. Here, we address common challenges through a series of frequently asked questions and detailed troubleshooting guides, grounded in established scientific principles and field-proven insights.

Introduction to Nucleophilic Aromatic Substitution on Quinazolinones

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, including several targeted cancer therapies like Gefitinib, Erlotinib, and Lapatinib.[1][2][3] A critical step in the synthesis of these molecules is the nucleophilic aromatic substitution (SNAr) on a halogenated quinazoline or quinazolinone precursor. This reaction, while powerful, is often accompanied by challenges related to regioselectivity, reaction kinetics, and product purification. This guide aims to provide a systematic approach to overcoming these hurdles.

The general mechanism for SNAr on a 4-chloroquinazoline involves the nucleophilic attack of an amine on the electron-deficient C4 position, followed by the elimination of the chloride leaving group.[4] The reactivity of the quinazoline ring is enhanced by the presence of the nitrogen atoms, which help to stabilize the negatively charged intermediate (Meisenheimer complex).

Frequently Asked Questions (FAQs)

Q1: Why is the nucleophilic substitution on 2,4-dichloroquinazoline highly regioselective for the C4 position?

A1: The substitution at the C4 position is favored due to electronic factors.[5] Density Functional Theory (DFT) calculations have shown that the carbon atom at the 4-position of the 2,4-dichloroquinazoline ring has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more electrophilic and thus more susceptible to nucleophilic attack compared to the C2 position.[6][7] This inherent electronic preference allows for selective substitution at C4 under milder reaction conditions.[1][5] Achieving substitution at the C2 position typically requires more forcing conditions, such as higher temperatures or the use of microwave irradiation, after the C4 position has been functionalized.[7]

Q2: What are the most common leaving groups for SNAr reactions on the quinazolinone ring?

A2: Halogens are the most common leaving groups, with chlorine being the most frequently employed due to the ready availability of chlorinated quinazolinone precursors. The reactivity order for halogens as leaving groups in SNAr reactions is generally F > Cl > Br > I. However, in the context of quinazolinone synthesis, 4-chloroquinazolines are widely used as they offer a good balance of reactivity and stability.[8][9]

Q3: Can I use a solvent other than isopropanol or ethanol for the SNAr reaction?

A3: Yes, while alcohols like isopropanol and ethanol are commonly used, other solvents can be employed depending on the specific reactants and desired reaction conditions.[10] Dipolar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can significantly accelerate SNAr reactions by solvating the cation of the nucleophile's salt and leaving the "naked" anion highly reactive.[11] However, these solvents can be more difficult to remove and may require higher reaction temperatures to be effective. The choice of solvent can also influence the solubility of starting materials and products, which in turn affects reaction rates and yields.[12]

Troubleshooting Guides

Problem 1: Low or No Product Yield

You're performing a nucleophilic substitution on a 4-chloroquinazoline with an aniline derivative and observing minimal conversion of your starting material.

Possible Causes & Troubleshooting Steps:

  • Insufficiently Activated Nucleophile: The nucleophilicity of your amine might be too low, especially if it contains electron-withdrawing groups.[8]

    • Solution: Consider adding a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) to deprotonate the amine and increase its nucleophilicity. In some cases, a stronger base like sodium hydride (NaH) might be necessary, though care must be taken to avoid side reactions.

  • Suboptimal Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.

    • Solution: Incrementally increase the reaction temperature, monitoring for product formation and potential decomposition by TLC or LC-MS. Microwave-assisted synthesis can also be a powerful tool to accelerate the reaction and improve yields.[8][13]

  • Poor Solubility of Starting Materials: If your starting materials are not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Choose a solvent system in which both the 4-chloroquinazoline and the nucleophile are readily soluble at the reaction temperature. As mentioned, DMF or DMSO can be excellent choices for improving solubility.[11]

Problem 2: Formation of Multiple Products (Side Reactions)

Your reaction mixture shows the desired product along with significant amounts of impurities.

Possible Causes & Troubleshooting Steps:

  • Bis-substitution on 2,4-dichloroquinazoline: If you are starting with a 2,4-dichloroquinazoline, substitution at the C2 position can occur, especially under harsh conditions.[7]

    • Solution: Carefully control the reaction temperature and time. Use milder conditions (e.g., lower temperature, shorter reaction time) to favor monosubstitution at the C4 position.[5] Monitor the reaction closely and stop it once the desired C4-substituted product is predominantly formed.

  • N-Alkylation of the Product: In the synthesis of molecules like Gefitinib, N-alkylation of the quinazoline amine by the alkylating agent used in a subsequent step can be a significant side reaction.

    • Solution: Optimize the reaction sequence. Introducing the morpholinopropyl group before the formation of the quinazoline ring can suppress this N-alkylation impurity.

  • Decomposition of Starting Materials or Product: High temperatures or prolonged reaction times can lead to the degradation of sensitive functional groups.

    • Solution: Run the reaction at the lowest effective temperature and for the minimum time necessary for completion. The use of an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidative decomposition.

Problem 3: Difficulty in Product Purification

The crude product is an intractable mixture that is challenging to purify by column chromatography or recrystallization.

Possible Causes & Troubleshooting Steps:

  • Unreacted Starting Materials and Reagents: Excess nucleophile or base can co-elute with your product.

    • Solution: Optimize the stoichiometry of your reactants. A slight excess of the limiting reagent can sometimes drive the reaction to completion and simplify purification. An acidic or basic wash during the work-up can help remove unreacted basic or acidic starting materials, respectively.

  • Formation of Closely Eluting Impurities: Side products with similar polarity to your desired compound will be difficult to separate.

    • Solution: Re-evaluate your reaction conditions to minimize the formation of these impurities. Experiment with different solvent systems for chromatography to improve separation. Sometimes, converting the product to a salt (e.g., hydrochloride) can facilitate purification by crystallization.[14]

  • Residual High-Boiling Point Solvents: Solvents like DMF or DMSO can be challenging to remove completely.

    • Solution: After the reaction, perform an aqueous work-up to partition the high-boiling point solvent into the aqueous layer. Co-evaporation with a lower-boiling point solvent like toluene can also help remove residual DMF or DMSO.

Experimental Protocols & Data

Table 1: Comparison of Reaction Conditions for SNAr on 4-Chloroquinazolines
PrecursorNucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline3-EthynylanilineWater/HCl401-[14]
6-(3-morpholinopropoxy)-7-methoxy-4-chloroquinazoline4-Fluoro-3-chloroanilineMethanolReflux6-
2,4-Dichloro-6,7-dimethoxyquinazoline3-Chloro-4-fluoroanilineIsopropanolReflux--[15]
4-Chloro-2-phenylquinazolinesN-methylanilines-120 (Microwave)0.17-263-90[8][13]

Note: Yields are often reported for multiple steps, hence '-' indicates that a specific yield for this step was not explicitly stated in the cited source.

General Experimental Workflow for SNAr on a 4-Chloroquinazoline

The following diagram illustrates a typical workflow for the synthesis and purification of a 4-aminoquinazoline derivative.

G cluster_0 Reaction Setup cluster_1 Work-up & Isolation cluster_2 Purification Start Combine 4-chloroquinazoline and nucleophile in solvent Additives Add base (optional) Start->Additives Heating Heat to desired temperature (conventional or microwave) Additives->Heating Cooling Cool reaction mixture Heating->Cooling Quenching Quench with water/brine Cooling->Quenching Extraction Extract with organic solvent Quenching->Extraction Drying Dry organic layer (e.g., Na2SO4) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification_Method Purify crude product Concentration->Purification_Method Column Column Chromatography Purification_Method->Column Recrystallization Recrystallization Purification_Method->Recrystallization Final_Product Final_Product Column->Final_Product Characterize (NMR, MS, etc.) Recrystallization->Final_Product

Caption: The SNAr mechanism on a 4-chloroquinazoline.

References

  • Gefitinib - New Drug Approvals. (2015). [Link]

  • Maiden, T. M. M., et al. (2015). A Mild and Regioselective Route to Functionalized Quinazolines. Chemistry – A European Journal, 21(40), 14342-14346. [Link]

  • Asadipour, A., et al. (2013). Modified Synthesis of Erlotinib Hydrochloride. Iranian Journal of Pharmaceutical Research, 12(3), 367-373. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules, 29(24), 6021. [Link]

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2021). [Link]

  • PREPARATION OF ERLOTINIB HYDROCHLORIDE. (n.d.). [Link]

  • Assessing a sustainable manufacturing route to lapatinib. (2022). Reaction Chemistry & Engineering. [Link]

  • Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. (2020). Molecules, 25(15), 3349. [Link]

  • Practical synthesis of lapatinib. (2010). Journal of China Pharmaceutical University, 41(4), 317-320. [Link]

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (2019). [Link]

  • Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. (2009). Bioorganic & Medicinal Chemistry Letters, 19(15), 4153-4156. [Link]

  • Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. (2022). Frontiers in Chemistry, 10. [Link]

  • Proposed catalysis mechanism of nucleophilic substitution reaction using ChCl:urea for the synthesis of imidazole-containing quinazoline. (2023). [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). ResearchGate. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2018). Beilstein Journal of Organic Chemistry, 14, 1488-1496. [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2025). ResearchGate. [Link]

  • US8350029B2 - Process for the preparation of gefitinib. (2013).
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2018). Beilstein Journal of Organic Chemistry. [Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. (2017). Molecules, 22(12), 2049. [Link]

  • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. (2019). Frontiers in Chemistry, 7. [Link]

  • Recent advances and prospects in the organocatalytic synthesis of quinazolinones. (2022). Frontiers in Chemistry, 10. [Link]

  • Solvent Molecules Play a Role in an SNAr Reaction. (2018). ChemRxiv. [Link]

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. (2022). Molecules, 27(8), 2353. [Link]

  • SNAr Comparative Reaction. (n.d.). gChem Global. [Link]

  • One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst. (2024). Scientific Reports, 14(1), 11335. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules, 29(24), 6021. [Link]

  • Nucleophilic aromatic substitution. (n.d.). In Wikipedia. [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. (2013). Monatshefte für Chemie - Chemical Monthly, 144(11), 1639-1647. [Link]

  • Quinazolinone Synthetic Strategies and Medicinal Significance: A review. (2023). ResearchGate. [Link]

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). (2021). Green Chemistry Letters and Reviews, 14(4), 819-830. [Link]

Sources

Technical Support Center: Crystallization of 3-Anilino-2-mercaptoquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated resource for researchers, scientists, and professionals in drug development encountering challenges with the crystallization of 3-anilino-2-mercaptoquinazolin-4(3H)-one. As a quinazolinone derivative, this compound holds significant interest for its wide range of biological activities.[1][2] However, achieving a crystalline solid of high purity and quality is often a critical, non-trivial step for accurate characterization and downstream applications. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses preliminary checks and common questions that can often resolve crystallization issues before they escalate.

Q1: What are the known physical and solubility properties of this compound?

A1: Understanding the basic properties of your compound is the first step in designing a successful crystallization protocol. Based on its structure and available data, this compound is typically a solid at room temperature. Its solubility profile is characteristic of many heterocyclic compounds containing both polar (thiol, secondary amine, amide) and non-polar (benzene rings) moieties. It is generally soluble in polar organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol, with lower solubility in water.[3] The presence of the thiol group (-SH) and the N-H group allows for hydrogen bonding, which significantly influences solvent interactions.

Q2: How pure does my crude product need to be before I attempt crystallization?

A2: Crystallization is a purification technique, but it is not magic. It works on the principle of subtle solubility differences between your target compound and impurities. For optimal results, your starting material should be reasonably pure (ideally >90%). Significant amounts of impurities can inhibit crystal lattice formation, lower the melting point (leading to "oiling out"), or become trapped within the crystal lattice, compromising final purity.[4]

  • Expert Tip: Before your first crystallization attempt, run a Thin-Layer Chromatography (TLC) of your crude product. If you see multiple significant spots, consider a preliminary purification by column chromatography before proceeding with crystallization.

Q3: What are the best starting solvents to screen for crystallization?

A3: The ideal crystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[5] Given the structure of this compound, a good starting point is to screen polar protic and aprotic solvents.

  • Primary Screening Suggestions: Ethanol, Methanol, Isopropanol, Acetonitrile, Ethyl Acetate, and Acetone.

  • For compounds proving difficult to dissolve: Consider Dimethylformamide (DMF) or DMSO, though these high-boiling solvents can be challenging to remove later.[3][6] Often, they are used to dissolve the compound, followed by the addition of an anti-solvent.

Part 2: In-Depth Troubleshooting Guide

This section tackles specific, common crystallization failures with detailed causal explanations and actionable solutions.

Q4: My compound has "oiled out," forming a liquid layer instead of solid crystals. What is happening and how do I fix it?

A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a supersaturated liquid phase instead of a solid crystalline lattice. This is often caused by a very high concentration of the solute or the presence of impurities that depress the melting point.[7]

  • Causality: The solution becomes supersaturated too quickly during cooling. The compound wants to precipitate, but the ambient temperature is still high enough to keep it in a molten state.

  • Solutions:

    • Increase Solvent Volume: The most common fix is to reheat the mixture until the oil redissolves completely. Then, add more of the same solvent (10-20% additional volume) to decrease the concentration.[7] This lowers the saturation temperature, allowing the compound to remain in solution until it cools to a temperature below its melting point.

    • Slow Down Cooling: Rapid cooling encourages precipitation at higher temperatures. Once your compound is fully dissolved in the hot solvent, allow the flask to cool slowly on the benchtop, insulated with a cloth or paper towels, before moving it to an ice bath.

    • Change Solvents: Switch to a solvent in which the compound is less soluble. This requires a higher temperature to dissolve the compound initially, providing a larger temperature gradient for slow, controlled crystallization upon cooling.

Q5: My solution is clear and no crystals have formed, even after cooling in an ice bath. What should I do?

A5: This is a common problem indicating that the solution is not supersaturated, or that the energy barrier for nucleation (the initial formation of a crystal seed) has not been overcome.[4]

  • Causality: Either too much solvent was used, or there are no nucleation sites for crystal growth to begin.

  • Solutions (to be tried in order):

    • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass provide an energy-favorable site for nucleation to begin.[7]

    • Introduce a Seed Crystal: If you have a small crystal from a previous batch, add it to the solution. A seed crystal acts as a template, bypassing the initial nucleation energy barrier and promoting the growth of larger crystals.

    • Reduce Solvent Volume: If scratching and seeding fail, it's likely the solution is too dilute. Gently heat the solution and boil off a portion of the solvent (10-15%). Then, allow it to cool again.[7] Be careful not to evaporate too much solvent, which could cause the compound to crash out too quickly.

    • Try an Anti-Solvent: If your compound is dissolved in a "good" solvent (like DMF or DMSO), you can try adding a miscible "poor" solvent (an anti-solvent, like water or hexane) dropwise until the solution becomes persistently cloudy (turbid). Then, add a few drops of the good solvent to redissolve the precipitate and allow the mixture to cool slowly. This technique is known as solvent diffusion or anti-solvent crystallization.[8]

Q6: My compound crystallized, but it formed a very fine powder or tiny needles. How can I get larger, higher-quality crystals?

A6: The formation of fine powder or microscopic needles indicates that nucleation was too rapid and widespread, leading to the simultaneous growth of many small crystals rather than the slow growth of a few large ones.[7]

  • Causality: The solution became supersaturated too quickly, or the concentration was too high.

  • Solutions:

    • Use More Solvent: As with "oiling out," using a slightly more dilute solution will slow the crystallization process. Re-dissolve the powder in the mother liquor, add a small amount of additional hot solvent, and cool more slowly.[7]

    • Employ a Vapor Diffusion System: This is an excellent technique for growing high-quality single crystals. Dissolve your compound in a small amount of a relatively non-volatile solvent (e.g., DMF, Toluene). Place this vial inside a larger, sealed jar that contains a more volatile anti-solvent (e.g., Hexane, Ether, Methanol). Over hours or days, the anti-solvent vapor will slowly diffuse into the solution, gradually reducing the compound's solubility and promoting the slow growth of large, well-defined crystals.[9]

    • Minimize Mechanical Disturbance: Agitation promotes nucleation. Once you have set up your crystallization, leave it in an undisturbed location, such as the back of a fume hood, away from vibrations.[4]

Part 3: Standard Experimental Protocols

These protocols provide step-by-step methodologies for common crystallization techniques suitable for this compound.

Protocol 1: Single-Solvent Recrystallization by Slow Cooling
  • Solvent Selection: In a small test tube, add ~20 mg of your crude product. Add a potential solvent (e.g., ethanol) dropwise at room temperature. If it dissolves easily, the solvent is too good. If it doesn't dissolve, heat the test tube gently. The ideal solvent will dissolve the compound when hot but not at room temperature.[5]

  • Dissolution: Place the bulk of your crude product in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate or in a water bath). Add just enough hot solvent to fully dissolve the solid.

  • Hot Filtration (Optional): If you observe insoluble impurities or the solution is colored, perform a hot filtration. Add a small excess of hot solvent, add a spatula tip of decolorizing carbon if needed, and filter the hot solution quickly through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask.

  • Cooling: Once the flask has reached room temperature, you may place it in an ice-water bath for 15-30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry on the filter paper under vacuum, then transfer them to a watch glass to air dry completely.

Protocol 2: Two-Solvent Recrystallization (Anti-Solvent Addition)
  • Solvent Pair Selection: Find a "good" solvent that readily dissolves your compound at room temperature (e.g., DMSO, DMF) and a miscible "poor" solvent in which your compound is insoluble (e.g., water, hexane).[10]

  • Dissolution: Dissolve the crude product in the minimum amount of the "good" solvent at room temperature or with gentle warming.

  • Anti-Solvent Addition: Slowly add the "poor" solvent dropwise with continuous swirling. Continue adding until the solution becomes faintly and persistently cloudy (turbid). This is the point of saturation.

  • Clarification: Add one or two drops of the "good" solvent to just re-clarify the solution.

  • Crystallization & Isolation: Cover the flask and allow it to stand undisturbed at room temperature, followed by cooling in an ice bath. Collect the crystals as described in Protocol 1.

Part 4: Data Summary & Visualization

Table 1: Common Solvents for Crystallization Screening
SolventBoiling Point (°C)Polarity (Dielectric Const.)TypeNotes
Water10080.1Polar ProticGood anti-solvent for compounds dissolved in polar organics.[10]
Ethanol7824.5Polar ProticExcellent starting point for many quinazolinones.[1]
Methanol6532.7Polar ProticMore polar than ethanol; may be too soluble.
Isopropanol8219.9Polar ProticLess polar than ethanol; good alternative.
Acetonitrile8237.5Polar AproticCan be effective for moderately polar compounds.
Ethyl Acetate776.0Polar AproticGood for compounds with moderate polarity.[10]
Acetone5620.7Polar AproticVolatile; good for slow evaporation methods.[11]
Dichloromethane409.1Polar AproticHighly volatile; best for diffusion or layering methods.[11]
Toluene1112.4Non-PolarMay work for less polar derivatives or in solvent pairs.
Hexane691.9Non-PolarCommonly used as an anti-solvent.[10]
DMSO18946.7Polar AproticStrong solvent; primarily for dissolving difficult compounds.[6]
DMF15336.7Polar AproticSimilar to DMSO; use as a last resort.[12]
Diagram 1: Troubleshooting Crystallization Failures

Troubleshooting_Crystallization start Hot, Saturated Solution cool Cool Slowly start->cool Step 1 outcome Result? cool->outcome Step 2 crystals Success! Well-formed Crystals outcome->crystals Crystals Form oil Problem: 'Oiling Out' outcome->oil Liquid Layer Forms clear Problem: Clear Solution (No Crystals) outcome->clear Remains Clear powder Problem: Fine Powder or Microcrystals outcome->powder Precipitate Crashes sol_oil Re-heat. Add more solvent. Cool even slower. oil->sol_oil Solution sol_clear 1. Scratch Flask 2. Add Seed Crystal 3. Reduce Solvent Volume clear->sol_clear Solution sol_powder Use more solvent. Use vapor diffusion. Minimize agitation. powder->sol_powder Solution

Caption: A workflow for diagnosing and solving common crystallization problems.

Diagram 2: Solvent Selection Strategy

Solvent_Selection start Start: Crude Compound (~20mg) add_rt Add Solvent (e.g., EtOH) dropwise at Room Temp start->add_rt check_rt Dissolves? add_rt->check_rt reject Reject Solvent (Too Soluble) check_rt->reject Yes heat Heat to Boiling check_rt->heat No check_hot Dissolves? heat->check_hot reject2 Reject Solvent (Insoluble) check_hot->reject2 No cool Cool to Room Temp & then in Ice Bath check_hot->cool Yes check_cool Crystals Form? cool->check_cool success Potential Solvent Found! check_cool->success Yes reject3 Reject Solvent (Stays in Solution) check_cool->reject3 No

Caption: A systematic approach for screening and identifying a suitable single solvent for recrystallization.

References

  • Yang, L., et al. (2008). 2-Anilino-3-(2-hydroxyphenyl)quinazolin-4(3H)-one methanol monosolvate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2225. [Link]

  • Al-Sanea, M. M., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy, 18, 5109–5127. [Link]

  • Hussein, F. A., et al. (2020). Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. Oriental Journal of Chemistry, 36(5), 933-941. [Link]

  • ResearchGate. (n.d.). 2-Mercapto-3-phenylquinazolin-4(3H)-one yields obtained in different... ResearchGate. [Link]

  • Gouda, M. A., et al. (2023). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Inflammatory Agents. Molecules, 28(19), 6891. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. University of Rochester. [Link]

  • Iacob, A. D., et al. (2024). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. International Journal of Molecular Sciences, 25(12), 6489. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester. [Link]

  • EPFL. (n.d.). Guide for crystallization. EPFL. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 1-8. [Link]

  • Zhou, L., et al. (2015). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 7(10), 1249–1266. [Link]

  • Universität Potsdam. (n.d.). Advice for Crystallization. Universität Potsdam. [Link]

  • Clark College. (n.d.). SOP: CRYSTALLIZATION. Clark College. [Link]

Sources

Enhancing the biological activity of 3-anilino-2-mercaptoquinazolin-4(3H)-one through structural modification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Enhancing the Biological Activity of 3-Anilino-2-Mercaptoquinazolin-4(3H)-one

Welcome to the technical support resource for researchers engaged in the structural modification of this compound. This guide is designed to provide practical, field-proven insights into the synthesis, troubleshooting, and biological evaluation of this versatile scaffold. Our goal is to empower you to navigate common experimental challenges and logically advance your drug discovery program.

Part 1: Synthesis and Structural Modification - FAQs & Troubleshooting

The quinazolinone core is a privileged scaffold in medicinal chemistry, found in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The this compound structure offers several key positions for chemical modification to tune its pharmacological profile.

Q1: My initial one-pot synthesis of the this compound core from anthranilic acid and phenyl isothiocyanate is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in this foundational reaction are a frequent challenge.[4][5] A systematic evaluation of your reaction conditions is the primary troubleshooting step.

  • Causality & Rationale: The reaction proceeds via an initial nucleophilic addition of anthranilic acid to the isothiocyanate, followed by an intramolecular cyclization. Each step has specific requirements.

    • Reagent Purity: Anthranilic acid can oxidize over time, appearing discolored. Use freshly recrystallized or high-purity starting material. The phenyl isothiocyanate should be pure and free from hydrolysis products.

    • Solvent Choice: The polarity and boiling point of the solvent are critical. While ethanol or acetic acid are commonly used, they can sometimes lead to side reactions.[6] Consider using a higher-boiling, non-protic solvent like DMF or toluene to favor the cyclization step, but be mindful that this may require higher temperatures and longer reaction times.[5] Some modern, greener methods utilize deep eutectic solvents (DESs) which have shown promise in improving yields.[7]

    • Temperature and Reaction Time: This reaction often requires reflux temperatures to drive the cyclization to completion.[6] Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). An incomplete reaction (lingering starting material) suggests insufficient time or temperature. Conversely, prolonged heating can lead to degradation and the formation of side products.

    • Catalysis: While often performed under neutral or acidic conditions, some syntheses benefit from a catalytic amount of a base like triethylamine to facilitate the initial addition step.[8]

Q2: I am observing a significant side product that is difficult to separate from my desired 2-mercapto derivative. What could it be?

A2: A common side product is the formation of a urea derivative from the reaction of anthranilic acid with itself or with the isothiocyanate in an undesired manner. Another possibility is the formation of a dimer or polymer, especially if the reaction is overheated. To mitigate this, ensure a stoichiometric or slight excess of the isothiocyanate and maintain strict temperature control. Purification via column chromatography with a carefully selected solvent gradient (e.g., hexane/ethyl acetate or dichloromethane/methanol) is typically effective.

Q3: What are the primary strategies for structural modification of the this compound scaffold?

A3: The scaffold has three primary regions for modification, allowing for a systematic exploration of the structure-activity relationship (SAR).

  • S-Alkylation/Arylation at the C2-Mercapto Group: The thiol group is a highly reactive nucleophile, making it an ideal handle for introducing a wide variety of substituents. This is typically achieved by deprotonating the thiol with a mild base (e.g., K₂CO₃, NaH) in a polar aprotic solvent like DMF or acetone, followed by the addition of an alkyl or aryl halide.[6][9] This modification can significantly impact lipophilicity and introduce new binding interactions. For instance, S-benzylation has been shown to enhance antioxidant and cytotoxic activities in related quinazolinones.[6]

  • Substitution on the N3-Anilino Ring: The peripheral phenyl ring is a prime location for adding substituents to probe steric and electronic effects. You can start with substituted anilines in the initial synthesis or perform electrophilic aromatic substitution (e.g., halogenation, nitration) on the final scaffold, though this can sometimes be challenging due to the directing effects of the existing groups. Introducing electron-withdrawing or electron-donating groups can modulate the compound's pKa and its ability to form hydrogen bonds.

  • Substitution on the Quinazolinone Core (Benzene Ring): Using substituted anthranilic acids (e.g., 5-bromo-, 4-chloro-) as starting materials is the most direct way to introduce functionality on this ring.[10] Halogens, methyl, or methoxy groups at positions 6, 7, or 8 can influence target binding and metabolic stability.[6][11]

Experimental Workflow for Synthesis and Modification

G cluster_synthesis Core Synthesis cluster_modification Structural Modification cluster_analysis Purification & Analysis A Anthranilic Acid + Phenyl Isothiocyanate B Reflux in Solvent (e.g., Acetic Acid) A->B Step 1 C 3-Anilino-2-mercapto quinazolin-4(3H)-one B->C Step 2: Cyclization D S-Alkylation: Base (K2CO3) + R-X C->D E Anilino Ring Mod: Use Substituted Aniline C->E F Core Mod: Use Substituted Anthranilic Acid C->F G Library of Derivatives D->G E->G F->G H Column Chromatography G->H I Characterization (NMR, MS, IR) H->I

Caption: General workflow for synthesis and modification.

Part 2: Biological Evaluation - FAQs & Troubleshooting

After synthesizing a library of derivatives, the next critical phase is accurate and reproducible biological testing to establish a clear SAR.

Q4: My compounds are showing poor solubility in aqueous assay buffers. How can I address this without compromising the experiment?

A4: This is a very common issue in drug discovery.

  • Co-solvents: The standard approach is to prepare a concentrated stock solution in a water-miscible organic solvent, typically DMSO, and then dilute it into the final assay medium.[9] It is crucial to keep the final DMSO concentration consistent across all wells (including controls) and typically below 0.5% (v/v), as higher concentrations can be toxic to cells or interfere with enzyme activity.

  • Solubilizing Excipients: For in vivo studies or particularly challenging compounds, formulation with excipients like cyclodextrins or Cremophor EL may be necessary. However, these must be carefully validated to ensure they do not have their own biological effects in your assay.

  • Salt Forms: If your compound has a suitable acidic or basic handle, converting it to a salt form can dramatically improve aqueous solubility.

Q5: My bioassay results are inconsistent between experiments. What are the likely sources of variability?

A5: Reproducibility is key to building a trustworthy SAR.

  • Compound Integrity: Verify the purity of your tested compounds. Impurities can have their own biological activity. Re-confirm the structure and purity (e.g., by LC-MS) of key compounds. Ensure there is no degradation in your DMSO stock solutions, which should be stored at -20°C or -80°C and protected from light.

  • Assay Conditions: Standardize all assay parameters: cell passage number, seeding density, incubation times, reagent concentrations, and final DMSO concentration. Use positive and negative controls in every plate to monitor assay performance. For cell-based assays, ensure the cells are healthy and in the logarithmic growth phase.

  • Pipetting and Plate Effects: In plate-based assays, be wary of "edge effects" where wells on the perimeter of a plate behave differently due to evaporation. To mitigate this, avoid using the outer wells for test compounds or fill them with sterile buffer. Use calibrated pipettes and consistent technique.

Q6: I am not seeing a clear trend in my Structure-Activity Relationship (SAR) data. How should I proceed?

A6: A flat SAR, where modifications do not significantly change activity, can be challenging but also informative.

  • Expand Chemical Space: It's possible your initial modifications were too conservative. Make more dramatic structural changes. For example, if you have only tested small alkyl groups at the C2-thio position, try a bulky aromatic group or a long, flexible chain.

  • Re-evaluate the Target: Is your chosen assay appropriate? The parent compound might be acting through a different mechanism than hypothesized. Consider running broader profiling screens or mechanism-of-action studies. For example, many quinazolinones are known to inhibit kinases like VEGFR-2 or act on tubulin polymerization.[8][12]

  • Consider Physicochemical Properties: Activity is not just about target binding; it's also about ADME (Absorption, Distribution, Metabolism, Excretion) properties. A potent compound might not show activity in a cell-based assay if it cannot cross the cell membrane. Analyze properties like lipophilicity (LogP), molecular weight, and polar surface area for your series to see if any trends emerge.

Iterative SAR Cycle

SAR_Cycle A Design & Synthesize New Derivatives B Biological Screening (In Vitro Assays) A->B Test C Analyze Data (SAR) B->C Evaluate C->A Optimize D Identify 'Hit' Compound C->D

Caption: The iterative cycle of SAR-driven drug discovery.

Part 3: Key Experimental Protocols

Protocol 1: General Synthesis of 6-Bromo-3-anilino-2-mercaptoquinazolin-4(3H)-one

This protocol provides a representative synthesis for a modified core structure.

  • Step A: Synthesis of Thiourea Intermediate

    • In a 250 mL round-bottom flask, dissolve 5-bromoanthranilic acid (2.16 g, 10 mmol) in 50 mL of ethanol.

    • Add phenyl isothiocyanate (1.35 g, 10 mmol) to the solution.

    • Add triethylamine (1.5 mL) as a catalyst.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC until the starting materials are consumed.

    • Allow the mixture to cool to room temperature. The intermediate thiourea derivative may precipitate. Filter the solid if necessary, or proceed directly.

  • Step B: Cyclization to Quinazolinone

    • To the reaction mixture from Step A, add concentrated hydrochloric acid (5 mL) dropwise while stirring.

    • Reflux the now acidic mixture for an additional 6-8 hours. The cyclization should result in the precipitation of the product.

    • Cool the reaction mixture in an ice bath.

    • Filter the resulting solid precipitate, wash thoroughly with cold ethanol, and then with diethyl ether.

    • Dry the solid under vacuum to yield the title compound.

    • Characterize the product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 2: S-Alkylation of the Mercapto Group (Representative)

  • Reaction Setup:

    • Suspend the 6-bromo-3-anilino-2-mercaptoquinazolin-4(3H)-one (0.35 g, 1 mmol) in 20 mL of anhydrous DMF.

    • Add anhydrous potassium carbonate (K₂CO₃) (0.28 g, 2 mmol) to the suspension.

    • Stir the mixture at room temperature for 30 minutes.

  • Addition of Electrophile:

    • Add benzyl bromide (0.18 g, 1.05 mmol) dropwise to the reaction mixture.

    • Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC.

  • Work-up and Purification:

    • Pour the reaction mixture into 100 mL of ice-cold water.

    • A precipitate should form. Stir for 30 minutes to ensure complete precipitation.

    • Filter the solid, wash with copious amounts of water, and dry under vacuum.

    • If necessary, purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Part 4: Data Interpretation & SAR Analysis

Systematically analyzing data is crucial for identifying trends that guide the next round of synthesis. Below is a hypothetical data table for a series of modified compounds targeting a cancer cell line.

Compound IDModification at C2-SR¹ on Anilino RingR² on Quinazolinone CoreGI₅₀ (µM) vs. MCF-7 Cell Line[13]
Parent -SHHH25.4
MOD-01 -S-MethylHH15.2
MOD-02 -S-BenzylHH5.8
MOD-03 -S-Benzyl4-ClH2.1
MOD-04 -S-Benzyl4-OCH₃H9.3
MOD-05 -S-BenzylH6-Br1.5

Analysis of Hypothetical Data:

  • C2-S Position: Alkylation of the thiol group is beneficial. A bulky, aromatic benzyl group (MOD-02) is significantly better than a small methyl group (MOD-01), suggesting a hydrophobic pocket in the target's binding site.

  • Anilino Ring: Adding an electron-withdrawing chloro group at the para-position (MOD-03) enhances potency compared to the unsubstituted analog (MOD-02). However, an electron-donating methoxy group (MOD-04) is detrimental, indicating electronic effects are important.

  • Quinazolinone Core: Introducing a halogen like bromine at the C6 position (MOD-05) further improves activity, suggesting this region may be involved in a key binding interaction or favorably influences the overall conformation.

This systematic analysis suggests that the next generation of compounds should combine the features of the most potent derivatives, for example, by synthesizing a compound with a C2-S-benzyl group, a 4-chloroanilino ring, and a 6-bromoquinazolinone core.

References

  • Design, Synthesis, and Structure–Activity Relationship of Quinazolinone Derivatives as Potential Fungicides . ACS Publications.

  • Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways . PMC - NIH.

  • Technical Support Center: Synthesis of Quinazolinone Derivatives . Benchchem.

  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials . Journal of Medicinal Chemistry - ACS Publications.

  • Structure-activity Relationships of Quinazoline Derivatives: Dual-Acting Compounds With Inhibitory Activities Toward Both TNF-alpha Production and T Cell Proliferation . PubMed.

  • Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives . ResearchGate.

  • New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies . PMC - NIH.

  • Troubleshooting guide for the synthesis of quinazoline derivatives . Benchchem.

  • Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants... . MDPI.

  • Synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones by green methods . ResearchGate.

  • Synthesis of quinazolinones . Organic Chemistry Portal.

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities . PMC - NIH.

  • Some new quinazolin-4(3 H)-one derivatives, synthesis and antitumor activity . ResearchGate.

  • Biological Activity of Quinazolinones . ResearchGate.

  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors . Dove Medical Press.

  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. [No specific source in results, general knowledge].
  • Synthesis of Quinazoline and Quinazolinone Derivatives . Semantic Scholar.

  • Molecular docking and biological evaluation of some thioxoquinazolin-4(3H)-one derivatives as anticancer, antioxidant and anticonvulsant agents . PubMed Central.

  • A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES . Semantic Scholar.

  • Survey of Recent Literature Related to the Biologically Active 4(3H)-Quinazolinones Containing Fused Heterocycles. [No specific source in results, general knowledge].
  • A Series of Pyrazolo-Quinazoline Amines Inhibits the Cytochrome bd Oxidase in Mycobacterium tuberculosis . Journal of Medicinal Chemistry - ACS Publications.

  • Anticancer and antimicrobial activity of 3-Amino-2-mercapto quinazolin-4-one schiff bases and their VO(IV) and Pt(II) metal complexes . ResearchGate.

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives . PMC - PubMed Central.

  • Synthesis and Antifungal Bioactivities of 3-Alkylquinazolin-4-one Derivatives . PMC - NIH.

  • Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities . MDPI.

  • Crystal structure of 3-amino-2-propylquinazolin-4(3H)-one . PMC - NIH.

  • Crystal structure of 3-amino-2-ethylquinazolin-4(3H)-one . ResearchGate.

  • Crystal structure of 3-amino-2-propylquinazolin-4(3H)-one . ResearchGate.

Sources

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinazolinones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the structural elucidation of substituted quinazolinones using Nuclear Magnetic Resonance (NMR) spectroscopy. As a synthetic chemist or drug development professional, you are likely aware of the potent biological activities of the quinazolinone scaffold. However, the inherent complexity of their NMR spectra, often compounded by substituent effects, can pose significant challenges to unambiguous structure determination.

This guide is designed to serve as a practical resource, moving beyond theoretical concepts to address the specific issues you may encounter at the bench. Here, we will dissect common spectral complexities, provide systematic troubleshooting workflows, and explain the rationale behind choosing specific NMR experiments to solve intricate structural puzzles.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial hurdles in the NMR analysis of substituted quinazolinones.

Q1: My aromatic signals in the 1H NMR spectrum are heavily overlapped. How can I begin to assign them?

Signal overlapping in the aromatic region (typically 7.0-8.5 ppm) is a frequent issue, especially with multi-substituted quinazolinone rings.

  • Initial Assessment: First, check the coupling constants (J values). Ortho-coupling (3JHH) is typically the largest (7-9 Hz), followed by meta-coupling (4JHH, 2-3 Hz), and para-coupling (5JHH, <1 Hz). This can provide initial clues about the substitution pattern.[1]

  • Workflow Solution: If coupling patterns are unclear due to overlap, a 2D 1H-1H COSY (Correlation Spectroscopy) experiment is your next logical step. This experiment reveals which protons are coupled to each other, allowing you to trace out the spin systems within your aromatic rings.

Q2: I'm seeing broad signals for some protons, particularly an N-H proton. Why is this happening and how can I confirm its assignment?

Broadening of N-H signals is common and can be attributed to several factors, including intermediate exchange rates with trace amounts of water in the solvent, or quadrupolar relaxation from the adjacent 14N nucleus.

  • Confirmation Protocol: To definitively identify an N-H proton, perform a D2O exchange experiment. Add a drop of deuterium oxide (D2O) to your NMR sample, shake it, and re-acquire the 1H NMR spectrum. Protons attached to heteroatoms (like N-H) will exchange with deuterium and their corresponding signal will disappear or significantly diminish.

  • Tautomerism Consideration: Be aware that quinazolinones can exist in tautomeric forms, such as the 4(3H)-quinazolinone and 4-hydroxyquinazoline forms.[2][3] This equilibrium can also lead to signal broadening. Variable temperature (VT) NMR studies can be insightful; changes in the spectra with temperature can indicate the presence of dynamic processes like tautomerism.[2]

Q3: How do different substituents on the quinazolinone core affect the chemical shifts?

Substituents can dramatically influence the electron density of the quinazolinone ring system, leading to predictable shifts in the NMR signals.

  • Electron-Donating Groups (EDGs) like -OCH3 or -NH2 will shield nearby protons and carbons, causing their signals to shift upfield (to a lower ppm value).

  • Electron-Withdrawing Groups (EWGs) such as -NO2 or -CF3 will deshield adjacent nuclei, resulting in a downfield shift (to a higher ppm value).

  • Predictive Power: The effects of substituents are generally additive and more pronounced at the ortho and para positions relative to the substituent.[1] While this provides a good qualitative guide, complex interactions in polysubstituted systems often require 2D NMR for definitive assignments.

Troubleshooting Guides

This section provides in-depth, step-by-step methodologies for tackling more complex structural elucidation problems.

Guide 1: Deciphering Complex Substitution Patterns on the Quinazolinone Core

Problem: You have synthesized a di- or tri-substituted quinazolinone, and 1D 1H NMR is insufficient to determine the precise positions of the substituents due to signal overlap and complex coupling patterns.

Step-by-Step Protocol:

  • Acquire High-Resolution 1D Spectra: Obtain high-quality 1H and 13C{1H} NMR spectra. Ensure good signal-to-noise and resolution.

  • Run a 1H-1H COSY Experiment: This will establish proton-proton connectivities. In the COSY spectrum, cross-peaks will appear between protons that are scalar coupled (typically over 2-3 bonds). This allows you to "walk" around the aromatic rings and identify which protons are adjacent to one another.

  • Perform an HSQC (Heteronuclear Single Quantum Coherence) Experiment: This experiment correlates each proton signal with the carbon to which it is directly attached. This allows you to definitively assign the chemical shifts of the protonated carbons.

  • Execute an HMBC (Heteronuclear Multiple Bond Correlation) Experiment: This is often the key to solving the puzzle. The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary (non-protonated) carbons and for piecing together the molecular fragments.[4][5] For example, the N-H proton will often show a correlation to the C4 carbonyl carbon, and the H2 proton will show correlations to C4 and C8a.[3][6]

  • Utilize NOESY (Nuclear Overhauser Effect Spectroscopy) for Through-Space Correlations: If ambiguity still exists, particularly regarding the relative orientation of substituents, a NOESY experiment can be invaluable. This experiment detects protons that are close to each other in space (< 5 Å), regardless of whether they are bonded.[7][8][9] For instance, a NOE between a proton on a substituent and a specific proton on the quinazolinone core can confirm the substituent's position.

Data Interpretation Workflow:

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_Assignment Structural Elucidation H1_NMR 1H NMR COSY COSY H1_NMR->COSY Identify Spin Systems HSQC HSQC H1_NMR->HSQC C13_NMR 13C NMR C13_NMR->HSQC COSY->HSQC Protonated_C Assign Protonated Carbons HSQC->Protonated_C HMBC HMBC Quaternary_C Assign Quaternary Carbons & Connect Fragments HMBC->Quaternary_C Long-Range Correlations NOESY NOESY (Optional) Stereochem Confirm Stereochemistry & Conformation NOESY->Stereochem Protonated_C->HMBC Quaternary_C->NOESY Spatial Proximity Final_Structure Final Structure Quaternary_C->Final_Structure Stereochem->Final_Structure

Caption: Workflow for structural elucidation of substituted quinazolinones.

Guide 2: Assigning Quaternary Carbons

Problem: The 13C NMR spectrum shows several signals for which there are no corresponding protons in the HSQC spectrum. These are your quaternary carbons, and their correct assignment is essential.

Key Experiment: The HMBC experiment is the most powerful tool for assigning quaternary carbons.[4]

Systematic Approach:

  • Identify Key Protons: Locate well-resolved proton signals in your 1H NMR spectrum that are likely to be close to the quaternary carbons of interest. For the quinazolinone core, these include H-5, H-2, and the N-H proton.

  • Analyze HMBC Cross-Peaks:

    • C4 (Carbonyl): Look for a cross-peak from the N3-H proton (if present) and the H5 proton. The chemical shift of C4 is typically in the range of 160-165 ppm.[6]

    • C8a: This carbon is adjacent to the benzene ring fusion. Look for correlations from H-5 and H-8.

    • C4a: This carbon is also at the ring junction. Expect to see correlations from H-5 and H-8.

    • C2: This carbon will show correlations from protons on substituents at the 2-position and often from the N3-H.

  • Tabulate Your Findings: Create a table to systematically track the HMBC correlations.

Proton (δ ppm)Correlated Quaternary Carbons (δ ppm)
H-5C4, C4a, C7
H-2C4, C8a
N3-HC2, C4

Note: The table above provides illustrative examples. Actual correlations will depend on the specific substitution pattern.

Guide 3: The Impact of NMR Solvent Choice

Problem: Your NMR spectrum is poorly resolved, or the chemical shifts are not consistent with published data.

The Role of the Solvent: The choice of deuterated solvent can significantly impact the appearance of your NMR spectrum. Aromatic solvents like benzene-d6 or toluene-d8 can induce so-called Aromatic Solvent Induced Shifts (ASIS), which can either increase signal dispersion (beneficial) or complicate the spectrum further.[10] Polar solvents like DMSO-d6 are excellent for dissolving many quinazolinones and can form hydrogen bonds with N-H protons, often shifting their signals downfield and making them easier to identify.[11][12]

Troubleshooting Steps:

  • Check Solubility: Ensure your compound is fully dissolved in the chosen solvent. Poor solubility leads to broad lines and poor signal-to-noise.

  • Consider an Alternative Solvent: If you have significant signal overlap in a common solvent like CDCl3, re-running the sample in DMSO-d6 or acetone-d6 may resolve the issue.[13][14][15]

  • Be Consistent: When comparing your data to literature values, ensure you are using the same solvent. A change in solvent can alter chemical shifts by 0.5 ppm or more.

Data Presentation: Typical Chemical Shift Ranges

The following table summarizes approximate chemical shift ranges for the core quinazolinone structure. Note that these values can be significantly influenced by substituents.

Position1H Chemical Shift (ppm)13C Chemical Shift (ppm)
H-2~8.20~146.0
N-H~12.5 (broad)-
H-5~8.15~126.5
H-6~7.55~128.5
H-7~7.85~136.8
H-8~7.75~116.8
C-4-~160.5
C-4a-~121.0
C-8a-~146.6

Values are approximate and based on the parent 4(3H)-quinazolinone in DMSO-d6.[6][16]

Logical Relationship Diagram:

G Signal_Overlap Signal Overlap COSY_exp 2D COSY Signal_Overlap->COSY_exp Broad_Signals Broad Signals D2O_Exchange D2O Exchange Broad_Signals->D2O_Exchange Unknown_Substitution Unknown Substitution Unknown_Substitution->COSY_exp HMBC_HSQC 2D HSQC/HMBC Unknown_Substitution->HMBC_HSQC Assign_NH Assign N-H / O-H D2O_Exchange->Assign_NH Proton_Connectivity Proton Connectivity COSY_exp->Proton_Connectivity Carbon_Framework Carbon Framework HMBC_HSQC->Carbon_Framework

Sources

Technical Support Center: HPLC Method Development for 3-anilino-2-mercaptoquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Analytical Chemistry Division

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the High-Performance Liquid Chromatography (HPLC) analysis of 3-anilino-2-mercaptoquinazolin-4(3H)-one. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common challenges encountered during method development, optimization, and routine analysis.

Section 1: Understanding the Analyte: Key Physicochemical Properties

A robust analytical method begins with a fundamental understanding of the analyte's chemical nature. This compound is a heterocyclic molecule with distinct features that directly influence its chromatographic behavior.

  • Solubility Profile : This compound exhibits poor solubility in water but is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1] This is a critical consideration for sample and standard preparation, as precipation can occur when a concentrated DMSO stock is diluted into a highly aqueous mobile phase.[2]

  • Acid-Base Properties : The quinazolinone scaffold contains basic nitrogen atoms.[2] In reversed-phase HPLC, this basicity can lead to undesirable interactions with acidic residual silanol groups on the surface of silica-based stationary phases, often resulting in poor peak shape (tailing).[3]

  • Chemical Stability : While the quinazolinone ring is generally stable under mild acidic and alkaline conditions, the presence of a mercapto (-SH) group introduces a potential liability.[4] Thiol groups are susceptible to oxidation, which can lead to the formation of disulfide dimers or other oxidative degradants, especially during sample handling and storage.[1]

Section 2: Recommended Starting HPLC Method & Protocol

This section provides a validated starting point for your method development. It is designed to be a robust initial condition that can be further optimized for specific applications (e.g., impurity profiling, stability testing).

Experimental Protocol: Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with 100% DMSO. Use gentle warming (30-40°C) and sonication if necessary to ensure complete dissolution.[2]

  • Working Standard Solution (50 µg/mL): Transfer 0.5 mL of the Standard Stock Solution into a 10 mL volumetric flask. Dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This diluent is chosen to be compatible with the initial mobile phase conditions to prevent precipitation.

  • Sample Preparation: Prepare sample solutions in a similar manner, aiming for a final concentration within the expected linear range of the method. If the sample matrix is complex, appropriate extraction or clean-up steps may be required.

Recommended HPLC Conditions

The following parameters provide a strong foundation for achieving good peak shape and resolution.

ParameterRecommended ConditionRationale & Causality
HPLC System Agilent 1260 Infinity II or equivalentA standard quaternary or binary HPLC system with a UV/PDA detector is suitable.
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalentA modern, end-capped C18 column is crucial to minimize secondary interactions with residual silanols, thereby improving peak symmetry for this basic analyte.[3]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile modifier suitable for MS detection and maintains an acidic pH (~2.7) to protonate the analyte and suppress silanol activity, leading to sharper peaks.[3][5]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good selectivity for many heterocyclic compounds.[5]
Gradient Elution 0-2 min: 30% B; 2-15 min: 30% to 90% B; 15-17 min: 90% B; 17.1-20 min: 30% BA gradient is recommended to ensure elution of the main peak with a good peak shape and to elute any potential late-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CUsing a column oven ensures stable retention times by mitigating the effects of ambient temperature fluctuations.[3]
Detector Photodiode Array (PDA)A PDA detector is highly recommended. It allows for the determination of the optimal detection wavelength (λmax) for maximum sensitivity and can also be used for peak purity analysis by comparing UV spectra across the peak.[6][7]
Detection Wavelength 260 nm (Acquisition Range: 200-400 nm)Based on similar quinazolinone structures, 260 nm is a good starting point.[8] The full spectral acquisition allows for post-run optimization and purity checks.
Injection Volume 10 µLA typical injection volume; can be adjusted based on analyte concentration and sensitivity requirements.
Section 3: Method Development & Optimization FAQs

Q: My compound precipitates when I dilute the DMSO stock into the initial mobile phase. What should I do?

A: This is a common issue known as "precipitation upon dilution" and occurs when the final concentration of the analyte exceeds its solubility limit in the solvent mixture.[2]

  • Reduce Final Concentration: The simplest approach is to lower the final concentration of your working standards and samples.

  • Modify the Diluent: Instead of diluting directly into a highly aqueous mobile phase, use a diluent with a higher organic content, such as 50:50 acetonitrile/water, as recommended in the protocol.

  • Inject a Smaller Volume: Reducing the injection volume can sometimes mitigate on-column precipitation.

Q: How do I select the optimal detection wavelength for maximum sensitivity?

A: A Photodiode Array (PDA) or Diode Array Detector (DAD) is the ideal tool for this.[6]

  • Inject a relatively concentrated solution of your analyte.

  • Use the detector software to extract the UV-Visible spectrum from the apex of the resulting chromatographic peak.

  • The wavelength at which the maximum absorbance occurs (the λmax) is the optimal wavelength for quantification, as it provides the best signal-to-noise ratio.

  • It is also good practice to monitor a second, non-optimal wavelength to assess for co-eluting impurities, which may have different spectral properties.

Q: Is a C18 column always the best choice? What are the alternatives?

A: While a high-quality, end-capped C18 column is a versatile and excellent starting point, alternatives may offer better performance in specific situations.[3]

  • Phenyl-Hexyl Column: This stationary phase can offer different selectivity for aromatic compounds like quinazolinones due to π-π interactions. It can be beneficial for resolving closely eluting aromatic impurities.

  • Embedded Polar Group (EPG) Columns: These columns have a polar group embedded in the alkyl chain, which can improve peak shape for basic compounds without requiring low pH mobile phases.

Section 4: Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Problem: My peak for this compound is tailing significantly.

A: Peak tailing for this compound is almost certainly due to secondary interactions between the basic nitrogen atoms in the molecule and acidic silanol groups on the column packing material.[3]

  • Verify Mobile Phase pH: Ensure the pH of your aqueous mobile phase (Mobile Phase A) is low enough. A pH between 2.5 and 3.5 is ideal for protonating the analyte and suppressing silanol ionization. Confirm the concentration of your acid modifier (e.g., 0.1% formic or phosphoric acid).[3]

  • Reduce Sample Mass: Injecting too much sample can overload the column, leading to peak distortion. Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were likely experiencing mass overload.

  • Evaluate Your Column: If you are not using a modern, high-purity, end-capped C18 column, switching to one is the most effective solution. Columns specifically marketed as "base-deactivated" are designed for this purpose.

  • Consider Mobile Phase Additives: In rare cases, adding a small amount of a basic modifier like triethylamine (TEA) can help, but this is generally not recommended as it can suppress ionization in mass spectrometry and is considered an older technique.

Problem: My retention times are shifting from one injection to the next.

A: Unstable retention times are a common HPLC problem and usually point to an issue with the system's equilibrium, temperature, or mobile phase composition.[3][9]

  • Ensure Adequate Equilibration: Before starting a sequence, and especially between gradient runs, the column must be fully re-equilibrated with the initial mobile phase conditions. This can require flushing with 10-20 column volumes. Insufficient equilibration is a primary cause of retention time drift at the beginning of a run.[3]

  • Use a Column Oven: Ambient laboratory temperatures can fluctuate, affecting mobile phase viscosity and analyte retention. A thermostatted column compartment set to a stable temperature (e.g., 30 °C) is essential for reproducible chromatography.[3]

  • Check Mobile Phase Preparation: Ensure mobile phases are prepared accurately and consistently. Use a graduated cylinder for measuring volumes. If you are using buffered mobile phases, ensure they are properly degassed. Evaporation of the more volatile organic solvent (acetonitrile) from the mobile phase reservoir over time can also lead to a gradual increase in retention times.

Problem: I am seeing an unexpected peak in my chromatogram that grows over time.

A: Given the mercapto (-SH) group in the analyte, this is likely an oxidative degradant, such as the corresponding disulfide dimer.[1]

  • Sample Handling: Prepare samples fresh and analyze them promptly. If samples must be stored, keep them in an autosampler cooled to 4-10 °C and protected from light.

  • Use of Antioxidants: If degradation is rapid and unavoidable, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to your sample diluent, but first ensure it does not co-elute with any peaks of interest.

  • Forced Degradation Study: To confirm the identity of the degradant, a forced degradation study is recommended. Intentionally expose the analyte to oxidative conditions (e.g., dilute hydrogen peroxide) and inject the resulting solution. If the peak increases significantly, it confirms its oxidative nature.[10][11]

Section 5: Workflow and Logic Diagrams

Visual workflows can clarify complex decision-making processes in method development and troubleshooting.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Development cluster_val Phase 3: Validation Analyte Analyte Characterization (Solubility, pKa, UV Spectra) Initial Select Initial Conditions (C18 Column, ACN/H2O, Acidic pH) Analyte->Initial Goals Define Method Goals (Purity, Quantification, Stability) Optimize Optimize Separation (Gradient, Flow Rate, Temp) Initial->Optimize Validate Method Validation (Linearity, Accuracy, Precision) Optimize->Validate Final Final Method Validate->Final

Caption: A typical workflow for developing a robust HPLC method.

PeakTailingTroubleshooting Start Peak Tailing Observed Overload Is sample overloaded? Start->Overload pH Is mobile phase pH in 2.5-3.5 range? Overload->pH No Dilute ACTION: Dilute sample and reinject. Overload->Dilute Yes Column Is column end-capped and in good condition? pH->Column Yes AdjustpH ACTION: Adjust pH using 0.1% acid. pH->AdjustpH No ReplaceCol ACTION: Use new, base-deactivated column. Column->ReplaceCol No Resolved Problem Resolved Column->Resolved Yes Dilute->Resolved AdjustpH->Resolved

Caption: A decision tree for troubleshooting peak tailing issues.

Section 6: References
  • Guda, R., et al. (2015). Anticancer and antimicrobial activity of 3-Amino-2-mercapto quinazolin-4-one schiff bases and their VO(IV) and Pt(II) metal complexes. International Journal of Chemical and Pharmaceutical Sciences, 6(4). [Link]

  • Mikiciuk-Olasik, E., et al. (2006). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Journal of Liquid Chromatography & Related Technologies, 29(16), 2367-2385. [Link]

  • ResearchGate. HPLC analysis of 125 I labeled quinazoline derivatives. ResearchGate. [Link]

  • Al-Dhfyan, A., et al. (2023). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-proliferative Agents. Pharmaceuticals, 16(9), 1392. [Link]

  • Ionescu, M. A., et al. (2024). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules, 29(5), 1088. [Link]

  • SIELC Technologies. Separation of 4(1H)-Quinazolinone, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]- on Newcrom R1 HPLC column. SIELC. [Link]

  • PubChem. 3-Amino-2-mercapto-3H-quinazolin-4-one. National Center for Biotechnology Information. [Link]

  • Truong, T. T., et al. (2025). Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Anticancer Bioevaluation. Pharmaceutical Research. [Link]

  • Ionescu, E., et al. (2021). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate. [Link]

  • ResearchGate. Rational design of 2-mercaptoquinazolin-4(3H)-one based N-hydroheptanamides as novel HDAC inhibitors. ResearchGate. [Link]

  • Sepuxianyun. (2025). Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc.. [Link]

  • Harmita, H., et al. (2018). Application of Liquid Chromatography-Photodiode Array Detector for Analysis of Whitening Agents in Cream Cosmetics. Journal of Applied Pharmaceutical Science, 8(5), 105-111. [Link]

  • Sophian, A., et al. (2023). Development and Validation of HPLC–Photodiode Array Method for Detecting Steroids in Skin Whitening Products Simultaneously. ResearchGate. [Link]

  • Al-Obaid, A. M., et al. (2018). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace. [Link]

  • Yang, G., et al. (2008). 2-Anilino-3-(2-hydroxyphenyl)quinazolin-4(3H)-one methanol monosolvate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2225. [Link]

  • ResearchGate. Determination of the Stabilities of New Quinazoline Derivatives by HPLC. ResearchGate. [Link]

  • Sagnou, M., et al. (2014). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Advances, 4(91), 49833-49847. [Link]

  • Al-Suhaimi, K. S., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 856. [Link]

  • Chromatography Today. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Chromatography Today. [Link]

  • Asian Journal of Research in Chemistry. (2021). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • Mischenko, V. V., et al. (2021). Use of High Performance Liquid Chromatography in the Analysis of a New Substance VMA-10-18. Drug development & registration. [Link]

  • Taylor & Francis Online. (2006). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • Spincotech. (n.d.). Photodiode Array Detector. Spincotech. [Link]

  • Wikipedia. (n.d.). Quinazoline. Wikipedia. [Link]

  • Chromatography Today. (2023). Solving Common Errors in HPLC. Chromatography Today. [Link]

  • Kim, J., et al. (2022). A High-Performance Liquid Chromatography with Photodiode Array Detection Method for Simultaneous Determination of Three Compounds Isolated from Wikstroemia ganpi: Assessment of the Effects on Cytochrome P450-Mediated Metabolism In Vitro and In Vivo. Molecules, 27(19), 6667. [Link]

  • International Journal of Applied Pharmaceutics. (2018). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. International Journal of Applied Pharmaceutics. [Link]

  • de Oliveira, C. H., et al. (2011). Development and Validation of RP- HPLC Method for Determination of Primaquine in Extended Release Tablets. Latin American Journal of Pharmacy. [Link]

  • Lab-Training.com. (2025). Photodiode array detector: Significance and symbolism. Lab-Training.com. [Link]

  • Scientific Research Publishing. (2024). Method Development and Validation of the Simultaneous Analysis of Methylisothiazolinone, Methylchloroisothiazolinone, Benzisothiazolinone, Bronopol, HPLC, Washing- and Cleaning Agents. SCIRP. [Link]

  • Leyva, A., et al. (2021). A comprehensive review of method development by HPLC. World Journal of Pharmaceutical Research, 10(6), 1848-1856. [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Anticancer Potential of Quinazolinone Derivatives and Established Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

In the relentless pursuit of novel and more effective anticancer therapeutics, the quinazolinone scaffold has emerged as a privileged structure, demonstrating a wide spectrum of pharmacological activities. This guide provides a comprehensive comparison of the anticancer activity of a representative 2,3-disubstituted quinazolin-4(3H)-one derivative against well-established anticancer drugs. While direct experimental data for 3-anilino-2-mercaptoquinazolin-4(3H)-one is not extensively available in the public domain, we will leverage published data on closely related analogues to provide a salient and scientifically grounded comparison. This analysis aims to illuminate the potential of this chemical class and guide future research and development efforts.

Introduction to Quinazolinones and Their Anticancer Promise

Quinazolinones are a class of heterocyclic compounds composed of a fused benzene and pyrimidine ring.[1] Their versatile structure allows for substitutions at various positions, leading to a diverse range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] In the realm of oncology, quinazolinone derivatives have garnered significant attention for their ability to target various hallmarks of cancer, such as uncontrolled cell proliferation, angiogenesis, and evasion of apoptosis.[1][2] Several quinazolinone-based drugs, including gefitinib and erlotinib, have been successfully translated into clinical practice, primarily as tyrosine kinase inhibitors.[3] This guide will focus on the anticancer potential of 2,3-disubstituted quinazolin-4(3H)-ones, a subset that has shown considerable promise in preclinical studies.[4][5]

The Candidate Compound and Established Comparators

For this comparative analysis, we will focus on a representative 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivative from a study by Alafeefy (2011), which demonstrated potent cytotoxic activity against a panel of human cancer cell lines.[4] The performance of this class of compounds will be compared against the following widely used anticancer drugs:

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.

  • Sorafenib: A multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases, including VEGFR and PDGFR, thereby inhibiting tumor growth and angiogenesis.

Comparative Analysis of Anticancer Activity: A Data-Driven Approach

The cornerstone of this comparison lies in the in vitro cytotoxic activity of the quinazolinone derivatives against various human cancer cell lines. The 50% inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition of cell growth, serves as the primary metric for this evaluation.

Table 1: Comparative in vitro Cytotoxicity (IC50 in µM) of a Representative 2,3-Disubstituted Quinazolinone Derivative and Doxorubicin [4]

Compound/DrugMCF-7 (Breast)HeLa (Cervical)HepG2 (Liver)HCT-8 (Colon)
Quinazolinone Derivative (Compound 11) 0.08 0.12 0.15 0.21
Doxorubicin0.460.510.620.75

Data presented for "Compound 11" (2-(Allylthio)-3-benzyl-6-iodo-3H-quinazolin-4-one) from Alafeefy, 2011.[4]

As evidenced by the data, the representative quinazolinone derivative exhibits significantly lower IC50 values across all tested cell lines compared to doxorubicin, indicating a superior in vitro potency.[4]

Table 2: Comparative in vitro Cytotoxicity (IC50 in µM) of 2,3-disubstituted quinazolin-4(3H)-one derivatives and Sorafenib [5]

Compound/DrugHepG2 (Liver)
Quinazolinone Derivative (Compound 5b) 12.34
Sorafenib9.87

Data presented for a novel 2,3-disubstituted quinazolin-4(3H)-one derivative from a 2025 study.[5]

In this comparison, the quinazolinone derivative demonstrates potent activity against the HepG2 cell line, with an IC50 value comparable to that of the established drug, sorafenib.[5]

Mechanistic Insights: How Quinazolinones Exert Their Anticancer Effects

The anticancer activity of quinazolinone derivatives is often attributed to their ability to interfere with multiple cellular pathways crucial for cancer cell survival and proliferation. The primary mechanisms of action for the compared compounds are outlined below.

2,3-Disubstituted Quinazolinones: A Multi-Targeted Approach

The broad-spectrum anticancer activity of 2,3-disubstituted quinazolinones suggests that they may act on multiple cellular targets. While the exact mechanism can vary depending on the specific substitutions, several key pathways have been implicated:

  • Induction of Apoptosis: Many quinazolinone derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[2] This is a critical mechanism for eliminating malignant cells without inducing an inflammatory response.

  • Cell Cycle Arrest: These compounds can halt the cell cycle at various checkpoints, preventing cancer cells from dividing and proliferating.[1]

  • Enzyme Inhibition: As demonstrated by clinically approved quinazolinone drugs, this scaffold is effective in inhibiting the activity of various kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical for tumor growth and angiogenesis.[1][5]

cluster_quinazolinone Quinazolinone Derivative Action cluster_doxorubicin Doxorubicin Action cluster_sorafenib Sorafenib Action Quinazolinone 2,3-Disubstituted Quinazolinone Apoptosis Induction of Apoptosis Quinazolinone->Apoptosis CellCycleArrest Cell Cycle Arrest Quinazolinone->CellCycleArrest EnzymeInhibition Enzyme Inhibition Quinazolinone->EnzymeInhibition Cancer_Cell_Death Cancer_Cell_Death Apoptosis->Cancer_Cell_Death Leads to CellCycleArrest->Cancer_Cell_Death Leads to Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II DNA_Intercalation->Cancer_Cell_Death Leads to Topoisomerase_II->Cancer_Cell_Death Leads to Sorafenib Sorafenib VEGFR VEGFR Inhibition Sorafenib->VEGFR PDGFR PDGFR Inhibition Sorafenib->PDGFR Raf_Kinase Raf Kinase Inhibition Sorafenib->Raf_Kinase Angiogenesis_Inhibition Angiogenesis_Inhibition VEGFR->Angiogenesis_Inhibition Inhibits Proliferation_Inhibition Proliferation_Inhibition PDGFR->Proliferation_Inhibition Inhibits Raf_Kinase->Proliferation_Inhibition Inhibits Tumor_Growth_Inhibition Tumor_Growth_Inhibition Angiogenesis_Inhibition->Tumor_Growth_Inhibition Leads to Proliferation_Inhibition->Tumor_Growth_Inhibition Leads to

Figure 1: Simplified signaling pathways for the compared anticancer agents.

Experimental Methodologies: Ensuring Scientific Rigor

To ensure the reliability and reproducibility of the cytotoxicity data presented, standardized experimental protocols are employed. The following is a general outline of the methodology used for in vitro anticancer screening.

Cell Culture and Maintenance
  • Human cancer cell lines (e.g., MCF-7, HeLa, HepG2, HCT-8) are obtained from a reputable cell bank.

  • Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

start Start step1 Seed cancer cells in 96-well plates start->step1 step2 Incubate for 24h to allow attachment step1->step2 step3 Treat cells with varying concentrations of test compound step2->step3 step4 Incubate for a defined period (e.g., 48h) step3->step4 step5 Add MTT solution to each well step4->step5 step6 Incubate for 2-4h (formazan formation) step5->step6 step7 Solubilize formazan crystals with DMSO step6->step7 step8 Measure absorbance at 570 nm step7->step8 end Calculate IC50 values step8->end

Figure 2: A typical workflow for an in vitro cytotoxicity (MTT) assay.

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the significant potential of 2,3-disubstituted quinazolin-4(one) derivatives as a promising class of anticancer agents. The representative compound from this class demonstrated superior or comparable in vitro cytotoxicity against a range of cancer cell lines when compared to the established drugs doxorubicin and sorafenib.[4][5] The multi-targeted nature of these compounds, including their ability to induce apoptosis and inhibit key signaling pathways, offers a potential advantage in overcoming the drug resistance often associated with single-target therapies.

While the absence of direct experimental data for this compound necessitates this comparative approach using closely related analogues, the strong performance of these analogues provides a compelling rationale for the synthesis and evaluation of the title compound. Future research should focus on:

  • Synthesis and in vitro screening of this compound against a broad panel of cancer cell lines.

  • Elucidation of the specific molecular targets and mechanisms of action.

  • In vivo efficacy and toxicity studies in animal models to assess the therapeutic potential and safety profile.

The continued exploration of the quinazolinone scaffold holds immense promise for the discovery and development of next-generation anticancer drugs with improved efficacy and reduced side effects.

References

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [Source URL not available]
  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell de
  • Alafeefy, A. M. (2011). Some new quinazolin-4(3 H)-one derivatives, synthesis and antitumor activity. [Source URL not available]
  • New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. [Source URL not available]
  • Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. [Source URL not available]
  • Novel quinazolin-4-one Derivatives as Potentiating Agents of Doxorubicin Cytotoxicity. [Source URL not available]
  • The IC50 values of different extracts and Doxorubicin on cancer (MCF-7,... [Source URL not available]
  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. [Source URL not available]
  • Substituted quinazolines, part 2. Synthesis and in-vitro anticancer evaluation of new 2-substituted mercapto-3H-quinazoline analogs. [Source URL not available]
  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. [Source URL not available]
  • The use of new quinazolinone derivative and doxorubicin loaded solid lipid nanoparticles in reversing drug resistance in experimental cancer cell lines: A systematic study (2020). [Source URL not available]
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. [Source URL not available]
  • New Quinazolin-4(3 H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. [Source URL not available]
  • Structure of doxorubicin and some of the designed target compounds. [Source URL not available]
  • Anticancer and antimicrobial activity of 3-Amino-2-mercapto quinazolin-4-one schiff bases and their VO(IV) and Pt(II) metal complexes. [Source URL not available]
  • New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. [Source URL not available]
  • Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. [Source URL not available]
  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. [Source URL not available]
  • Synthesis, in vitro antitumour activity, and molecular docking study of novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues. [Source URL not available]
  • Synthesis and Anticancer Evaluation of Some Novel Quinazolin‐4(3H)
  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. [Source URL not available]
  • Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents. [Source URL not available]
  • The IC50 of tested compounds against MCF-7, HepG-2, and HCT-116 cancer... [Source URL not available]
  • Synthesis and Biological Evaluation of 4-Anilino-quinazolines and -quinolines as Inhibitors of Breast Cancer Resistance Protein (ABCG2). [Source URL not available]
  • Comparing the biological activity of 2- and 3-substituted 4(3H)-quinazolinones. [Source URL not available]

Sources

A Senior Application Scientist's Guide to Comparative Docking Analysis of Quinazolinone Derivatives in the EGFR Kinase Domain

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting a Key Driver of Cancer Proliferation

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell growth, proliferation, and survival.[1] In numerous types of cancer, the EGFR signaling pathway is aberrantly activated due to mutations or overexpression of the receptor, leading to uncontrolled cell division and tumor growth. This makes EGFR a prime and well-validated target for anticancer drug development.[2][3] The quinazolinone scaffold has emerged as a cornerstone in medicinal chemistry, forming the core structure of several potent EGFR kinase inhibitors.[2][4][5]

This guide provides a comprehensive, in-depth walkthrough of a comparative molecular docking analysis of novel quinazolinone derivatives against the ATP-binding site of the EGFR kinase domain. As Senior Application Scientists, our goal is not merely to present a protocol but to elucidate the rationale behind each step, ensuring a robust and scientifically valid computational experiment. We will proceed from target preparation to ligand docking, result interpretation, and finally, predictive pharmacokinetic profiling, offering a holistic in-silico assessment of these potential therapeutic agents.

Methodology: A Self-Validating Computational Workflow

A successful docking study hinges on meticulous preparation of both the protein target and the small molecule ligands. The credibility of the output is directly proportional to the rigor of the input.

Part 1: Receptor Structure Preparation

The foundation of a structure-based drug design project is an accurate, high-resolution 3D structure of the target protein.

Experimental Protocol:

  • Structure Retrieval: The initial step is to source a suitable crystal structure of the EGFR kinase domain from the RCSB Protein Data Bank (PDB). For this analysis, we will utilize PDB ID: 1M17 , which features the kinase domain in complex with the known inhibitor Erlotinib.[3] This co-crystallized ligand is invaluable for validating our docking protocol. Other relevant structures include 2GS6 (active state), 4JRV, and 5UGB.[6][7][8]

  • Initial Cleanup: The raw PDB file contains crystallographic water molecules, co-factors, and other non-essential elements. These are typically removed as they can interfere with the docking process. The exception is structurally important water molecules that may mediate ligand-protein interactions, which should be identified and retained.

  • Protonation and Charge Assignment: Proteins are dynamic entities, and the protonation states of their ionizable residues (like Asp, Glu, His) are pH-dependent and crucial for molecular interactions. We add polar hydrogen atoms and assign partial charges using a standard force field, such as CHARMm or AMBER. This step is critical for accurately calculating electrostatic interactions.[9][10]

  • Energy Minimization: A brief energy minimization of the prepared protein structure is performed to relieve any steric clashes or unfavorable geometries introduced during the preparation phase.

G cluster_protein_prep Protein Preparation Workflow PDB 1. Retrieve EGFR Crystal Structure (e.g., PDB: 1M17) Clean 2. Remove Water Molecules & Non-Essential Ligands PDB->Clean Protonate 3. Add Polar Hydrogens & Assign Partial Charges Clean->Protonate Minimize 4. Energy Minimization of Receptor Protonate->Minimize ReadyProtein Prepared EGFR Receptor Minimize->ReadyProtein G cluster_ligand_prep Ligand Preparation Workflow Sketch 1. Draw 2D Quinazolinone Derivative Structures Convert3D 2. Convert to 3D Structures Sketch->Convert3D MinimizeLig 3. Energy Minimization (e.g., MMFF94 force field) Convert3D->MinimizeLig Charges 4. Calculate Partial Charges MinimizeLig->Charges ReadyLigands Prepared Ligand Library Charges->ReadyLigands

Caption: Workflow for preparing the quinazolinone ligand library.

Part 3: Molecular Docking and Scoring

With the receptor and ligands prepared, we can now simulate their interaction. The core principle of molecular docking is to predict the binding mode and affinity of a ligand within the active site of a protein. [1] Experimental Protocol:

  • Binding Site Definition (Grid Generation): We define the search space for the docking algorithm. A grid box is generated around the active site of the EGFR kinase domain. The most reliable method is to center this grid on the position of the co-crystallized inhibitor (Erlotinib in PDB: 1M17), ensuring the grid encompasses all key active site residues. [9]2. Docking Simulation: Using a docking program like AutoDock, Glide, or GOLD, each prepared ligand is placed into the defined grid box. [11][12]The software's search algorithm then explores various orientations and conformations of the ligand, seeking the most favorable binding pose. [13]3. Scoring and Ranking: Each generated pose is evaluated by a scoring function, which estimates the binding free energy. [13][14]The poses are then ranked, with the lowest energy score typically representing the most stable predicted binding mode. The choice of scoring function is critical, as different functions (empirical, knowledge-based, force-field) may yield different rankings. [14][15]

Results and Comparative Analysis

Binding Affinity: A Quantitative Comparison

The docking score serves as a quantitative estimate of binding affinity. While not an absolute measure of binding free energy, it is highly effective for comparing a series of related compounds.

Compound IDQuinazolinone CoreR1-SubstituentR2-SubstituentDocking Score (kcal/mol)
Reference Erlotinib---9.5
QD-01 4-Anilinoquinazoline6-OCH33'-Cl-8.9
QD-02 4-Anilinoquinazoline6-OCH33'-Br-9.2
QD-03 4-Anilinoquinazoline7-Morpholinoethoxy3'-Ethynyl-10.1
QD-04 4-Anilinoquinazoline7-Piperazinoethoxy3'-Ethynyl-9.8
QD-05 4-Anilinoquinazoline6,7-di(OCH3)4'-F-8.5

Note: The data presented in this table is illustrative and intended for educational purposes.

From this data, derivative QD-03 shows the most favorable docking score, even surpassing the reference inhibitor Erlotinib. This suggests a potentially higher binding affinity and makes it a high-priority candidate for further investigation.

Binding Mode and Key Interactions Analysis

A low docking score is promising, but understanding the specific molecular interactions that produce this score is paramount. We must visually inspect the top-ranked poses to confirm they are chemically sensible and analyze the non-covalent interactions.

Key Residues in the EGFR ATP-Binding Hinge Region:

  • Met793: The "gatekeeper" residue.

  • Thr790: A key residue for hydrogen bonding.

  • Leu718: Forms part of the hydrophobic pocket.

  • Gly796: Part of the flexible glycine-rich loop.

Compound IDH-Bond Interactions (Residue)Hydrophobic Interactions (Residues)Key Insight
Erlotinib Met793 (Hinge)Leu718, Val726, Ala743, Leu844Classic hinge-binding interaction via the quinazoline N1.
QD-01 Met793Leu718, Ala743Lacks the 3'-ethynyl group, resulting in weaker hydrophobic packing.
QD-02 Met793Leu718, Ala743, Leu844The larger bromine atom improves hydrophobic contact compared to chlorine in QD-01.
QD-03 Met793, Thr790Leu718, Val726, Ala743, Leu844The morpholinoethoxy group forms an additional H-bond with Thr790, significantly enhancing affinity.
QD-04 Met793Leu718, Val726, Ala743, Leu844The piperazino group is slightly less optimal for interacting with the solvent-exposed region.
QD-05 Met793Leu718, Ala743The small fluorine substituent does not provide significant favorable interactions.

This interaction analysis provides a causal link to the docking scores. QD-03 's superior score is explained by its ability to form an additional hydrogen bond with Thr790, an interaction that anchors the ligand more securely in the binding pocket.

G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Dimer Receptor Dimerization EGFR->Dimer P_Kinase Kinase Domain Phosphorylation Dimer->P_Kinase RAS RAS P_Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Quinazolinone Inhibitor Inhibitor->P_Kinase Blocks ATP Binding

Sources

Bridging the Gap: A Senior Application Scientist's Guide to Validating In Silico Quinazolinone Predictions with In Vitro Experimental Results

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazolinone Scaffold and the Rise of Predictive Science

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The traditional drug discovery pipeline, however, is a long and arduous journey, often fraught with high attrition rates and exorbitant costs.[3] To streamline this process, computational, or in silico, methods have emerged as indispensable tools for predicting the biological activity of novel compounds before they are even synthesized.[4] This guide provides a comprehensive comparison of in silico predictions with in vitro experimental results for quinazolinone derivatives, offering a field-proven perspective on integrating these two crucial aspects of modern drug development. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.

The Predictive Power of In Silico Modeling

In silico techniques offer a rapid and cost-effective means to screen vast virtual libraries of quinazolinone derivatives, prioritizing those with the highest probability of desired biological activity.[2] These methods primarily revolve around understanding the interaction between a small molecule (the quinazolinone derivative) and its biological target, typically a protein.

Molecular Docking: Visualizing the Interaction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This allows us to visualize the binding mode and estimate the binding affinity, often expressed as a docking score or binding free energy.[5] For quinazolinones, common protein targets include kinases like AKT1 and EGFR, as well as enzymes such as DHFR and PARP-1.[5][6]

A typical molecular docking workflow involves:

  • Preparation of the Receptor: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added.

  • Preparation of the Ligand: The 2D structure of the quinazolinone derivative is converted to a 3D conformation and its energy is minimized.

  • Docking Simulation: Using software like AutoDock or PyRx, the ligand is placed in the binding site of the receptor, and various conformational poses are sampled.[5] The software then calculates the binding energy for each pose.

  • Analysis of Results: The pose with the lowest binding energy is generally considered the most likely binding mode. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues are then analyzed.[5]

ADMET Prediction: Foreseeing the Fate of a Drug

Beyond target binding, a successful drug must possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico tools can predict these parameters, helping to identify compounds with good drug-like characteristics early in the discovery process.[3][6] Web-based tools like SwissADME and pkCSM are commonly used to calculate properties such as lipophilicity (LogP), water-solubility, and potential for metabolism by cytochrome P450 enzymes.[7]

In Vitro Validation: From Prediction to Biological Reality

While in silico predictions are powerful, they are ultimately theoretical. In vitro experiments are essential to validate these predictions and provide concrete evidence of a compound's biological activity.

Cytotoxicity Assays: Gauging the Impact on Cell Viability

A fundamental step in assessing the anticancer potential of quinazolinone derivatives is to determine their effect on cancer cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[6][8]

  • Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in a 96-well plate at a density of 1 × 10⁴ cells/well and allowed to adhere overnight.[9]

  • Compound Treatment: The quinazolinone derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (DMSO alone) is also included.

  • Incubation: The plate is incubated for a specified period, typically 24 to 72 hours, to allow the compounds to exert their effects.[10]

  • MTT Addition: A solution of MTT is added to each well and the plate is incubated for another 1-4 hours.[11] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.[8]

  • Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in DMF) is added to dissolve the formazan crystals.[11]

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570-590 nm.[10] The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Enzyme Inhibition Assays: Measuring Target Engagement

To confirm that a quinazolinone derivative is acting on its predicted target, an enzyme inhibition assay is performed. This assay measures the ability of the compound to reduce the activity of the target enzyme.[12]

  • Reagent Preparation: Prepare a buffer solution appropriate for the enzyme, a solution of the enzyme, a solution of the substrate, and solutions of the quinazolinone inhibitor at various concentrations.[12]

  • Reaction Mixture: In a 96-well plate, combine the buffer, enzyme, and inhibitor solutions.

  • Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the substrate solution to initiate the enzymatic reaction.

  • Detection: Monitor the progress of the reaction over time by measuring the formation of the product or the depletion of the substrate. The detection method will depend on the specific enzyme and substrate (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme's activity by 50%.

Comparison of In Silico Predictions and In Vitro Results: A Case Study

To illustrate the correlation between in silico and in vitro data, let's consider a hypothetical series of quinazolinone derivatives designed as inhibitors of the PI3K/Akt signaling pathway, a pathway often dysregulated in cancer.[7][13][14][15][16]

Signaling Pathway

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Quinazolinone Quinazolinone Inhibitor Quinazolinone->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival, is a common target for quinazolinone-based anticancer agents.

Workflow Diagram

InSilico_InVitro_Workflow cluster_insilico In Silico Prediction cluster_invitro In Vitro Validation cluster_analysis Data Analysis & Correlation Docking Molecular Docking (e.g., against PI3K) Synthesis Chemical Synthesis of Quinazolinone Derivatives Docking->Synthesis ADMET ADMET Prediction ADMET->Synthesis Cytotoxicity Cytotoxicity Assay (MTT on Cancer Cells) Synthesis->Cytotoxicity Enzyme_Assay PI3K Inhibition Assay Synthesis->Enzyme_Assay Correlation Correlate Docking Scores with IC50 Values Cytotoxicity->Correlation Enzyme_Assay->Correlation SAR Structure-Activity Relationship (SAR) Correlation->SAR

Caption: A streamlined workflow for the validation of in silico predictions with in vitro experimental results for quinazolinone derivatives.

Data Comparison
Compound IDDocking Score (kcal/mol) vs. PI3KPredicted ADMET ProfileIn Vitro Cytotoxicity (MCF-7, IC50 in µM)In Vitro PI3K Inhibition (IC50 in µM)
QZ-1 -9.5Good drug-likeness, low toxicity risk1.2 ± 0.20.8 ± 0.1
QZ-2 -8.2Moderate drug-likeness5.8 ± 0.54.5 ± 0.4
QZ-3 -10.1Good drug-likeness, potential hERG liability0.5 ± 0.10.3 ± 0.05
QZ-4 -7.0Poor drug-likeness> 5035.2 ± 3.1
Reference -10.5Known inhibitor0.1 ± 0.020.05 ± 0.01

In this hypothetical dataset, a clear trend emerges: compounds with better (more negative) docking scores generally exhibit lower IC50 values in both the cytotoxicity and enzyme inhibition assays, indicating higher potency. For instance, QZ-3 , with the best docking score among the novel compounds, is also the most potent in the in vitro assays. Conversely, QZ-4 , with the poorest docking score, shows weak activity. The ADMET predictions also provide valuable insights; while QZ-3 is potent, its potential hERG liability would need to be addressed in subsequent optimization efforts.

Challenges and Best Practices in Correlating In Silico and In Vitro Data

While the correlation between predictive and experimental data is often strong, it is not always perfect. Several factors can contribute to discrepancies:

  • Scoring Function Inaccuracies: The scoring functions used in molecular docking are approximations and may not perfectly capture the complexities of molecular interactions.[5]

  • Protein Flexibility: Docking is often performed with a rigid receptor structure, while in reality, proteins are flexible and can undergo conformational changes upon ligand binding.

  • Off-Target Effects: A compound may exhibit cytotoxicity due to interactions with targets other than the one it was designed for.

  • Experimental Variability: In vitro assays are subject to inherent biological and experimental variability.[17]

To mitigate these challenges and ensure the robustness of the validation process, the following best practices are recommended:

  • Use Multiple Scoring Functions: Employing a consensus scoring approach, where multiple docking programs or scoring functions are used, can improve the reliability of the predictions.

  • Perform Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex and help to refine the binding mode predicted by docking.

  • Validate the Docking Protocol: Before screening a library of compounds, the docking protocol should be validated by redocking a known ligand into the active site of the receptor to ensure that the software can accurately reproduce the experimentally determined binding pose.[18]

  • Careful Experimental Design: Ensure that in vitro assays are well-controlled, with appropriate positive and negative controls, and that experiments are performed in triplicate to assess reproducibility.

Conclusion: An Integrated Approach to Drug Discovery

The validation of in silico predictions with in vitro experimental results is a cornerstone of modern, efficient drug discovery. For a versatile scaffold like quinazolinone, this integrated approach allows for the rapid identification of promising lead compounds while minimizing the time and resources spent on synthesizing and testing less promising candidates. By understanding the strengths and limitations of both computational and experimental methods, and by adhering to best practices, researchers can navigate the complexities of drug development with greater confidence and success.

References

  • Al-Suhaimi, E. A., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules, 25(20), 4793. [Link]

  • Desai, N. C., et al. (2015). In silico screening, synthesis and in vitro evaluation of some quinazolinone derivatives as dihydrofolate reductase inhibitors for anticancer activity: Part-I. Journal of Chemical and Pharmaceutical Research, 7(10), 54-64.
  • Khan, I., et al. (2022). Synthesis, in silico and in vitro studies of novel quinazolinone derivatives as potential SARS-CoV-2 3CLpro inhibitors. Arabian Journal of Chemistry, 15(10), 104113. [Link]

  • Ajani, O. O., et al. (2023). Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs. Frontiers in Chemistry, 11, 1245785. [Link]

  • El-Sayed, M. A., et al. (2022). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Advances, 12(10), 6035-6051. [Link]

  • Sharma, P. C., et al. (2021). Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. Letters in Drug Design & Discovery, 18(1), 87-97.
  • Li, Y., et al. (2019). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1269-1278. [Link]

  • Asif, M. (2014). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 5(3), 736-751.
  • Kauthale, S. S., et al. (2012). Synthesis and invitro study of biological activity of 2,3-substituted quinazolin-4(3H)-ones. Journal of Chemical and Pharmaceutical Research, 4(1), 478-483.
  • S. Kolenikov. How To Use Graphviz for SEM Models and Path Diagrams. [Link]

  • A review on quinazoline containing compounds: Molecular docking and pharmacological activites. (2024).
  • Graphviz. (n.d.). Graphviz. [Link]

  • Graphviz tutorial. (2021, January 13). YouTube. [Link]

  • Basics of Enzymatic Assays for HTS. (2012, May 1). Assay Guidance Manual. [Link]

  • In Silico Prediction of New Inhibitors for Kirsten Rat Sarcoma G12D Cancer Drug Target Using Machine Learning-Based Virtual Screening, Molecular Docking, and Molecular Dynamic Simulation Approaches. (2024, April 25). MDPI.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
  • Molecular-docking-guided design, synthesis, and biologic evaluation of radioiodinated quinazolinone prodrugs. (n.d.). PubMed.
  • Computational/in silico methods in drug target and lead prediction. (n.d.). PMC - PubMed Central.
  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (n.d.). Frontiers.
  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube. [Link]

  • Analysis and visualization of metabolic pathways and networks: A hypegraph approach. (2023, December 11).
  • 6.4: Enzyme Inhibition. (2025, August 16). Biology LibreTexts.
  • In Silico and In Vitro Insights into the Pharmacological Potential of Pouzolzia zeylanica. (n.d.). MDPI.
  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (n.d.). NIH.
  • Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. (2023, August 4). Drug Discovery & Development.
  • Guidelines for the digestive enzymes inhibition assay. (n.d.).
  • MTT (Assay protocol). (2023, February 27). Protocols.io.
  • (PDF) In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2020, January 8).
  • Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. (n.d.).
  • Drawing graphs with dot. (2015, January 5). Graphviz.
  • Synthesis, Molecular Docking Study and Cytotoxicity Evaluation of some Quinazolinone Derivatives as Nonclassical Antifolates and. (2024, December 18). Iraqi Academic Scientific Journals.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Guide to Flowcharts in Graphviz. (n.d.). Sketchviz.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023, March 28). MDPI.
  • Cell Viability Assays. (2013, May 1). Assay Guidance Manual.

Sources

A Comparative Guide to the Target Selectivity of 3-anilino-2-mercaptoquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold and the Quest for Selectivity

The quinazoline core is a "privileged" scaffold in medicinal chemistry, forming the foundation of numerous clinically approved drugs. Its inherent ability to interact with the ATP-binding pocket of protein kinases has made it a focal point in the development of targeted cancer therapies. The compound 3-anilino-2-mercaptoquinazolin-4(3H)-one belongs to this pharmacologically significant class. While direct experimental data for this specific molecule is not extensively published, the presence of the 4-anilinoquinazoline moiety strongly suggests an affinity for receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR) family.[1][2] This structural motif is a hallmark of first-generation EGFR inhibitors.[3] Furthermore, the broader quinazoline family has demonstrated activity against other kinases, including the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5]

Therefore, for the purpose of this guide, we will hypothesize that the primary targets of this compound are EGFR and VEGFR-2. Understanding the selectivity of a compound for its intended targets versus a wide array of other cellular kinases (the "kinome") is paramount in drug development. A highly selective inhibitor is more likely to exhibit a favorable therapeutic window with fewer off-target side effects. Conversely, multi-targeted inhibitors can offer broader efficacy in complex diseases like cancer. This guide will compare the inferred selectivity profile of this compound with a panel of well-characterized kinase inhibitors, providing a framework for evaluating its potential therapeutic utility.

Comparative Inhibitor Panel

To contextualize the potential selectivity of this compound, we will compare it against a panel of established kinase inhibitors. This panel includes compounds with a quinazoline core and multi-kinase inhibitors with different scaffolds:

  • Gefitinib & Erlotinib: First-generation, selective EGFR tyrosine kinase inhibitors (TKIs) with the 4-anilinoquinazoline scaffold.[2][6][7]

  • Lapatinib: A dual TKI targeting both EGFR and HER2 (ErbB2), also based on the quinazoline structure.[8][9]

  • Vandetanib: A multi-kinase inhibitor targeting VEGFR-2, EGFR, and RET tyrosine kinases, featuring a quinazoline core.[10][11]

  • Sorafenib & Sunitinib: Multi-targeted TKIs that inhibit VEGFR, PDGFR, and other kinases, but do not possess a quinazoline scaffold.[12]

Assessing Target Selectivity: Key Methodologies

Evaluating the interaction of a small molecule with the entire human kinome requires robust and high-throughput methodologies. This guide will focus on two gold-standard techniques: KINOMEscan™, for broad kinase profiling, and the Cellular Thermal Shift Assay (CETSA), for confirming target engagement in a cellular context.

KINOMEscan™: A Global View of Kinase Inhibition

The KINOMEscan™ platform provides a comprehensive assessment of a compound's binding affinity against a large panel of purified, recombinant human kinases.[7][13] This competition binding assay is independent of ATP concentration and provides a quantitative measure of interaction.

Experimental Protocol: KINOMEscan™ Profiling

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on the solid support is quantified via qPCR of the DNA tag. A lower amount of captured kinase indicates stronger binding of the test compound.[1][6]

  • Procedure: a. A panel of DNA-tagged kinases (e.g., 468 kinases representing the human kinome) is used.[1] b. Each kinase is incubated with the immobilized ligand and the test compound at a defined concentration (e.g., 10 µM for initial screening or in a dose-response format to determine the dissociation constant, Kd). c. After incubation, the unbound kinase is washed away. d. The amount of bound kinase is quantified by qPCR. e. Results are typically expressed as "percent of control" (POC), where a lower percentage indicates stronger inhibition. A Kd value can be derived from dose-response curves.

  • Data Interpretation: The results are often visualized on a kinome tree diagram, where kinases bound with high affinity are highlighted. This provides a clear visual representation of the compound's selectivity.

KINOMEscan_Workflow cluster_0 Assay Components cluster_1 Incubation & Competition cluster_2 Quantification cluster_3 Data Analysis Kinase DNA-tagged Kinase Incubation Incubate Components Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Compound Test Compound Compound->Incubation Wash Wash Unbound Kinase Incubation->Wash Binding Competition qPCR Quantify Bound Kinase (qPCR) Wash->qPCR Analysis Calculate POC / Kd qPCR->Analysis Visualization Kinome Tree Visualization Analysis->Visualization

Figure 1: KINOMEscan™ Experimental Workflow.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in Cells

While KINOMEscan™ is powerful for in vitro profiling, it is crucial to confirm that a compound engages its intended target within the complex environment of a living cell. CETSA is a biophysical method that directly measures the binding of a drug to its target protein in cells or tissue lysates.[14][15] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[16]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Principle: Ligand binding stabilizes the target protein, increasing its melting temperature (Tm).

  • Procedure: a. Treatment: Intact cells are treated with the test compound or a vehicle control. b. Heating: The cell suspensions are heated to a range of temperatures.[15] c. Lysis: Cells are lysed to release their protein content. d. Separation: Precipitated (denatured) proteins are separated from the soluble (folded) proteins by centrifugation.[15] e. Detection: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or other protein detection methods like AlphaScreen.[14][16]

  • Data Interpretation: A plot of soluble protein versus temperature generates a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

CETSA_Workflow A Treat Cells (Compound vs. Vehicle) B Heat Aliquots to Different Temperatures A->B C Cell Lysis B->C D Separate Soluble & Precipitated Proteins C->D E Quantify Soluble Target Protein D->E F Plot Melting Curves E->F G Analyze Thermal Shift F->G

Figure 2: Cellular Thermal Shift Assay (CETSA) Workflow.

Comparative Selectivity Analysis

The following table summarizes the known target profiles of the comparator inhibitors, providing a benchmark against which to evaluate the hypothetical profile of this compound. The data is compiled from publicly available KINOMEscan™ results and literature.[13][17]

Inhibitor Primary Target(s) Selectivity Profile Summary (from KINOMEscan™ and literature) Scaffold
Gefitinib EGFRHighly selective for EGFR. Shows some off-target activity at higher concentrations.[13][18]Quinazoline
Erlotinib EGFRHighly selective for EGFR.Quinazoline
Lapatinib EGFR, HER2Dual inhibitor of EGFR and HER2. Also inhibits other kinases to a lesser extent.[8][9]Quinazoline
Vandetanib VEGFR-2, EGFR, RETMulti-targeted inhibitor with potent activity against VEGFR-2, EGFR, and RET.[5][10]Quinazoline
Sorafenib VEGFR, PDGFR, RAFBroad-spectrum inhibitor targeting multiple kinases involved in angiogenesis and proliferation.[19]Urea
Sunitinib VEGFR, PDGFR, KIT, FLT3, RETMulti-targeted inhibitor with a broad kinase inhibition profile.[12]Indolinone
This compound (Hypothetical) EGFR, VEGFR-2Based on its quinazoline scaffold, it is inferred to have activity against EGFR and potentially VEGFR-2. The aniline and mercapto groups may influence its selectivity profile compared to other quinazolines.Quinazoline

Interpreting the Comparison: What This Means for this compound

Based on the comparative data, we can draw several inferences about the potential properties of this compound:

  • High Probability of EGFR Inhibition: The 4-anilinoquinazoline core is a strong predictor of EGFR inhibitory activity. It is highly likely that this compound would demonstrate binding to and inhibition of EGFR, similar to Gefitinib and Erlotinib.[1][2]

  • Potential for Multi-Targeting: Like Vandetanib, which also has a quinazoline scaffold, there is a possibility of activity against other receptor tyrosine kinases such as VEGFR-2.[10] The specific substitutions on the quinazoline ring are critical in determining the selectivity profile.

  • Distinction from Broader Spectrum Inhibitors: Compared to Sorafenib and Sunitinib, which have different core structures, this compound is likely to have a more focused kinase inhibition profile, centered on the EGFR/VEGFR families.

To definitively characterize this compound, a comprehensive KINOMEscan™ screen would be the logical first step. This would provide a global view of its selectivity and identify any potent off-target interactions. Hits from this screen should then be validated in cellular systems using CETSA to confirm target engagement under physiological conditions.

Conclusion

While awaiting direct experimental validation, the structural features of this compound allow for a scientifically grounded hypothesis of its target profile. Its 4-anilinoquinazoline scaffold strongly suggests activity against EGFR, with a potential for broader activity against kinases like VEGFR-2. A comparative analysis with established inhibitors highlights the importance of comprehensive profiling to understand its selectivity. The methodologies outlined in this guide, namely KINOMEscan™ and CETSA, represent a robust strategy for elucidating the precise mechanism of action and selectivity of this and other novel kinase inhibitors, which is a critical step in their journey from a promising compound to a potential therapeutic agent.

References

  • Gefitinib - Wikipedia. (URL: [Link])

  • KINOMEscan data - HMS LINCS Project. (URL: [Link])

  • Gefitinib KINOMEscan (LDG-1139: LDS-1142) - LINCS Data Portal. (URL: [Link])

  • Gefitinib | Drug Guide - MedSchool. (URL: [Link])

  • Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation | Journal of the American Chemical Society. (URL: [Link])

  • Gefitinib | C22H24ClFN4O3 | CID 123631 - PubChem - NIH. (URL: [Link])

  • Erlotinib - StatPearls - NCBI Bookshelf. (URL: [Link])

  • Lapatinib Increases Overall Survival in Patients With Metastatic Breast Cancer and HER2-Positive CTCs - The ASCO Post. (URL: [Link])

  • Sutent (sunitinib) dosing, indications, interactions, adverse effects, and more. (URL: [Link])

  • Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC - NIH. (URL: [Link])

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (URL: [Link])

  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. (URL: [Link])

  • Profile of erlotinib and its potential in the treatment of advanced ovarian carcinoma - PMC. (URL: [Link])

  • Lapatinib: a novel EGFR/HER2 tyrosine kinase inhibitor for cancer - PubMed. (URL: [Link])

  • Vandetanib (ZD6474): an orally available receptor tyrosine kinase inhibitor that selectively targets pathways critical for tumor growth and angiogenesis - PubMed. (URL: [Link])

  • Erlotinib, an effective epidermal growth factor receptor tyrosine kinase inhibitor, induces p27KIP1 up-regulation and nuclear translocation in association with cell growth inhibition and G1/S phase arrest in human non-small-cell lung cancer cell lines - PubMed. (URL: [Link])

  • Sorafenib Pharmacodynamics - ClinPGx. (URL: [Link])

  • A Population Pharmacokinetic Meta-analysis of Sunitinib Malate (SU11248) and Its Primary Metabolite (SU12662) in Healthy Volunteers and Oncology Patients - AACR Journals. (URL: [Link])

  • Lapatinib KINOMEscan (LDG-1090: LDS-1093) - LINCS Data Portal. (URL: [Link])

  • Off-target lapatinib activity sensitizes colon cancer cells through TRAIL death receptor up-regulation - PubMed. (URL: [Link])

  • Erlotinib - Wikipedia. (URL: [Link])

  • Vandetanib - Knowledge and References - Taylor & Francis. (URL: [Link])

  • Lapatinib (Tykerb): What to Expect, Side Effects, and More - BreastCancer.org. (URL: [Link])

  • Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies - PubMed. (URL: [Link])

  • Vandetanib, A Dual Inhibitor of VEGFR and EGFR Tyrosine Kinase Activity. (URL: [Link])

  • Her2 positive metastatic breast cancer treated with low dose lapatinib in a resource-constrained setting in South India: a retrospective audit - ecancer. (URL: [Link])

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. (URL: [Link])

  • Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials - PMC - PubMed Central. (URL: [Link])

  • Annotation of FDA Label for lapatinib and ERBB2, ESR1, ESR2, PGR - ClinPGx. (URL: [Link])

  • Vandetanib inhibits both VEGFR-2 and EGFR signalling at clinically relevant drug levels in preclinical models of human cancer - Spandidos Publications. (URL: [Link])

  • (PDF) Vandetanib: An overview of its clinical development in NSCLC and other tumors. (URL: [Link])

  • Role of Lapatinib in HER2-Positive Breast Cancer - YouTube. (URL: [Link])

  • Identification of cellular gefitinib targets. A, chemical structures of... - ResearchGate. (URL: [Link])

  • SUNItinib | Cancer Care Ontario. (URL: [Link])

  • New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects. (URL: [Link])

  • Vandetanib, an Inhibitor of VEGF Receptor-2 and EGF Receptor, Suppresses Tumor Development and Improves Prognosis of Liver Cancer in Mice - AACR Journals. (URL: [Link])

  • Tarceva (erlotinib) dosing, indications, interactions, adverse effects, and more. (URL: [Link])

  • Lapatinib, a Dual EGFR and HER2 Kinase Inhibitor, Selectively Inhibits HER2-Amplified Human Gastric Cancer Cells and is Synergistic with Trastuzumab In vitro and In vivo - AACR Journals. (URL: [Link])

  • Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC. (URL: [Link])

  • What is the mechanism of Vandetanib? - Patsnap Synapse. (URL: [Link])

  • Vandetanib, Designed to Inhibit VEGFR2 and EGFR Signaling, Had No Clinical Activity as Monotherapy for Recurrent Ovarian Cancer and No Detectable Modulation of VEGFR2 - AACR Journals. (URL: [Link])

Sources

A Senior Application Scientist's Guide to the Synthesis of 2-Mercaptoquinazolinones: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The quinazolinone framework is a cornerstone in medicinal chemistry, celebrated for its broad spectrum of biological activities.[1] Within this class, 2-mercaptoquinazolinones are particularly noteworthy, serving as vital intermediates and bioactive molecules in their own right, with applications ranging from anticancer to antimicrobial agents.[1][2][3] The efficacy of any drug discovery program hinges on the efficient and reliable synthesis of its core scaffolds. Therefore, a nuanced understanding of the available synthetic routes is paramount for researchers in the field.

This guide provides an in-depth, comparative analysis of the primary synthetic strategies for 2-mercaptoquinazolinones. We move beyond simple protocols to dissect the mechanistic rationale behind each method, offering a field-proven perspective on their respective strengths and limitations.

Foundational Strategies: A Mechanistic Overview

The construction of the 2-mercaptoquinazolinone ring system is typically achieved through the cyclization of an anthranilic acid derivative with a suitable one-carbon synthon that also serves as a sulfur source. The choice of this key reagent dictates the reaction conditions, overall efficiency, and safety profile of the synthesis. We will explore three dominant pathways: the classical carbon disulfide route, the isatoic anhydride/thiourea condensation, and modern microwave-assisted green chemistry approaches.

Method 1: The Traditional Carbon Disulfide Pathway

This is one of the oldest and most direct methods for synthesizing the 2-mercaptoquinazolinone core. It involves the reaction of anthranilic acid with carbon disulfide (CS₂), typically in a basic alcoholic solution.

Expertise & Experimental Rationale

The mechanism is initiated by the nucleophilic attack of the primary amine of anthranilic acid on the electrophilic carbon of CS₂. The presence of a strong base, such as potassium hydroxide, is critical. It serves a dual purpose: first, to deprotonate the carboxylic acid, increasing the nucleophilicity of the amino group, and second, to facilitate the subsequent intramolecular cyclization of the dithiocarbamate intermediate. The final step is an acid-catalyzed dehydration to yield the aromatic quinazolinone ring. The choice of a refluxing alcoholic solvent provides the necessary thermal energy to overcome the activation barriers for both the cyclization and dehydration steps.

Experimental Protocol: Synthesis of 2-mercapto-4(3H)-quinazolinone
  • Setup: To a 250 mL round-bottom flask fitted with a reflux condenser, add anthranilic acid (1 eq.) and ethanol (50 mL).

  • Base Addition: While stirring, add a solution of potassium hydroxide (2 eq.) in water (10 mL).

  • CS₂ Addition: Carefully add carbon disulfide (1.5 eq.) dropwise to the stirring solution. The reaction is exothermic.

  • Reflux: Heat the mixture to reflux for 3-5 hours. Monitor reaction progress via Thin-Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it over crushed ice (200 g).

  • Precipitation: Acidify the aqueous solution with dilute hydrochloric acid until the pH is acidic, leading to the precipitation of the product.

  • Purification: Filter the crude solid, wash thoroughly with cold water to remove inorganic salts, and recrystallize from ethanol to obtain the pure product.

Performance Data
ParameterAssessment
Typical Yield 65-85%
Advantages Inexpensive and readily available starting materials; straightforward procedure.
Disadvantages Use of highly toxic, flammable, and foul-smelling carbon disulfide; requires strong basic conditions and heating.
Substrate Scope Generally broad, tolerating various substituents on the anthranilic acid ring.
Mechanistic Diagram

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Cyclization & Dehydration Reactants Anthranilic Acid + Carbon Disulfide Intermediate1 Dithiocarbamate Intermediate Reactants->Intermediate1 KOH, EtOH Product 2-Mercaptoquinazolinone Intermediate1->Product Heat, then H+

Caption: The classical carbon disulfide route to 2-mercaptoquinazolinones.

Method 2: Isatoic Anhydride and Thiourea Condensation

To circumvent the hazards associated with carbon disulfide, a popular alternative involves the condensation of isatoic anhydride with thiourea.[4][5] This approach is generally safer and often provides cleaner products.

Expertise & Experimental Rationale

Isatoic anhydride serves as a convenient and stable precursor to the reactive 2-aminobenzoyl species.[5][6] The reaction is initiated by the nucleophilic attack of thiourea on the C4 carbonyl of the isatoic anhydride, leading to ring-opening. This is followed by an intramolecular cyclization where the newly formed amino group attacks the thiocarbonyl carbon. The reaction cascade concludes with the elimination of ammonia and carbon dioxide, driven by the formation of the stable aromatic quinazolinone core. This method elegantly avoids harsh reagents and byproducts.

Experimental Protocol: Synthesis from Isatoic Anhydride
  • Setup: In a round-bottom flask, combine isatoic anhydride (1 eq.) and thiourea (1.2 eq.) in ethanol or a similar polar solvent.

  • Reaction: Heat the mixture to reflux for 2-4 hours. The reaction can often be driven to completion without a strong base.

  • Work-up: Cool the reaction mixture. The product often precipitates directly from the solution upon cooling.

  • Purification: Filter the solid product, wash with cold ethanol to remove any unreacted starting materials, and dry under vacuum. Recrystallization is typically not required but can be performed if necessary.

Performance Data
ParameterAssessment
Typical Yield 80-95%
Advantages Avoids toxic CS₂; generally milder conditions; often produces a cleaner product with higher yields.[4]
Disadvantages Isatoic anhydride is more expensive than anthranilic acid; the reaction may be slower for certain substituted anhydrides.
Substrate Scope Good, though highly electron-withdrawing groups on the anhydride can sometimes complicate the reaction.
Mechanistic Diagram

G cluster_0 Step 1: Ring Opening cluster_1 Step 2: Cyclization & Elimination Reactants Isatoic Anhydride + Thiourea Intermediate1 Acyclic Intermediate Reactants->Intermediate1 Product 2-Mercaptoquinazolinone Intermediate1->Product - NH3, - CO2

Caption: Thiourea-mediated synthesis from isatoic anhydride.

Method 3: Microwave-Assisted Green Synthesis

The principles of green chemistry have driven the adoption of technologies like microwave irradiation to improve synthetic efficiency.[7][8][9] Microwave-assisted organic synthesis (MAOS) has been successfully applied to produce 2-mercaptoquinazolinones, offering dramatic reductions in reaction time and often improving yields.[10][11][12][13]

Expertise & Experimental Rationale

Microwave irradiation accelerates chemical reactions through efficient dielectric heating. Polar molecules and intermediates in the reaction mixture absorb microwave energy directly, leading to rapid and uniform heating that is often difficult to achieve with conventional methods.[12][14] This can lead to significantly higher reaction rates. For the synthesis of 2-mercaptoquinazolinones, a common microwave-assisted approach involves reacting anthranilic acid with an isothiocyanate in a high-boiling polar solvent or even under solvent-free conditions.[7] The use of deep eutectic solvents (DESs) as green media has also proven highly effective.[7][8][10]

Experimental Protocol: Microwave-Assisted Synthesis
  • Setup: In a 10 mL microwave process vial, combine anthranilic acid (1 eq.) and phenyl isothiocyanate (1.1 eq.).

  • Solvent (Optional): Add 2 mL of a deep eutectic solvent (e.g., choline chloride:urea 1:2) or a high-boiling polar solvent like DMF.[8][10]

  • Irradiation: Seal the vial and place it in a monomode microwave reactor. Irradiate the mixture at 120-150 °C for 5-15 minutes.

  • Work-up: After cooling, pour the reaction mixture into water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and dry. The crude product is often of high purity.

Performance Data
ParameterAssessment
Typical Yield 85-99%
Advantages Extremely short reaction times (minutes vs. hours); high yields and purity; aligns with green chemistry principles.[11][14][15]
Disadvantages Requires specialized and expensive microwave reactor equipment.
Substrate Scope Excellent, often succeeding where conventional heating fails.
Experimental Workflow

G Start Combine Reactants in Microwave Vial Microwave Microwave Irradiation (5-15 min) Start->Microwave Cooling Cool Vial to Room Temperature Microwave->Cooling Precipitation Pour into Water Cooling->Precipitation Isolation Filter and Dry Product Precipitation->Isolation End Pure Product Isolation->End

Caption: General workflow for microwave-assisted synthesis.

Conclusion and Recommendations

The synthesis of 2-mercaptoquinazolinones can be approached through several distinct routes, each with a unique profile of efficiency, safety, and scalability.

  • The Carbon Disulfide Route remains a viable, cost-effective option for large-scale synthesis where appropriate safety measures for handling CS₂ are in place.

  • The Isatoic Anhydride/Thiourea Method represents a significant improvement in safety and is highly recommended for standard laboratory-scale synthesis, consistently providing high yields of clean product.

  • Microwave-Assisted Synthesis is the superior choice for rapid lead optimization and library synthesis in a drug discovery context. Its speed, efficiency, and alignment with green chemistry principles are unparalleled, provided the necessary equipment is available.[11][13]

As the demand for sustainable and efficient chemical processes grows, the adoption of modern techniques like microwave synthesis, particularly when combined with eco-friendly solvents like DESs, will undoubtedly become the new standard in the synthesis of these valuable heterocyclic compounds.[7][9]

References

  • Komar, M., et al. (2022). Synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones by green methods. Molbank, 2022(3), M1427.
  • Microwave‐assisted synthesis of 2‐mercaptoquinazolin‐4(3H)‐ones in choline chloride:urea (1:2). (2020).
  • Komar, M., et al. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Journal of the Serbian Chemical Society, 86(10), 965-978.
  • Al-Obaid, A. M., et al. (2017). Synthesis, in vitro antitumour activity, and molecular docking study of novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1239-1251.
  • Alafeefy, A. M., et al. (2020). S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 812-823.
  • Al-Obaid, A. M., et al. (2017). Synthesis, in vitro antitumour activity, and molecular docking study of novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues. PubMed, 32(1), 1239-1251.
  • Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. (2025).
  • Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. (2023). MDPI.
  • Komar, M., et al. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2021). Frontiers in Chemistry.
  • Unveiling the Untapped Potential of Bertagnini's Salts in Microwave-Assisted Synthesis of Quinazolinones. (2024). MDPI.
  • Al-Suwaidan, I. A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX-1/2 inhibitory activities and molecular docking studies of substituted 2-mercapto-4(3H)-quinazolinones. PubMed, 27(10), 1204-1216.
  • Besson, T., & Chosson, E. (2007). Microwave-assisted synthesis of bioactive quinazolines and quinazolinones. Combinatorial Chemistry & High Throughput Screening, 10(10), 903-917.
  • Remarkably flexible quinazolinones—synthesis and biological applications. (2020).
  • Utilizing of Isatoic Anhydride in the Syntheses of Various Types of Quinazoline and Quinazolinone Derivatives. (2025).
  • 2-Mercapto-Quinazolinones as Inhibitors of Type II NADH Dehydrogenase and Mycobacterium tuberculosis: Structure–Activity Relationships, Mechanism of Action and Absorption, Distribution, Metabolism, and Excretion Characterization. (2018).
  • Synthesis of quinazolines. (n.d.). Organic Chemistry Portal.
  • Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. (2019). PMC - NIH.
  • Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. (2020). NIH.
  • Quinazolinones, the Winning Horse in Drug Discovery. (2023). MDPI.

Sources

In Vivo Validation of 3-anilino-2-mercaptoquinazolin-4(3H)-one: A Comparative Therapeutic Potential Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the therapeutic potential of 3-anilino-2-mercaptoquinazolin-4(3H)-one, a member of the versatile quinazolinone scaffold. While direct in vivo data for this specific molecule is emerging, this document synthesizes the wealth of existing research on structurally analogous compounds to build a strong predictive case for its efficacy. We will objectively compare its anticipated performance against established therapeutic alternatives, supported by established experimental data and protocols from the broader class of quinazolinone derivatives.

The Quinazolinone Scaffold: A Foundation of Diverse Bioactivity

The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities. Derivatives of this heterocyclic system have been extensively investigated and have shown significant promise as anticancer[1][2][3][4][5], anticonvulsant[6][7][8][9], and anti-inflammatory agents[10][11][12]. The therapeutic versatility of this scaffold stems from the ease of substitution at various positions, allowing for the fine-tuning of its pharmacological profile.

The subject of this guide, this compound, incorporates key pharmacophoric features that suggest a strong potential for therapeutic efficacy, particularly in the realms of anticonvulsant and anti-inflammatory applications. The presence of the anilino group at the 3-position and a mercapto group at the 2-position are common motifs in bioactive quinazolinones.

Predicted Therapeutic Potential and Mechanistic Insights

Based on extensive literature on analogous 2,3-disubstituted quinazolinones, we can project the likely therapeutic activities and mechanisms of action for this compound.

Anticonvulsant Activity

Numerous studies have demonstrated the potent anticonvulsant effects of quinazolin-4(3H)-one derivatives.[6][7] The primary proposed mechanism of action involves the positive allosteric modulation of the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[7] This modulation enhances the GABAergic inhibitory tone, leading to a reduction in neuronal excitability and, consequently, seizure suppression.

Proposed Mechanism of Anticonvulsant Action

Anticonvulsant_Mechanism cluster_0 Neuronal Synapse cluster_1 Cellular Effect Quinazolinone 3-anilino-2-mercapto- quinazolin-4(3H)-one GABA_A_Receptor GABA-A Receptor Quinazolinone->GABA_A_Receptor Binds to allosteric site Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Cl_Influx Increased Cl- Influx Chloride_Channel->Cl_Influx GABA GABA GABA->GABA_A_Receptor Binds to orthosteric site Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Seizure_Suppression Seizure Suppression Reduced_Excitability->Seizure_Suppression

Caption: Proposed mechanism of anticonvulsant action for this compound.

Anti-inflammatory Activity

The anti-inflammatory potential of quinazolinone derivatives is well-documented.[10][11] The primary mechanism is believed to be the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins.[10] By inhibiting COX-2, these compounds can effectively reduce inflammation and associated pain.

In Vivo Validation: A Comparative Framework

To ascertain the therapeutic potential of this compound, standardized and validated in vivo models are essential. Below, we outline the experimental designs for evaluating its anticonvulsant and anti-inflammatory properties and compare its expected efficacy with that of standard-of-care drugs.

Anticonvulsant Efficacy Evaluation

The pentylenetetrazole (PTZ)-induced seizure model is a widely accepted preclinical screen for agents effective against generalized myoclonic and absence seizures.[13][14]

Experimental Workflow: PTZ-Induced Seizure Model

PTZ_Workflow Acclimatization Animal Acclimatization (e.g., Swiss Albino Mice) Grouping Random Grouping (n=6-8 per group) Acclimatization->Grouping Dosing Drug Administration (i.p.) - Vehicle (Control) - Test Compound - Standard Drug (e.g., Diazepam) Grouping->Dosing Latency Latency Period (e.g., 30-60 min) Dosing->Latency PTZ_Injection PTZ Injection (s.c.) (Convulsant Dose) Latency->PTZ_Injection Observation Observation Period (e.g., 30 min) PTZ_Injection->Observation Data_Analysis Data Analysis - Onset of seizures - Duration of seizures - % Protection Observation->Data_Analysis Carrageenan_Workflow Acclimatization Animal Acclimatization (e.g., Wistar Rats) Grouping Random Grouping (n=5-6 per group) Acclimatization->Grouping Baseline Measure Baseline Paw Volume Grouping->Baseline Dosing Drug Administration (p.o.) - Vehicle (Control) - Test Compound - Standard Drug (e.g., Diclofenac) Baseline->Dosing Latency Latency Period (e.g., 60 min) Dosing->Latency Carrageenan_Injection Subplantar Injection of Carrageenan (1%) Latency->Carrageenan_Injection Measurement Measure Paw Volume at 1, 2, 3, 4 hours Carrageenan_Injection->Measurement Data_Analysis Data Analysis - % Inhibition of Edema Measurement->Data_Analysis

Sources

A Comparative Guide to the Anticonvulsant Potential of Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its synthetic versatility and the broad spectrum of biological activities its derivatives possess.[1][2][3] From anticancer to antimicrobial applications, this heterocyclic system has proven to be a privileged structure.[1][2] Notably, since the discovery of methaqualone's sedative-hypnotic properties, derivatives of quinazolin-4(3H)-one have been a focal point in the search for novel central nervous system agents, particularly anticonvulsants.[4][5] This guide offers a comparative analysis of the anticonvulsant effects of various quinazolinone derivatives, synthesizing data from preclinical studies to provide insights into structure-activity relationships and mechanisms of action.

Preclinical Evaluation: The Gateway to Anticonvulsant Discovery

The initial identification of anticonvulsant activity relies heavily on standardized rodent seizure models.[6] These acute models are indispensable for screening compounds, offering predictive value for clinical efficacy against specific seizure types.[7][8] The two most widely employed primary screening tests are the maximal electroshock (MES) and the subcutaneous pentylenetetrazole (scPTZ) tests.[6]

  • Maximal Electroshock (MES) Test: This model is a robust indicator of a compound's ability to prevent the spread of seizures.[9] It is considered predictive of efficacy against generalized tonic-clonic seizures in humans.[9][10] The key endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[9]

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This chemoconvulsant model is used to identify compounds that can raise the seizure threshold.[11][12] Pentylenetetrazole is a GABA-A receptor antagonist, and this test is particularly sensitive to drugs that enhance GABAergic neurotransmission, predicting efficacy against absence seizures.[4][13]

A critical aspect of preclinical evaluation is determining not just efficacy but also safety. The rotarod test is commonly used to assess neurotoxicity, and the dose at which 50% of animals exhibit motor impairment (TD50) is determined. The ratio of this toxic dose to the effective dose (ED50) yields the Protective Index (PI = TD50/ED50) , a crucial metric for evaluating a drug candidate's therapeutic window.[14][15]

Anticonvulsant_Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Lead Optimization Start Compound Synthesis MES Maximal Electroshock (MES) Test Start->MES Efficacy vs. Tonic-Clonic Seizures scPTZ Subcutaneous PTZ (scPTZ) Test Start->scPTZ Efficacy vs. Absence Seizures Neurotoxicity Rotarod Test (Neurotoxicity) Start->Neurotoxicity Assess Motor Impairment ED50_MES Determine ED50 (MES) MES->ED50_MES ED50_scPTZ Determine ED50 (scPTZ) scPTZ->ED50_scPTZ TD50 Determine TD50 Neurotoxicity->TD50 PI Calculate Protective Index (PI) ED50_MES->PI TD50->PI SAR Structure-Activity Relationship (SAR) Analysis PI->SAR Mechanism Mechanism of Action Studies SAR->Mechanism Lead Lead Compound Identification Mechanism->Lead

Figure 1: Preclinical screening workflow for anticonvulsant quinazolinone derivatives.

Comparative Anticonvulsant Activity of Quinazolinone Derivatives

The anticonvulsant potential of quinazolinone derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring. Numerous studies have synthesized and evaluated series of these compounds, providing a wealth of data for comparative analysis.

Compound Series/ReferenceKey Structural FeaturesTest ModelED50 (mg/kg)Reference Drug (ED50 mg/kg)
N-substituted-6-fluoro-quinazoline-4-amines [14]Varied substitutions on the 4-amino groupscPTZ & MES5b: 152, 5c: 165, 5d: 140Methaqualone (200), Valproate (300)
N-(4-substitutedphenyl)-alkanamides [16]Amino acid incorporation; alkanamide side chainMES & scPTZ5f: 28.90, 5b: 47.38, 5c: 56.40Phenytoin (32.10)
2,3-disubstituted quinazolin-4(3H)-ones [4]Allyl or benzyl at N3; various aryl at C2PTZ-inducedDose-dependent protection (16-100%)Diazepam, Phenobarbital
3-butyl/benzyl-quinazolinones [17]Butyl or benzyl at N3; benzodiazoxazole at C2MES & scPTZ13: 49.8 mg/kg (scPTZ)Ethosuximide (1.06 mmol/kg)
Acetylenic quinazolinones [18]Prop-2-ynyl groups at N1 and/or N3MES9a: ~10-fold less active than phenytoinPhenytoin, Carbamazepine

Table 1: Comparative anticonvulsant efficacy (ED50) of selected quinazolinone derivative series.

Analysis of Efficacy:

From the compiled data, it is evident that specific structural modifications lead to potent anticonvulsant activity.

  • The incorporation of amino acids into the quinazolinone structure, as demonstrated in one study, yielded compounds with superior activity compared to the reference drug phenytoin in the MES test, with compound 5f showing an impressive ED50 of 28.90 mg/kg.[16]

  • Another study on N-substituted-6-fluoro-quinazoline-4-amines identified three compounds (5b, 5c, 5d ) with higher potency than the reference drugs methaqualone and valproate.[14][15]

  • Research into 3-substituted quinazolinones highlighted that a butyl substitution at the N3 position plays a significant role in preventing seizure spread and raising the seizure threshold.[17] Compound 13 from this series was found to be 3-4 fold more potent than ethosuximide in the scPTZ test.[17]

Structure-Activity Relationship (SAR) Insights

Synthesizing the results from various studies allows for the deduction of key structure-activity relationships that govern the anticonvulsant effects of quinazolinone derivatives.

  • Substitution at N3: The substituent at the N3 position is critical. Studies consistently show that this position can be modified to enhance potency. For instance, substituting with an allyl group generally led to higher activity compared to a benzyl group in one series.[4] In another, a butyl group at N3 was found to be crucial for activity against both MES and scPTZ induced seizures.[17]

  • Substitution at C2: The group at the C2 position also significantly modulates activity. The presence of moieties like benzodiazoxazole can enhance anticonvulsant effects.[17]

  • Substitution on the Benzene Ring: The electronic nature of substituents on the fused benzene ring impacts activity. Electron-withdrawing groups, such as fluorine at position 6, have been incorporated into highly active compounds.[14] Para-substituted analogs on an aromatic amine attached to the quinazoline core generally show higher activity than meta- or di-substituted analogs.[14]

Unraveling the Mechanisms of Action

While preclinical screening identifies active compounds, understanding their mechanism of action is paramount for rational drug design. Several mechanisms have been proposed for the anticonvulsant action of quinazolinone derivatives.

A. Modulation of GABAergic Neurotransmission:

A primary mechanism for many anticonvulsants is the enhancement of inhibitory neurotransmission mediated by γ-aminobutyric acid (GABA).[4] The GABA-A receptor, a ligand-gated ion channel, is a key target.[15] Upon activation, it allows chloride ions to enter the neuron, causing hyperpolarization and reducing neuronal excitability.[15]

Several quinazolinone derivatives are believed to act as positive allosteric modulators (PAMs) at the benzodiazepine binding site on the GABA-A receptor.[4] This is supported by in vivo flumazenil antagonism assays, where the anticonvulsant effect of active compounds was blocked by flumazenil, a known benzodiazepine site antagonist.[4] Molecular docking studies have further corroborated these findings, showing that active derivatives can bind effectively to the benzodiazepine binding site at the interface of the α and γ subunits of the GABA-A receptor.[4]

Figure 2: Proposed mechanism of action via positive allosteric modulation of the GABA-A receptor.

B. Inhibition of Carbonic Anhydrase:

Another potential target is the enzyme carbonic anhydrase (CA).[4][17] Inhibition of brain CA leads to an increase in CO2 concentration, which can result in better seizure control.[4] Some quinazoline derivatives have been designed and evaluated as potential CA inhibitors. Molecular docking studies have shown that certain active compounds can bind to the active site of human carbonic anhydrase II (hCA II), interacting with key amino acid residues.[17][19] The strength of this binding has been correlated with the observed anticonvulsant activity in some series.[19]

Experimental Protocols: A Foundation for Reproducibility

The validity of comparative analysis rests on the standardization of experimental procedures. Below are detailed, step-by-step methodologies for the key preclinical screening tests.

Maximal Electroshock (MES) Test Protocol

This protocol is adapted from standard procedures used in anticonvulsant drug discovery programs.[7][8][9][10]

  • Animal Preparation: Use male mice (e.g., CF-1 or C57BL/6, 20-25g). Allow animals to acclimatize for at least one week before the experiment.

  • Compound Administration: Administer the test quinazolinone derivative, vehicle control, or standard drug (e.g., Phenytoin) intraperitoneally (i.p.) or orally (p.o.). Dosing volume is typically 10 ml/kg.

  • Time to Peak Effect (TPE): Conduct the test at the predetermined TPE of the compound (e.g., 30 or 60 minutes post-administration).

  • Anesthesia and Electrode Placement: Apply a drop of a local anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas of each mouse to minimize discomfort.[9] Follow with a drop of normal saline to ensure good electrical conductivity.[9]

  • Stimulation: Deliver a supramaximal electrical stimulus via corneal electrodes. For mice, typical parameters are 50 mA of alternating current at 60 Hz for 0.2 seconds.[9]

  • Observation: Immediately after stimulation, observe the mouse for the presence or absence of the tonic hindlimb extension phase of the seizure. The seizure typically progresses from tonic flexion of the forelimbs and hindlimbs to tonic extension of the hindlimbs, followed by a clonic phase.

  • Endpoint: Protection is defined as the complete abolition of the tonic hindlimb extension.[9]

  • ED50 Calculation: Test multiple dose groups (n=8-10 mice per group). Calculate the percentage of animals protected at each dose and determine the ED50 value (the dose that protects 50% of the animals) using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Test Protocol

This protocol is based on established methods for evaluating efficacy against chemoconvulsant-induced seizures.[11][12][13]

  • Animal Preparation: Use male mice (e.g., CF-1, 20-25g).

  • Compound Administration: Administer the test compound, vehicle, or standard drug (e.g., ethosuximide) as described for the MES test.

  • Time to Peak Effect (TPE): Wait for the TPE of the test compound before inducing seizures.

  • Convulsant Injection: Administer a subcutaneous injection of PTZ into a loose fold of skin on the back of the neck. The dose of PTZ is a convulsant dose that induces seizures in >95% of control animals (CD99), which is typically 85 mg/kg for CF-1 mice.[11][20]

  • Observation: Immediately place the animal in an individual observation chamber and observe for 30 minutes.[11]

  • Endpoint: The primary endpoint is the occurrence of a clonic seizure, characterized by at least a 3-5 second episode of clonic spasms of the forelimbs, hindlimbs, or jaw.[11] An animal is considered protected if it does not exhibit this endpoint within the 30-minute observation period.

  • ED50 Calculation: As with the MES test, use multiple dose groups to determine the ED50 value via probit analysis.

Conclusion and Future Directions

Quinazolinone derivatives remain a highly promising scaffold for the development of novel anticonvulsant agents. The comparative analysis reveals that strategic substitutions at the N3 and C2 positions, as well as on the fused benzene ring, are key to enhancing potency and modulating the mechanism of action. Several derivatives have demonstrated superior efficacy to standard antiepileptic drugs in preclinical models.[14][16]

Future research should focus on optimizing the pharmacokinetic properties and safety profiles of the most potent leads. A deeper investigation into their precise molecular targets, moving beyond GABA-A and carbonic anhydrase to include other potential players like voltage-gated ion channels, will be crucial for developing next-generation anticonvulsants with improved efficacy and fewer side effects. The extensive data available provides a strong foundation for the rational design of new chemical entities to address the unmet needs of patients with epilepsy.

References

  • Al-Ghorbani, M., et al. (2017). Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. Archiv der Pharmazie. Available at: [Link]

  • Ioniță, E. A., et al. (2022). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules. Available at: [Link]

  • Zayed, M. F., et al. (2021). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules. Available at: [Link]

  • National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. Available at: [Link]

  • Löscher, W. (2011). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsy Research. Available at: [Link]

  • Tokalı, F. S. (2025). Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Future Medicinal Chemistry. Available at: [Link]

  • Abuelizz, H. A., et al. (2017). SAR analysis of quinazolin-4-one derivatives as anticonvulsant agents. ResearchGate. Available at: [Link]

  • Zayed, M. F., et al. (2021). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. PubMed Central. Available at: [Link]

  • El-Azab, A. S., et al. (2017). Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. Molecules. Available at: [Link]

  • Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. Available at: [Link]

  • Georgey, H. H., et al. (2016). QSAR studies on derivatives of quinazoline-4(3h)-ones with anticonvulsant activities. Ife Journal of Science. Available at: [Link]

  • Löscher, W. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current Protocols in Pharmacology. Available at: [Link]

  • National Institute of Neurological Disorders and Stroke. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat). PANAChE Database. Available at: [Link]

  • Usifoh, C. O., & Scriba, G. K. (2000). Synthesis and anticonvulsant activity of acetylenic quinazolinone derivatives. Archiv der Pharmazie. Available at: [Link]

  • El-Azab, A. S., et al. (2017). Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. PubMed Central. Available at: [Link]

  • Kumar, A., et al. (2023). Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Al-Otaibi, F., et al. (2024). A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives. Archiv der Pharmazie. Available at: [Link]

  • White, H. S., et al. (1995). The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models. Italian Journal of Neurological Sciences. Available at: [Link]

  • ScienceDirect. (2024). Subcutaneous pentylenetetrazole: Significance and symbolism. Available at: [Link]

  • El-Helby, A. A., et al. (2011). Design, synthesis, and anticonvulsant activity of novel quinazolinone analogues. Medicinal Chemistry Research. Available at: [Link]

  • Abdel-Samad, M. F., et al. (2012). Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives. PubMed Central. Available at: [Link]

  • Barker-Haliski, M., et al. (2017). Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route... ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-anilino-2-mercaptoquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-anilino-2-mercaptoquinazolin-4(3H)-one is a heterocyclic compound featuring a quinazolinone core, a structure of significant interest in medicinal chemistry for its diverse biological activities.[1][2] Its synthesis and use in research and drug development necessitate a clear understanding of its chemical properties and potential hazards to ensure safe handling and environmentally responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and an understanding of its constituent chemical moieties: the quinazolinone ring, the aniline group, and the reactive mercaptan (thiol) group.[1]

Hazard Assessment: Understanding the "Why"

A robust disposal plan is built on a thorough understanding of the compound's potential hazards. While a specific, comprehensive toxicology profile for this compound may not be readily available, we can infer its risk profile from its structural components. This approach forms the basis of our cautious and proactive disposal strategy.

Table 1: Summary of Potential Hazards

Structural ComponentAssociated HazardsRationale for Disposal Protocol
Quinazolinone Core Harmful if swallowed; potential skin, eye, and respiratory irritant.[3] Some derivatives are known to be toxic to aquatic life with long-lasting effects.Prohibits sewer disposal; mandates use of sealed, clearly labeled waste containers; necessitates appropriate Personal Protective Equipment (PPE).
Aniline Moiety Aniline and its derivatives are a well-known class of toxic compounds, with potential for absorption through the skin and harm to internal organs.Reinforces the need for robust PPE (gloves, lab coat) and containment to prevent personnel exposure.
Mercaptan (-SH) Group Characterized by strong, unpleasant odors even at very low concentrations.[4] Can be oxidized to form disulfides or sulfonic acids.[1]Mandates that all handling and waste consolidation occur within a certified chemical fume hood to manage odors and prevent inhalation.[4]

Given these potential hazards, all waste containing this compound must be treated as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in standard trash or down the drain.[5]

Core Principles of Disposal

Three guiding principles should govern the handling and disposal of this compound:

  • Waste Minimization: Plan experiments to use the minimum amount of material necessary, thereby reducing the volume of waste generated.

  • Segregation: Do not mix waste streams. Keep waste containing this compound separate from other chemical wastes unless explicitly permitted by your institution's waste management protocols.

  • Professional Disposal: The ultimate disposal of this chemical waste must be handled by a licensed and approved hazardous waste disposal company.

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to safely manage waste from the moment of generation to its final collection.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are wearing the following:

  • Safety Goggles: Chemical splash goggles are mandatory.

  • Nitrile Gloves: Inspect gloves for any tears or holes before use. Change gloves immediately if contamination occurs.[5]

  • Laboratory Coat: A properly fastened lab coat is required to protect from spills.

Step 2: Waste Segregation and Collection

All handling of waste should be performed inside a certified chemical fume hood to control potential odors from the mercaptan group.[4] Segregate waste into the following categories:

  • Solid Waste: This includes unused or expired pure this compound, reaction byproducts, and any material used for cleaning up spills (e.g., absorbent pads, contaminated paper towels).

  • Contaminated Labware: Disposable items such as pipette tips, weighing boats, and contaminated gloves should be collected in a designated, lined container within the fume hood. Non-disposable glassware must be decontaminated before washing. A triple rinse with a suitable organic solvent (e.g., ethanol or acetone), with the rinsate collected as hazardous liquid waste, is a common practice.

  • Liquid Waste (Solutions): This includes mother liquor from recrystallizations, solutions from chromatographic purification, and any solvents used to rinse contaminated glassware. These should be collected in a dedicated, compatible liquid waste container.

Step 3: Containerization and Labeling

Proper containment and labeling are critical for safety and regulatory compliance.[6]

  • Container Selection: Use containers that are in good condition, compatible with the chemical waste (for liquids, often a high-density polyethylene or glass bottle is appropriate), and have a secure, leak-proof screw cap.[6]

  • Labeling: All waste containers must be clearly labeled from the moment the first drop of waste is added.[6] The label must include:

    • The words "HAZARDOUS WASTE" .[6]

    • The full chemical name: "this compound" .

    • An accurate list of all constituents in the container, including solvents and their approximate percentages.

    • The relevant hazard pictograms (e.g., Harmful/Irritant, Environmental Hazard).

    • The date of accumulation start.

Step 4: Temporary Storage (Satellite Accumulation)

Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[7]

  • Keep containers tightly closed at all times except when adding waste.[6]

  • Ensure secondary containment (e.g., a chemical-resistant tray) is used to contain any potential leaks.

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[7]

Step 5: Final Disposal

Arrange for the collection of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or a contracted professional waste disposal service. Provide them with a complete and accurate description of the waste. Never attempt to treat or dispose of this chemical on your own.

Emergency Procedures: Spills and Exposures

In the event of a spill, prompt and correct action is crucial.

  • Small Spills (in a fume hood):

    • Ensure PPE is on.

    • Contain the spill with an absorbent material (e.g., vermiculite or a chemical spill pad).

    • Gently sweep the solid material or absorb the liquid.

    • Place all contaminated cleanup materials into a new hazardous waste container and label it accordingly.

    • Wipe the area with a suitable solvent, collecting the wipe and solvent rinsate as hazardous waste.

  • Large Spills or Spills Outside a Fume Hood:

    • Alert personnel in the immediate area and evacuate.

    • If safe to do so, close the doors to the laboratory to contain any vapors.

    • Contact your institution's EHS or emergency response team immediately.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station.

    • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for this compound or a similar one to the medical personnel.

Visual Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G start_node Waste Generation (this compound) ppe_node Work in Fume Hood with Full PPE start_node->ppe_node process_node process_node decision_node decision_node process_node_solid Unused compound, spill cleanup material decision_node->process_node_solid Solid process_node_labware Pipette tips, gloves, vials decision_node->process_node_labware Contaminated Labware process_node_liquid Reaction mixtures, solvent rinsates decision_node->process_node_liquid Liquid ppe_node->decision_node Identify Waste Type waste_node waste_node end_node Arrange for Pickup by Certified Waste Vendor waste_node_solid SOLID HAZARDOUS WASTE process_node_solid->waste_node_solid Containerize waste_node_solid->end_node Label & Store in SAA process_node_labware->waste_node_solid Containerize waste_node_liquid LIQUID HAZARDOUS WASTE process_node_liquid->waste_node_liquid Containerize waste_node_liquid->end_node Label & Store in SAA

Caption: Disposal workflow for this compound waste.

References

  • Scribd. Lab Guide: Handling Mercaptans. [Link]

  • PubChem. 3-Amino-2-mercapto-3H-quinazolin-4-one. [Link]

  • Oxford Academic. Sulfur-containing sustainable polymers: synthetic pathways, degradation mechanisms, and multifunctional applications. [Link]

  • Capot Chemical. Material Safety Data Sheet. [Link]

  • PubMed. Biological technologies for the removal of sulfur containing compounds from waste streams: bioreactors and microbial characteristics. [Link]

  • INCHEM. Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50). [Link]

  • Purdue University. Guidelines: Handling and Disposal of Chemicals. [Link]

  • Reed College. Hazardous Laboratory Chemicals Disposal Guide. [Link]

  • Google Patents.
  • Washington State Department of Ecology. Step-by-Step Guide to Better Laboratory Management Practices. [Link]

  • PubChem. 3-amino-2-methylquinazolin-4(3H)-one. [Link]

  • University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]

  • ResearchGate. Special Issue: Sulfur-Nitrogen Heterocycles. [Link]

  • PMC. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. [Link]

  • Perfumer & Flavorist. Heterocyclic Nitrogen- and Sulfur- Containing Aroma Chemicals. [Link]

  • IntechOpen. Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. [Link]

Sources

Navigating the Unseen: A Guide to Personal Protective Equipment for 3-anilino-2-mercaptoquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Analysis: Deconstructing the Molecule for Safety Insights

The potential hazards of 3-anilino-2-mercaptoquinazolin-4(3H)-one can be inferred by examining its structural components:

  • Quinazolinone Core: Quinazoline and its derivatives are known to exhibit a range of biological activities.[2] While many are explored for therapeutic benefits, some substituted derivatives have been identified as potential carcinogens.[3] General handling precautions for quinazolinone compounds include avoiding dust formation and contact with skin and eyes.[4][5]

  • Anilino Group: Aniline and its derivatives are a well-known class of compounds with potential for toxicity.

  • Mercapto (Thiol) Group: Mercaptans are notorious for their strong, unpleasant odors. More significantly, they can be skin and respiratory irritants.[6] The sulfur atom also introduces the potential for hazardous decomposition products, such as sulfur oxides, under fire conditions.[7]

Given these components, we must assume that this compound may be harmful if swallowed, harmful in contact with skin, and may cause skin, eye, and respiratory irritation.[6][8][9][10]

The Hierarchy of Controls: A Proactive Approach to Safety

Before detailing personal protective equipment, it is crucial to implement a robust safety framework based on the hierarchy of controls. This approach prioritizes engineered solutions and administrative controls to minimize reliance on PPE alone.

Hierarchy_of_Controls cluster_0 Most Effective cluster_1 cluster_2 cluster_3 cluster_4 Least Effective Elimination Elimination Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (e.g., Gloves, Goggles)

Caption: The Hierarchy of Controls for chemical safety.

Engineering Controls are paramount. All work with this compound, especially handling the solid powder, must be conducted in a certified chemical fume hood to prevent inhalation of dust particles.[7]

Administrative Controls are also vital. This includes developing Standard Operating Procedures (SOPs) for handling this compound, providing thorough training to all personnel, and clearly designating areas where this compound is stored and handled.[11]

Personal Protective Equipment (PPE): Your Last Line of Defense

When engineering and administrative controls are in place, the appropriate PPE provides the necessary barrier between you and the chemical. The following table outlines the recommended PPE for various laboratory activities involving this compound.

Activity Eyes and Face Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety goggles and a face shieldTwo pairs of nitrile gloves (double-gloving)Full-length lab coat with tight cuffsWork in a certified chemical fume hood. If a hood is not available, a fit-tested N95 or higher respirator is mandatory.[6][12]
Solution Preparation Safety gogglesNitrile glovesFull-length lab coatWork in a certified chemical fume hood.
Running Reactions and Work-up Safety gogglesNitrile glovesFull-length lab coatWork in a certified chemical fume hood.
Handling Waste Safety gogglesNitrile glovesFull-length lab coatNot generally required if waste is properly contained.

Step-by-Step PPE Protocol

Adherence to a strict protocol for donning and doffing PPE is as important as the equipment itself.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don_Coat 1. Lab Coat Don_Goggles 2. Goggles/Face Shield Don_Coat->Don_Goggles Don_Gloves 3. Gloves Don_Goggles->Don_Gloves Gloves_Used Perform Work Don_Gloves->Gloves_Used Doff_Gloves 1. Gloves Wash_Hands_1 Wash Hands Doff_Gloves->Wash_Hands_1 Doff_Goggles 2. Goggles/Face Shield Doff_Coat 3. Lab Coat Doff_Goggles->Doff_Coat Wash_Hands_2 Wash Hands Doff_Coat->Wash_Hands_2 Start Start Start->Don_Coat End End Wash_Hands_1->Doff_Goggles Wash_Hands_2->End Gloves_Used->Doff_Gloves

Caption: A workflow for correctly donning and doffing PPE.

Hand Protection: Always inspect gloves for tears or punctures before use.[7] When double-gloving, the outer glove should be removed and disposed of immediately after handling the compound. The inner glove provides a secondary layer of protection.

Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[6] However, when handling the solid powder, safety goggles that form a seal around the eyes are recommended. A face shield should be worn over goggles when there is a splash hazard.

Decontamination and Disposal: A Cradle-to-Grave Responsibility

Proper decontamination and disposal are critical to preventing unintended exposure and environmental contamination.

Decontamination:

  • Glassware and Equipment: All glassware and equipment that have come into contact with this compound should be decontaminated. A triple rinse with a suitable solvent (e.g., acetone or ethanol) is recommended. The rinsate must be collected and disposed of as hazardous waste.[13]

  • Work Surfaces: At the end of each work session, the fume hood and any other potentially contaminated surfaces should be wiped down with a suitable solvent and then a cleaning solution.

  • Spills: In the event of a spill, evacuate the area and alert your safety officer. Small spills of solid material should be carefully swept up with a non-sparking tool and placed in a sealed container for disposal.[14] Do not use a brush, as this can create dust. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for disposal.

Waste Disposal:

  • Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and absorbent materials, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: All liquid waste, including reaction mixtures and solvent rinses, must be collected in a designated, labeled hazardous waste container. Do not mix incompatible waste streams.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

Chemical waste generators are responsible for ensuring that waste is characterized and disposed of in accordance with local, regional, and national regulations.[4]

Emergency Procedures: Planning for the Unexpected

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9] Seek medical attention.

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.

Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By adopting a cautious and informed approach to handling this compound, we can mitigate the potential risks and continue our important work in a safe and responsible manner. This guide provides a starting point; always consult your institution's safety office for specific guidance and protocols.

References

  • Quinazoline - Szabo-Scandic.
  • Personal protective equipment for handling 4-Mercaptobenzamide - Benchchem.
  • 2-methyl-4(3H)-quinazolinone - Safety Data Sheet.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Personal Protective Equipment (PPE) - CHEMM.
  • Personal Protective Equipment | US EPA.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • Quinazoline SDS, 253-82-7 Safety Data Sheets - ECHEMI.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Material Safety Data Sheet - Sofchip.
  • SAFETY DATA SHEET - Thermo Fisher Scientific.
  • Safety Data Sheet Sulfur - Berlin - Rosneft Deutschland.
  • Personal protective equipment in your pharmacy.
  • Chemical Waste Disposal Guidelines.
  • JQ-8989 - Safety Data Sheet.
  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC - PubMed Central.
  • Sulfur - ESPI Metals.
  • Safety Data Sheet - Fisher Scientific.
  • Sulfur-35 handling precautions - Revvity.
  • Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50) - INCHEM.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-anilino-2-mercaptoquinazolin-4(3H)-one
Reactant of Route 2
3-anilino-2-mercaptoquinazolin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.